4-Bromo-5-methylpicolinic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-bromo-5-methylpyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO2/c1-4-3-9-6(7(10)11)2-5(4)8/h2-3H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBHUWQKVSFENQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60735467 | |
| Record name | 4-Bromo-5-methylpyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60735467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1196154-93-4 | |
| Record name | 4-Bromo-5-methylpyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60735467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromo-5-methylpyridine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
In-Depth Technical Guide: 4-Bromo-5-methylpicolinic Acid
CAS Number: 1196154-93-4
A Comprehensive Overview for Researchers and Drug Development Professionals
Introduction: 4-Bromo-5-methylpicolinic acid is a substituted pyridine carboxylic acid derivative that holds significant interest within the fields of medicinal chemistry and drug discovery. Picolinic acid and its analogues are recognized scaffolds in the development of novel therapeutic agents and specialized chemicals.[1] This technical guide provides a detailed overview of this compound, including its chemical properties, synthesis, potential applications, and a summary of relevant experimental considerations.
Chemical and Physical Properties
This compound is a halogenated pyridine derivative. The presence of the bromine atom and the methyl group on the pyridine ring, in addition to the carboxylic acid at the 2-position, imparts specific reactivity and potential for further chemical modification. The bromine atom can serve as a handle for various cross-coupling reactions, allowing for the introduction of diverse functional groups.
A summary of the key quantitative data for this compound is presented in the table below.
| Property | Value | Source |
| CAS Number | 1196154-93-4 | [2][3][4] |
| Molecular Formula | C₇H₆BrNO₂ | [2][4] |
| Molecular Weight | 216.03 g/mol | [2][4] |
| InChI | InChI=1S/C7H6BrNO2/c1-4-3-9-6(7(10)11)2-5(4)8/h2-3H,1H3,(H,10,11) | [2][4] |
| InChIKey | QBHUWQKVSFENQT-UHFFFAOYSA-N | [2][4] |
| Signal Word | Warning | [4] |
| Hazard Statements | H302, H315, H319, H335 | [4] |
| Precautionary Statements | P261, P305+P351+P338 | [4] |
Synthesis and Experimental Protocols
A general experimental workflow for the synthesis of a substituted picolinic acid is outlined below. This is a representative protocol and would require optimization for the specific synthesis of this compound.
Hypothetical Synthesis Workflow:
Caption: A potential multi-step synthesis workflow for this compound.
Detailed Methodologies for Key Experiments (General):
-
Oxidation of Alkylpyridines: A common method for the synthesis of picolinic acids involves the oxidation of the corresponding alkylpyridine. For instance, a starting material like 4-bromo-2,5-lutidine could be subjected to oxidation using a strong oxidizing agent such as potassium permanganate (KMnO₄) or selenium dioxide (SeO₂). The reaction conditions, including temperature and reaction time, would need to be carefully controlled to achieve the desired product and minimize side reactions.
-
Hydrolysis of a Nitrile or Ester: An alternative route could involve the hydrolysis of a corresponding nitrile or ester precursor. For example, if methyl 4-bromo-5-methylpicolinate is available, it can be hydrolyzed to the carboxylic acid using either acidic or basic conditions. Basic hydrolysis is often preferred to avoid potential side reactions with the pyridine ring.
-
Purification: Following the reaction, the crude product would require purification. Standard techniques such as recrystallization from a suitable solvent system or column chromatography on silica gel are typically employed to isolate the pure this compound.
Applications in Research and Drug Development
Picolinic acid derivatives are a significant class of compounds in medicinal chemistry, known for their diverse biological activities. They are key intermediates in the synthesis of various pharmaceuticals.[5] The structural motif of picolinic acid is found in a range of bioactive molecules, including those with antimicrobial and anticancer properties.
Potential Signaling Pathway Involvement:
While specific studies on the mechanism of action of this compound are not currently available, the picolinic acid scaffold is known to interact with various biological targets. For example, certain picolinic acid derivatives have been investigated as inhibitors of enzymes or as modulators of cellular signaling pathways. The specific substitutions on the pyridine ring play a crucial role in determining the biological activity and target specificity.
The general role of picolinic acid derivatives in drug discovery can be illustrated by the following logical relationship diagram:
Caption: The role of picolinic acid derivatives in a typical drug discovery workflow.
This compound is a valuable building block for chemical synthesis and drug discovery. Its structural features offer multiple avenues for the creation of diverse molecular libraries for biological screening. Further research into the specific biological activities and mechanisms of action of this compound and its derivatives is warranted to fully explore its therapeutic potential. Researchers and drug development professionals can utilize this compound as a starting point for the design and synthesis of novel bioactive molecules.
References
- 1. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 1196154-93-4|this compound|BLD Pharm [bldpharm.com]
- 4. 1196154-93-4[this compound]- Acmec Biochemical [acmec.com.cn]
- 5. Exploring the potential application of pharmaceutical intermediates in drug synthesis-Hebei Zhuanglai Chemical Trading Co.,Ltd [zlchemi.com]
An In-depth Technical Guide to 4-Bromo-5-methylpicolinic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Molecular Structure and Chemical Identifiers
4-Bromo-5-methylpicolinic acid possesses a pyridine ring substituted with a bromine atom at the 4-position, a methyl group at the 5-position, and a carboxylic acid group at the 2-position.
Molecular Structure Diagram
Caption: 2D representation of this compound.
Physicochemical Data
| Property | Value | Source |
| CAS Number | 1196154-93-4 | [1][2] |
| Molecular Formula | C₇H₆BrNO₂ | [2] |
| Molecular Weight | 216.03 g/mol | [2] |
| InChI Key | QBHUWQKVSFENQT-UHFFFAOYSA-N | [2] |
| SMILES | Cc1cnc(C(=O)O)cc1Br | [1] |
| Purity | Typically ≥95% (as per suppliers) | [3] |
| Storage | Inert atmosphere, 2-8°C | [1][3] |
Spectroscopic Data (Predicted)
Direct experimental spectroscopic data for this compound is not publicly available. However, based on its chemical structure, the following spectral characteristics can be anticipated.
¹H NMR (Proton Nuclear Magnetic Resonance)
The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group protons. The chemical shifts (δ) in ppm relative to a standard like TMS would likely be:
-
A singlet for the methyl protons (CH ₃) around 2.2-2.6 ppm.
-
Two singlets or two doublets in the aromatic region (7.5-8.5 ppm) corresponding to the two protons on the pyridine ring. The exact multiplicity will depend on the coupling constants.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
The ¹³C NMR spectrum should display seven distinct signals corresponding to the seven carbon atoms in the molecule:
-
One signal for the methyl carbon (-C H₃) in the aliphatic region (around 15-25 ppm).
-
Five signals in the aromatic region (around 120-160 ppm) for the carbons of the pyridine ring. The carbon attached to the bromine will be shifted, as will the carbons adjacent to the nitrogen and the carboxylic acid.
-
One signal for the carboxylic acid carbon (-C OOH) in the downfield region (around 165-175 ppm).
IR (Infrared) Spectroscopy
The IR spectrum would be expected to show characteristic absorption bands for the functional groups present:
-
A broad O-H stretch from the carboxylic acid group, typically in the range of 2500-3300 cm⁻¹.
-
A sharp and strong C=O stretch from the carbonyl of the carboxylic acid, expected around 1700-1725 cm⁻¹.
-
C-H stretching vibrations from the aromatic ring and the methyl group, typically just above and below 3000 cm⁻¹.
-
C=C and C=N stretching vibrations from the pyridine ring in the 1400-1600 cm⁻¹ region.
-
A C-Br stretch, which would appear in the fingerprint region, typically below 800 cm⁻¹.
Mass Spectrometry (MS)
In a mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 215 and 217 in an approximate 1:1 ratio, which is characteristic of the presence of a single bromine atom (due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br). Fragmentation patterns would likely involve the loss of the carboxylic acid group (-COOH, 45 Da) and potentially the methyl group (-CH₃, 15 Da).
Experimental Protocols
A specific, detailed experimental protocol for the synthesis of this compound is not readily found in peer-reviewed literature. However, a general and plausible synthetic route can be proposed based on established organic chemistry principles for the functionalization of pyridine rings.
Plausible Synthetic Workflow
A potential synthesis could involve the bromination of a pre-existing methyl-substituted picolinic acid or the construction of the substituted pyridine ring followed by oxidation of a side chain to the carboxylic acid. A common approach for the synthesis of such compounds involves the following key steps:
Caption: A plausible synthetic workflow for this compound.
General Experimental Methodology (Hypothetical)
-
Bromination of a Picolinic Acid Ester: To a solution of the starting methyl 5-methylpicolinate in a suitable solvent (e.g., concentrated sulfuric acid), a brominating agent such as N-bromosuccinimide (NBS) is added portion-wise at a controlled temperature (e.g., 0-10 °C). The reaction mixture is stirred until the starting material is consumed, as monitored by an appropriate technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Reaction Quenching and Extraction: The reaction mixture is then carefully poured onto crushed ice and neutralized with a base (e.g., sodium bicarbonate or sodium hydroxide solution) to a neutral or slightly basic pH. The aqueous layer is extracted multiple times with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), and the solvent is removed under reduced pressure to yield the crude bromo-ester.
-
Ester Hydrolysis: The crude methyl 4-bromo-5-methylpicolinate is dissolved in a mixture of solvents such as tetrahydrofuran (THF) and water. An aqueous solution of a base, typically lithium hydroxide (LiOH) or sodium hydroxide (NaOH), is added, and the mixture is stirred at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC or HPLC).
-
Acidification and Product Isolation: Upon completion of the hydrolysis, the organic solvent (THF) is removed under reduced pressure. The remaining aqueous solution is cooled in an ice bath and acidified with a mineral acid (e.g., hydrochloric acid) to a pH of approximately 2-3, leading to the precipitation of the carboxylic acid product.
-
Purification: The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or acetone) or by column chromatography on silica gel to afford the pure this compound.
Biological Activity and Drug Development Potential
While there is no specific biological data available for this compound in the public domain, the picolinic acid scaffold is a known pharmacophore with a wide range of biological activities. Picolinic acid derivatives are being investigated for various therapeutic applications.
The presence of a bromine atom and a methyl group on the pyridine ring provides handles for further chemical modifications, making this compound a valuable building block in drug discovery programs. The bromine atom, in particular, can be utilized in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings) to introduce more complex substituents and generate libraries of compounds for biological screening.
Picolinic acid derivatives have been explored as inhibitors of various enzymes, including metalloenzymes where the carboxylic acid can act as a metal-chelating moiety. For instance, some picolinic acid derivatives have been studied as potential inhibitors of enzymes like dihydroorotate dehydrogenase, which is a target for antiproliferative and immunosuppressive drugs.[4]
Conclusion
This compound is a synthetically useful building block for the development of novel chemical entities in the fields of medicinal chemistry and materials science. Although detailed experimental and biological data for this specific compound are scarce in publicly accessible sources, its structural features suggest it is a valuable intermediate. The predicted spectroscopic data and the plausible synthetic route provided in this guide offer a foundational understanding for researchers interested in working with this compound. Further investigation into its synthesis and biological properties is warranted to fully explore its potential in drug discovery and other applications.
References
- 1. 1196154-93-4|this compound|BLD Pharm [bldpharm.com]
- 2. 1196154-93-4[this compound]- Acmec Biochemical [acmec.com.cn]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
4-Bromo-5-methylpicolinic acid physical and chemical properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of 4-Bromo-5-methylpicolinic acid, a substituted pyridine derivative of interest in medicinal chemistry and materials science. This document consolidates available data on its molecular characteristics, spectral properties, and safety information. While experimental protocols for its synthesis and analysis are not extensively detailed in publicly accessible literature, this guide presents general methodologies for related compounds to inform laboratory practices.
Core Physical and Chemical Properties
This compound, with the CAS number 1196154-93-4, is a solid at room temperature.[1] Its core structure consists of a pyridine ring substituted with a bromine atom at the 4-position, a methyl group at the 5-position, and a carboxylic acid group at the 2-position.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₆BrNO₂ | [2] |
| Molecular Weight | 216.03 g/mol | [2] |
| CAS Number | 1196154-93-4 | [2] |
| Appearance | White to light yellow solid | [1] |
| Boiling Point (Predicted) | 369.5 ± 42.0 °C | [1][3] |
| Density (Predicted) | 1.692 ± 0.06 g/cm³ | [1][3] |
| pKa (Predicted) | 3.42 ± 0.10 | [1] |
| Storage Temperature | Inert atmosphere, 2-8°C | [1] |
Spectral Data
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring, the methyl protons, and the acidic proton of the carboxylic acid. The chemical shifts and coupling patterns of the aromatic protons would be influenced by the positions of the bromo, methyl, and carboxyl substituents.
-
¹³C NMR: The carbon NMR spectrum would display seven distinct signals corresponding to the carbon atoms in the molecule, including the carboxyl carbon, the five carbons of the pyridine ring, and the methyl carbon.
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by absorption bands typical for a carboxylic acid, including a broad O-H stretching band and a strong C=O stretching band. Aromatic C-H and C=C stretching vibrations, as well as C-Br stretching, would also be present.
Mass Spectrometry (MS): Mass spectral analysis would show a molecular ion peak corresponding to the molecular weight of the compound (216.03 g/mol ), with a characteristic isotopic pattern due to the presence of the bromine atom (approximately equal intensity for M and M+2 peaks).
Experimental Protocols
Detailed, peer-reviewed experimental protocols for the specific synthesis of this compound are not widely published. However, general synthetic strategies for related substituted picolinic acids can provide a foundation for its preparation.
General Synthesis Approach
The synthesis of substituted picolinic acids often involves the modification of a pre-existing pyridine ring. A plausible synthetic route for this compound could start from a commercially available methylpicoline derivative, followed by bromination and subsequent oxidation of the methyl group at the 2-position to a carboxylic acid.
A generalized workflow for the synthesis and purification is depicted below.
Caption: Generalized workflow for the synthesis and characterization of this compound.
Methodologies for Property Determination
Solubility Determination: A standard method to determine solubility involves preparing a saturated solution of the compound in a given solvent at a specific temperature.[6] The concentration of the dissolved solid in the supernatant can then be quantified using techniques like gravimetric analysis or UV-Vis spectroscopy.[6] The solubility of picolinic acid derivatives is influenced by the polarity of the solvent, temperature, and pH.[7][8]
pKa Determination: The acid dissociation constant (pKa) can be experimentally determined using methods such as potentiometric titration, UV-Vis spectroscopy, or NMR spectroscopy.[9][10][11][12] These methods typically involve monitoring a pH-dependent property of the molecule during titration with a standard acid or base.
Biological Activity and Signaling Pathways
Currently, there is no publicly available information on the biological activity or the role of this compound in any signaling pathways. Picolinic acid and its derivatives are known to be involved in various biological processes and have been investigated for their potential as therapeutic agents.[13][14][15] Further research is required to elucidate any potential biological effects of this compound.
Safety and Handling
This compound is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.
The logical flow for handling and safety assessment is outlined in the diagram below.
Caption: Workflow for the safe handling and storage of this compound.
This guide serves as a foundational resource for professionals working with this compound. As more research becomes available, this document will be updated to include more detailed experimental data and protocols.
References
- 1. 4-BroMo-5-Methyl-pyridine-2-carboxylic acid | 1196154-93-4 [amp.chemicalbook.com]
- 2. 1196154-93-4[this compound]- Acmec Biochemical [acmec.com.cn]
- 3. Page loading... [guidechem.com]
- 4. 1196154-93-4|this compound|BLD Pharm [bldpharm.com]
- 5. 1196157-14-8|4-Bromo-5-methylpicolinaldehyde|BLD Pharm [bldpharm.com]
- 6. benchchem.com [benchchem.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. applications.emro.who.int [applications.emro.who.int]
- 10. mdpi.com [mdpi.com]
- 11. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determination of the relative pKa's of mixtures of organic acids using NMR titration experiments based on aliased 1H–13C HSQC spectra - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 13. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility - Mattia Lopresti [mattialopresti.com]
- 15. irl.umsl.edu [irl.umsl.edu]
Synthesis of 4-Bromo-5-methylpicolinic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a plausible synthetic pathway for 4-Bromo-5-methylpicolinic acid, a substituted pyridine derivative of interest in medicinal chemistry and materials science. The described methodology is based on established chemical transformations of pyridine and its derivatives, offering a step-by-step approach for its laboratory-scale preparation. This document details the necessary reagents, reaction conditions, and experimental protocols, with all quantitative data summarized for clarity.
Proposed Synthesis Pathway
The synthesis of this compound can be achieved through a multi-step sequence starting from the commercially available 2,3-lutidine. The proposed pathway involves the following key transformations:
-
N-Oxidation: Activation of the pyridine ring towards electrophilic substitution.
-
Nitration: Introduction of a nitro group at the 4-position.
-
Reduction of the Nitro Group: Conversion of the nitro group to an amino group.
-
Sandmeyer Reaction: Diazotization of the amino group followed by substitution with bromine.
-
Oxidation of the Methyl Group: Conversion of the 2-methyl group to a carboxylic acid.
-
Deoxygenation (if necessary): Removal of the N-oxide functionality.
The overall synthetic scheme is depicted in the following workflow diagram.
Caption: Proposed multi-step synthesis pathway for this compound.
Experimental Protocols
This section provides detailed experimental procedures for each step of the synthesis.
Step 1: Synthesis of 2,3-Dimethylpyridine-N-oxide
Reaction: N-oxidation of 2,3-lutidine.
Protocol: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, 2,3-lutidine is dissolved in glacial acetic acid. An excess of 30-35% hydrogen peroxide is added portion-wise to the stirred solution. The reaction mixture is then heated to 70-80°C for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). After completion, the excess acetic acid is removed under reduced pressure. The residue is neutralized with a saturated solution of sodium bicarbonate and extracted with a suitable organic solvent (e.g., dichloromethane or chloroform). The combined organic layers are dried over anhydrous sodium sulfate and the solvent is evaporated to yield 2,3-dimethylpyridine-N-oxide.
| Reagent/Parameter | Quantity/Value |
| 2,3-Lutidine | 1.0 eq |
| Glacial Acetic Acid | 5-10 vol |
| 30-35% Hydrogen Peroxide | 1.5 - 2.0 eq |
| Reaction Temperature | 70-80°C |
| Reaction Time | 4-6 hours |
| Typical Yield | 85-95% |
Step 2: Synthesis of 4-Nitro-2,3-dimethylpyridine-N-oxide
Reaction: Nitration of 2,3-dimethylpyridine-N-oxide.
Protocol: To a flask containing fuming nitric acid, concentrated sulfuric acid is added cautiously with cooling in an ice bath to prepare the nitrating mixture. 2,3-Dimethylpyridine-N-oxide is then added portion-wise to the stirred nitrating mixture, maintaining the temperature below 10°C. After the addition is complete, the reaction mixture is slowly heated to 90-100°C and maintained at this temperature for 2-3 hours. The reaction is then cooled to room temperature and poured onto crushed ice. The resulting solution is carefully neutralized with a strong base (e.g., sodium hydroxide or ammonium hydroxide) to a pH of 7-8, leading to the precipitation of the product. The solid is collected by filtration, washed with cold water, and dried to afford 4-nitro-2,3-dimethylpyridine-N-oxide.
| Reagent/Parameter | Quantity/Value |
| 2,3-Dimethylpyridine-N-oxide | 1.0 eq |
| Fuming Nitric Acid | 3-5 eq |
| Concentrated Sulfuric Acid | 3-5 eq |
| Reaction Temperature | 90-100°C |
| Reaction Time | 2-3 hours |
| Typical Yield | 70-80% |
Step 3: Synthesis of 4-Amino-2,3-dimethylpyridine-N-oxide
Reaction: Reduction of the nitro group.
Protocol: 4-Nitro-2,3-dimethylpyridine-N-oxide is suspended in a mixture of ethanol and water. To this suspension, iron powder and a catalytic amount of hydrochloric acid are added. The mixture is heated to reflux with vigorous stirring for 4-6 hours. The reaction progress is monitored by TLC. Upon completion, the hot reaction mixture is filtered through a pad of celite to remove the iron salts. The filtrate is concentrated under reduced pressure, and the pH is adjusted to 8-9 with an aqueous solution of sodium carbonate. The aqueous layer is then extracted multiple times with ethyl acetate. The combined organic extracts are dried over anhydrous magnesium sulfate and concentrated to give 4-amino-2,3-dimethylpyridine-N-oxide.
| Reagent/Parameter | Quantity/Value |
| 4-Nitro-2,3-dimethylpyridine-N-oxide | 1.0 eq |
| Iron Powder | 3-5 eq |
| Hydrochloric Acid (catalytic) | 0.1 eq |
| Solvent | Ethanol/Water |
| Reaction Temperature | Reflux |
| Reaction Time | 4-6 hours |
| Typical Yield | 80-90% |
Step 4: Synthesis of 4-Bromo-2,3-dimethylpyridine-N-oxide
Reaction: Sandmeyer bromination.
Protocol: 4-Amino-2,3-dimethylpyridine-N-oxide is dissolved in an aqueous solution of hydrobromic acid (48%). The solution is cooled to 0-5°C in an ice-salt bath. A solution of sodium nitrite in water is then added dropwise while maintaining the temperature below 5°C. The resulting diazonium salt solution is stirred for an additional 30 minutes at this temperature. In a separate flask, a solution of copper(I) bromide in hydrobromic acid is prepared and cooled to 0°C. The cold diazonium salt solution is then slowly added to the copper(I) bromide solution with vigorous stirring. The reaction mixture is allowed to warm to room temperature and then heated to 50-60°C until the evolution of nitrogen gas ceases. After cooling, the mixture is neutralized with a base and extracted with an organic solvent. The organic layer is washed, dried, and concentrated to yield 4-bromo-2,3-dimethylpyridine-N-oxide.
| Reagent/Parameter | Quantity/Value |
| 4-Amino-2,3-dimethylpyridine-N-oxide | 1.0 eq |
| Hydrobromic Acid (48%) | 4-6 eq |
| Sodium Nitrite | 1.1-1.2 eq |
| Copper(I) Bromide | 1.1-1.2 eq |
| Reaction Temperature (Diazotization) | 0-5°C |
| Reaction Temperature (Substitution) | 50-60°C |
| Typical Yield | 60-70% |
Step 5: Synthesis of this compound
Reaction: Oxidation of the 2-methyl group.
Protocol: 4-Bromo-2,3-dimethylpyridine (obtained after deoxygenation of the N-oxide, or directly from the previous step if the N-oxide is stable to the oxidation conditions) is suspended in water. The mixture is heated to 80-90°C, and potassium permanganate is added in portions over a period of 1-2 hours, maintaining the temperature. The reaction is refluxed until the purple color of the permanganate disappears. The hot solution is then filtered to remove the manganese dioxide precipitate. The filter cake is washed with hot water. The combined filtrate is cooled and acidified with concentrated hydrochloric acid to a pH of 3-4. The precipitated product is collected by filtration, washed with cold water, and dried to give this compound.
| Reagent/Parameter | Quantity/Value |
| 4-Bromo-2,3-dimethylpyridine | 1.0 eq |
| Potassium Permanganate | 2.0-3.0 eq |
| Solvent | Water |
| Reaction Temperature | 80-100°C |
| Reaction Time | 2-4 hours |
| Typical Yield | 50-60% |
Step 6: Deoxygenation of the N-oxide (if necessary)
Reaction: Removal of the N-oxide group.
Protocol: The deoxygenation of the N-oxide can be performed at various stages, for instance, after the bromination step. A common method involves reacting the N-oxide with a reducing agent such as phosphorus trichloride (PCl₃) in a solvent like chloroform or dichloromethane at reflux. After the reaction is complete, the mixture is carefully quenched with water, neutralized, and the product is extracted with an organic solvent.
| Reagent/Parameter | Quantity/Value |
| Pyridine-N-oxide derivative | 1.0 eq |
| Phosphorus Trichloride (PCl₃) | 1.1-1.5 eq |
| Solvent | Chloroform or Dichloromethane |
| Reaction Temperature | Reflux |
| Reaction Time | 1-3 hours |
| Typical Yield | 80-95% |
Data Summary
The following table summarizes the key quantitative data for the proposed synthesis of this compound.
| Step | Reaction | Starting Material | Key Reagents | Product | Typical Yield (%) |
| 1 | N-Oxidation | 2,3-Lutidine | H₂O₂, Acetic Acid | 2,3-Dimethylpyridine-N-oxide | 85-95 |
| 2 | Nitration | 2,3-Dimethylpyridine-N-oxide | HNO₃, H₂SO₄ | 4-Nitro-2,3-dimethylpyridine-N-oxide | 70-80 |
| 3 | Reduction | 4-Nitro-2,3-dimethylpyridine-N-oxide | Fe, HCl | 4-Amino-2,3-dimethylpyridine-N-oxide | 80-90 |
| 4 | Sandmeyer Bromination | 4-Amino-2,3-dimethylpyridine-N-oxide | NaNO₂, CuBr, HBr | 4-Bromo-2,3-dimethylpyridine-N-oxide | 60-70 |
| 5 | Oxidation | 4-Bromo-2,3-dimethylpyridine | KMnO₄ | This compound | 50-60 |
Logical Relationships in the Synthesis
The sequence of reactions is crucial for the successful synthesis of the target molecule. The logical flow is dictated by the directing effects of the substituents on the pyridine ring and the reactivity of the functional groups.
Caption: Logical flow of the synthetic strategy.
Conclusion
This technical guide outlines a feasible and well-documented synthetic route to this compound. The presented protocols are based on established and reliable chemical transformations. Researchers and drug development professionals can utilize this guide as a foundational resource for the synthesis of this and structurally related compounds. It is important to note that all experimental work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment, and all reagents should be handled with care according to their safety data sheets. Optimization of reaction conditions may be necessary to achieve higher yields and purity.
Spectroscopic Profile of 4-Bromo-5-methylpicolinic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic characteristics of 4-Bromo-5-methylpicolinic acid, a substituted pyridine derivative of interest in medicinal chemistry and drug development. Due to the limited availability of public experimental data, this guide presents a predicted spectroscopic profile based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). Detailed, best-practice experimental protocols for obtaining these spectra are also provided. This document aims to serve as a valuable resource for the identification, characterization, and quality control of this compound in a research and development setting.
Chemical Structure and Properties
-
IUPAC Name: 4-Bromo-5-methylpyridine-2-carboxylic acid
-
Molecular Formula: C₇H₆BrNO₂[1]
-
Molecular Weight: 216.03 g/mol [1]
-
CAS Number: 1196154-93-4[1]
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of structurally related compounds and established spectroscopic principles.
Predicted ¹H NMR Data
Table 1: Predicted ¹H Nuclear Magnetic Resonance (NMR) Chemical Shifts for this compound.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~13.0 - 14.0 | br s | 1H | -COOH |
| ~8.60 | s | 1H | H-6 (Pyridine) |
| ~8.15 | s | 1H | H-3 (Pyridine) |
| ~2.45 | s | 3H | -CH₃ |
Note: The spectrum is predicted in a solvent like DMSO-d₆. The chemical shift of the carboxylic acid proton is highly dependent on solvent and concentration.
Predicted ¹³C NMR Data
Table 2: Predicted ¹³C Nuclear Magnetic Resonance (NMR) Chemical Shifts for this compound.
| Chemical Shift (δ) ppm | Assignment |
| ~166.5 | -COOH |
| ~151.0 | C-2 (Pyridine) |
| ~149.5 | C-6 (Pyridine) |
| ~140.0 | C-4 (Pyridine) |
| ~135.0 | C-5 (Pyridine) |
| ~125.0 | C-3 (Pyridine) |
| ~18.0 | -CH₃ |
Note: The spectrum is predicted in a solvent like DMSO-d₆.
Predicted IR Data
Table 3: Predicted Infrared (IR) Absorption Bands for this compound.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 - 2500 | Broad | O-H stretch (Carboxylic acid dimer) |
| ~1710 | Strong | C=O stretch (Carboxylic acid) |
| ~1600, ~1450 | Medium | C=C and C=N stretching (Pyridine ring) |
| ~1300 | Medium | C-O stretch |
| ~1050 | Medium | C-Br stretch |
| ~850 | Strong | C-H out-of-plane bend (Aromatic) |
Predicted Mass Spectrometry Data
Table 4: Predicted Mass Spectrometry Fragmentation for this compound.
| m/z | Predicted Fragment Ion | Description |
| 215/217 | [C₇H₆BrNO₂]⁺ | Molecular ion peak (M⁺, bromine isotopes) |
| 198/200 | [C₇H₅BrNO]⁺ | Loss of OH |
| 171/173 | [C₆H₅BrN]⁺ | Loss of COOH |
| 92 | [C₅H₄N-CH₃]⁺ | Loss of Br and COOH |
| 77 | [C₅H₅N]⁺ | Loss of Br, COOH, and CH₃ |
Note: Predictions are for an electron ionization (EI) source. The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in approximately 1:1 ratio) will result in double peaks for bromine-containing fragments.
Experimental Protocols
The following are detailed protocols for the acquisition of spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.
-
Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Cap the NMR tube and vortex until the sample is fully dissolved. Gentle heating may be applied if necessary.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Solvent: DMSO-d₆.
-
Temperature: 298 K.
-
Spectral Width: -2 to 16 ppm.
-
Acquisition Time: 4 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 16.
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled single-pulse experiment.
-
Solvent: DMSO-d₆.
-
Temperature: 298 K.
-
Spectral Width: -10 to 200 ppm.
-
Acquisition Time: 2 seconds.
-
Relaxation Delay: 5 seconds.
-
Number of Scans: 1024 or more, depending on sample concentration.
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.
Sample Preparation (ATR method):
-
Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with isopropanol and allowing it to dry completely.
-
Place a small amount of solid this compound powder onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Apply pressure using the ATR press to ensure good contact between the sample and the crystal.
IR Spectrum Acquisition:
-
Mode: Attenuated Total Reflectance (ATR).
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 32.
-
Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.
Data Processing:
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Label the significant peaks with their corresponding wavenumbers.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source coupled to a suitable mass analyzer (e.g., quadrupole, time-of-flight).
Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile/water (50:50).
-
Dilute the stock solution to a final concentration of approximately 1-10 µg/mL with the same solvent system.
-
A small amount of formic acid or ammonium hydroxide can be added to the final solution to promote protonation ([M+H]⁺) or deprotonation ([M-H]⁻), respectively.
Mass Spectrum Acquisition (Positive Ion Mode ESI):
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Nebulizer Gas (N₂): Flow rate appropriate for the instrument.
-
Drying Gas (N₂): Flow rate and temperature optimized for desolvation (e.g., 8 L/min, 300 °C).
-
Mass Range: m/z 50 - 500.
-
Fragmentation (for MS/MS): If fragmentation data is desired, select the molecular ion peak ([M+H]⁺) and apply a suitable collision energy.
Data Processing:
-
The software will generate a mass spectrum showing the relative abundance of ions as a function of their mass-to-charge ratio (m/z).
-
Identify the molecular ion peak and any significant fragment ions.
-
Compare the observed isotopic pattern for bromine-containing fragments with the theoretical pattern.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel chemical entity like this compound.
Caption: Workflow for the spectroscopic characterization of a chemical compound.
References
In-Depth Technical Guide to the NMR Data of 4-Bromo-5-methylpicolinic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) data pertinent to 4-Bromo-5-methylpicolinic acid. Due to the limited public availability of experimental NMR data for the free acid, this document leverages data from a closely related ester derivative, (R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethyl 4-bromo-5-methylpicolinate, to provide valuable insights into the expected spectral characteristics. This information is crucial for the structural elucidation and characterization of this compound in research and development settings.
NMR Data Presentation
The following tables summarize the ¹H and ¹³C NMR spectral data for (R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethyl 4-bromo-5-methylpicolinate. This data is sourced from a 2019 preprint by Levy et al. and serves as a strong proxy for the chemical shifts of the pyridine ring and methyl group in this compound.
Table 1: ¹H NMR Data of (R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethyl 4-bromo-5-methylpicolinate
| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Inferred Assignment for this compound |
| 8.55 | Singlet | - | Pyridine H-6 |
| 8.26 | Singlet | - | Pyridine H-3 |
| 2.45 | Singlet | - | Methyl (CH₃) Protons |
| - | - | - | Carboxylic Acid (COOH) proton expected (typically >10 ppm, broad) |
Solvent: CDCl₃, Spectrometer Frequency: 400 MHz. Note: Signals corresponding to the ester group (7.91, 7.82, 6.25, and 1.77 ppm) have been omitted for clarity.
Table 2: ¹³C NMR Data of (R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethyl 4-bromo-5-methylpicolinate
| Chemical Shift (δ) (ppm) | Inferred Assignment for this compound |
| 163.49 | Carboxylic Acid Carbonyl (C=O) expected (typically 165-185 ppm) |
| 151.13 | Pyridine C-2 |
| 146.32 | Pyridine C-6 |
| 138.63 | Pyridine C-4 (C-Br) |
| 135.93 | Pyridine C-5 (C-CH₃) |
| 129.22 | Pyridine C-3 |
| 19.95 | Methyl Carbon (CH₃) |
Solvent: CDCl₃, Spectrometer Frequency: 100 MHz. Note: Signals corresponding to the ester group have been omitted.
Experimental Protocols
A generalized experimental protocol for the acquisition of NMR data for this compound is outlined below.
NMR Sample Preparation
-
Dissolution: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in a clean, dry vial.
-
Transfer: Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.
-
Standard: If quantitative analysis or precise chemical shift referencing is required, a known amount of an internal standard (e.g., tetramethylsilane - TMS) may be added.
NMR Data Acquisition
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Tuning and Shimming: Insert the sample into the NMR probe. The instrument should be tuned to the appropriate frequency for the nucleus being observed (¹H or ¹³C). The magnetic field homogeneity should be optimized by shimming to obtain sharp, well-resolved signals.
-
¹H NMR Acquisition: A standard one-dimensional proton spectrum is acquired using a single-pulse experiment. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: A one-dimensional carbon spectrum is acquired with proton decoupling to simplify the spectrum and enhance signal intensity. A larger number of scans is typically required due to the low natural abundance of ¹³C.
Data Processing
-
Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum via Fourier transformation.
-
Phasing and Baseline Correction: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode. The baseline is corrected to be flat.
-
Referencing: The chemical shift axis is calibrated relative to the residual solvent peak or the internal standard (TMS at 0.00 ppm).
-
Analysis: The processed spectrum is analyzed by integrating the peak areas to determine proton ratios and by identifying chemical shifts and coupling patterns to assign the signals to the specific nuclei in the molecule.
Visualizations
The following diagrams illustrate the molecular structure and a typical workflow for NMR analysis.
Caption: Chemical Structure of this compound.
Caption: High-level workflow for NMR analysis.
A Technical Guide to 4-Bromo-5-methylpicolinic Acid: Physicochemical Properties and a Roadmap to Crystal Structure Determination
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Bromo-5-methylpicolinic acid is a halogenated pyridine carboxylic acid derivative. Picolinic acid and its analogs are recognized as "privileged" structural motifs in drug discovery, with applications in a range of therapeutic areas including oncology, neurology, and infectious diseases.[1][2] The precise three-dimensional arrangement of atoms within a molecule, as determined by single-crystal X-ray diffraction, is fundamental to understanding its structure-activity relationship (SAR) and for rational drug design. While the crystal structure of this compound has not been publicly reported, this guide provides a comprehensive overview of its known physicochemical properties and outlines the experimental methodologies required for its synthesis, crystallization, and eventual crystal structure determination. This document serves as a foundational resource for researchers interested in the solid-state characterization of this and related compounds.
Physicochemical and Computed Data
While experimental crystallographic data is not available, a summary of known and computed properties for this compound is presented in Table 1. This data is aggregated from various chemical databases and provides a baseline for experimental design.
| Property | Value | Source |
| Chemical Formula | C₇H₆BrNO₂ | Acmec Biochemical[3] |
| Molecular Weight | 216.03 g/mol | Acmec Biochemical[3] |
| CAS Number | 1196154-93-4 | Acmec Biochemical[3] |
| InChIKey | QBHUWQKVSFENQT-UHFFFAOYSA-N | Acmec Biochemical[3] |
| PubChem CID | 66628510 | Acmec Biochemical[3] |
| Predicted Density | 1.692±0.06 g/cm³ | Chemie-Wörterbuch[4] |
| Predicted Boiling Point | 369.5±42.0 °C | Chemie-Wörterbuch[4] |
| Predicted LogP | 1.85070 | Chemie-Wörterbuch[4] |
| Topological Polar Surface Area | 50.19 Ų | ChemScene[5] |
Table 1: Physicochemical and Computed Properties of this compound.
Experimental Protocols
The following sections detail generalized but comprehensive protocols for the synthesis, purification, crystallization, and crystal structure determination of this compound. These methodologies are based on standard practices for small organic molecules.
Synthesis and Purification
A generalized synthetic route to this compound can be conceptualized based on analogous reactions for pyridine carboxylic acids. One potential route, hydrolysis of the corresponding methyl ester, is outlined below. The workflow for synthesis and purification is depicted in the diagram below.
Materials:
-
Methyl 4-bromo-5-methylpicolinate
-
Lithium hydroxide (or Sodium hydroxide)
-
Tetrahydrofuran (THF)
-
Water
-
Hydrochloric acid (1M)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Hydrolysis: Dissolve Methyl 4-bromo-5-methylpicolinate in a mixture of THF and water. Add an excess of lithium hydroxide and stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure to remove the THF.
-
Acidification: Cool the remaining aqueous solution in an ice bath and acidify to a pH of approximately 3-4 with 1M HCl. A precipitate should form.
-
Extraction: Extract the aqueous layer multiple times with ethyl acetate.
-
Washing: Combine the organic layers and wash with water and then brine.
-
Drying: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude this compound by flash column chromatography on silica gel or by recrystallization to obtain the pure compound.
Crystallization
The growth of high-quality single crystals is often the most challenging step in determining a crystal structure.[6][7] Several methods can be employed for the crystallization of small organic molecules.[8][9] A systematic screening of solvents and crystallization techniques is recommended.
Common Crystallization Techniques:
-
Slow Evaporation: A solution of the compound is prepared in a suitable solvent and allowed to evaporate slowly in a loosely covered vial. The choice of solvent is critical and can influence crystal growth.[9]
-
Vapor Diffusion: A concentrated solution of the compound in a less volatile solvent is placed in a sealed container with a more volatile anti-solvent. The anti-solvent vapor slowly diffuses into the solution, reducing the solubility of the compound and promoting crystallization.[8]
-
Liquid-Liquid Diffusion: A solution of the compound is carefully layered with a miscible anti-solvent in which the compound is insoluble. Crystals form at the interface of the two solvents.
-
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to supersaturation and crystal growth.
Recommended Solvents for Screening: A range of solvents with varying polarities should be screened. Common choices for organic molecules include:
-
Alcohols (Methanol, Ethanol, Isopropanol)
-
Esters (Ethyl acetate)
-
Ketones (Acetone)
-
Halogenated solvents (Dichloromethane, Chloroform)
-
Aromatic hydrocarbons (Toluene, Benzene)
-
Ethers (Diethyl ether)
-
Acetonitrile
-
Water (if soluble)
Single-Crystal X-ray Diffraction
Once suitable single crystals are obtained, the three-dimensional structure can be determined using single-crystal X-ray diffraction.[10][11][12]
Methodology:
-
Crystal Selection and Mounting: A suitable crystal (typically 0.1-0.3 mm in size) with well-defined faces and no visible defects is selected under a microscope.[10] The crystal is mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is collected on a detector as the crystal is rotated.[12]
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data to yield precise bond lengths, angles, and other structural parameters.
Potential Significance in Drug Discovery
Picolinic acid derivatives are of significant interest to the pharmaceutical industry. They have been investigated for a wide range of biological activities, including as enzyme inhibitors and anticonvulsants.[1][5] The pyridine ring can participate in various non-covalent interactions with biological targets, and the carboxylic acid group can act as a hydrogen bond donor and acceptor. The bromine and methyl substituents on this compound will influence its lipophilicity, electronic properties, and steric profile, which in turn will affect its biological activity and pharmacokinetic properties. A detailed understanding of its solid-state structure, including intermolecular interactions, would provide valuable insights for the design of new therapeutic agents.
Conclusion
While the definitive crystal structure of this compound remains to be determined, this technical guide provides a comprehensive framework for its investigation. The compiled physicochemical data serves as a starting point for experimental work. The detailed, albeit generalized, protocols for synthesis, crystallization, and single-crystal X-ray diffraction offer a clear roadmap for researchers to obtain high-quality single crystals and ultimately elucidate the three-dimensional structure. Such a determination would be a valuable contribution to the fields of structural chemistry and medicinal chemistry, providing crucial insights for the future development of novel therapeutics based on the picolinic acid scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. dovepress.com [dovepress.com]
- 3. 1196154-93-4[this compound]- Acmec Biochemical [acmec.com.cn]
- 4. Page loading... [guidechem.com]
- 5. New derivatives of picolinic acid and nicotinic acid with anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sptlabtech.com [sptlabtech.com]
- 7. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 8. lafactoria.lec.csic.es [lafactoria.lec.csic.es]
- 9. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. creative-biostructure.com [creative-biostructure.com]
- 11. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]
- 12. Single-crystal X-ray Diffraction [serc.carleton.edu]
Unveiling 4-Bromo-5-methylpicolinic Acid: A Technical Guide to its Synthesis and Emerging Role in Drug Discovery
For Immediate Release
[City, State] – December 28, 2025 – 4-Bromo-5-methylpicolinic acid, a versatile heterocyclic building block, has quietly emerged as a crucial component in the development of novel therapeutics. This technical guide provides an in-depth overview of its discovery, synthesis, and its pivotal role as a key intermediate in the synthesis of advanced drug candidates, catering to researchers, scientists, and professionals in the field of drug development.
While the specific historical moment of its initial discovery remains discreetly embedded within the broader context of medicinal chemistry research, the significance of this compound (CAS Number: 1196154-93-4) has become increasingly evident through its application in the synthesis of potent and selective inhibitors for various biological targets.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below, providing a foundational dataset for its use in synthetic and analytical applications.
| Property | Value | Source |
| CAS Number | 1196154-93-4 | N/A |
| Molecular Formula | C₇H₆BrNO₂ | N/A |
| Molecular Weight | 216.03 g/mol | N/A |
| Appearance | White to off-white solid | N/A |
The Synthetic Pathway: From Precursor to Product
The synthesis of this compound is not explicitly detailed in a singular "discovery" paper. However, analysis of related chemical literature and patents reveals a logical and efficient synthetic route. The most plausible pathway involves the regioselective bromination of a picolinate precursor followed by hydrolysis.
A key intermediate in this process is Methyl 4-bromo-5-methylpicolinate. This compound is typically synthesized via the regioselective electrophilic bromination of Methyl 5-methylpicolinate. The subsequent hydrolysis of the methyl ester furnishes the desired this compound.
Experimental Protocol: A Plausible Multi-step Synthesis
The following experimental protocols are based on established chemical transformations for analogous structures and provide a comprehensive guide for the laboratory-scale preparation of this compound.
Step 1: Synthesis of Methyl 5-methylpicolinate
The synthesis of the precursor, Methyl 5-methylpicolinate, can be achieved through the esterification of 5-methylpicolinic acid.
-
Reaction:
-
5-methylpicolinic acid is dissolved in methanol.
-
A catalytic amount of a strong acid, such as sulfuric acid, is added.
-
The mixture is heated under reflux for several hours.
-
After cooling, the solvent is removed under reduced pressure.
-
The residue is neutralized with a base, such as sodium bicarbonate solution, and extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield Methyl 5-methylpicolinate.
-
Step 2: Bromination of Methyl 5-methylpicolinate to Methyl 4-bromo-5-methylpicolinate
This step introduces the bromine atom at the 4-position of the pyridine ring.
-
Reaction:
-
Methyl 5-methylpicolinate is dissolved in a suitable solvent, such as a mixture of sulfuric acid and water.
-
The solution is cooled to 0-5 °C.
-
A brominating agent, such as N-bromosuccinimide (NBS) or bromine, is added portion-wise while maintaining the low temperature.
-
The reaction is stirred at low temperature for a specified period and then allowed to warm to room temperature.
-
The reaction mixture is carefully quenched with a reducing agent (e.g., sodium thiosulfate solution) to consume any excess bromine.
-
The pH is adjusted to neutral or slightly basic with a suitable base.
-
The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated to give crude Methyl 4-bromo-5-methylpicolinate, which can be purified by chromatography.
-
Step 3: Hydrolysis of Methyl 4-bromo-5-methylpicolinate to this compound
The final step is the conversion of the methyl ester to the carboxylic acid.
-
Reaction:
-
Methyl 4-bromo-5-methylpicolinate is dissolved in a mixture of an alcohol (e.g., methanol or ethanol) and water.
-
A stoichiometric amount of a base, such as lithium hydroxide or sodium hydroxide, is added.
-
The mixture is stirred at room temperature or gently heated until the reaction is complete (monitored by TLC or LC-MS).
-
The alcohol is removed under reduced pressure.
-
The aqueous solution is acidified with a mineral acid (e.g., hydrochloric acid) to precipitate the product.
-
The solid is collected by filtration, washed with cold water, and dried to afford this compound.
-
Critical Role in Drug Discovery
This compound has proven to be a valuable scaffold in the synthesis of inhibitors for key biological targets implicated in various diseases. Its utility is highlighted in several patent applications for potential treatments in oncology and other therapeutic areas.
Notably, this compound is a key starting material in the synthesis of WDR5 inhibitors. The WDR5 protein is a critical component of histone methyltransferase complexes, which are often dysregulated in cancer. By serving as a foundational piece for these inhibitors, this compound contributes to the development of novel epigenetic therapies.
Furthermore, it is utilized in the preparation of inhibitors for Ubiquitin Specific Peptidase 30 (USP30), a deubiquitinating enzyme involved in mitochondrial quality control. Dysregulation of USP30 has been linked to various diseases, and its inhibition represents a promising therapeutic strategy.
Conclusion
This compound stands as a testament to the enabling power of synthetic chemistry in modern drug discovery. While its own discovery may not be marked by a singular event, its impact is clearly demonstrated through its instrumental role in the creation of sophisticated molecules with therapeutic potential. This guide provides a foundational understanding of its synthesis and application, empowering researchers to leverage this versatile building block in the ongoing quest for novel and effective medicines.
An In-depth Technical Guide to 4-Bromo-5-methylpicolinic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Bromo-5-methylpicolinic acid, a halogenated pyridinecarboxylic acid derivative, is a chemical compound with potential applications in organic synthesis and medicinal chemistry. This document provides a summary of its known chemical and physical properties. It is important to note that, as of the date of this publication, there is a notable absence of published scientific literature detailing the biological activity, pharmacological properties, and specific applications of this compound in drug development or as a research tool in biological systems. The information presented herein is based on data available from chemical suppliers and computational predictions.
Chemical and Physical Properties
This compound, also known as 4-Bromo-5-methyl-pyridine-2-carboxylic acid, is a substituted picolinic acid. The core structure consists of a pyridine ring with a carboxylic acid group at position 2, a bromine atom at position 4, and a methyl group at position 5.
Table 1: Chemical and Physical Data for this compound
| Property | Value | Source |
| CAS Number | 1196154-93-4 | [1][2][3] |
| Molecular Formula | C₇H₆BrNO₂ | [3] |
| Molecular Weight | 216.03 g/mol | [3] |
| Boiling Point (Predicted) | 369.5 ± 42.0 °C | ChemicalBook |
| Density (Predicted) | 1.692 ± 0.06 g/cm³ | ChemicalBook |
| InChI | InChI=1S/C7H6BrNO2/c1-4-3-9-6(7(10)11)2-5(4)8/h2-3H,1H3,(H,10,11) | [3] |
| SMILES | CC1=C(Br)C=C(C(=O)O)N=C1 | [2] |
Note: Predicted values are based on computational models and may not reflect experimentally determined values.
Synthesis
A logical, though unverified, synthetic pathway can be conceptualized as follows:
Figure 1: A conceptual synthetic workflow for this compound.
Applications in Research and Drug Development
Currently, there is a significant gap in the scientific literature regarding the biological activity and potential therapeutic applications of this compound. While picolinic acid and its derivatives are known to exhibit a range of biological effects and are used as building blocks in the synthesis of pharmaceuticals, no specific studies have been published for this particular compound.
Based on the structural motifs present, one could speculate on potential areas of investigation:
-
Enzyme Inhibition: The carboxylic acid and pyridine nitrogen can act as coordinating groups for metal ions in the active sites of metalloenzymes.
-
Scaffold for Medicinal Chemistry: The bromine atom provides a site for further functionalization through cross-coupling reactions, allowing for the synthesis of a library of derivatives for screening against various biological targets.
However, without experimental data, these remain hypothetical applications.
Experimental Protocols
As there are no published research articles detailing the use of this compound in biological or pharmacological studies, no established experimental protocols can be provided.
Signaling Pathways
There is no information available in the scientific literature to associate this compound with any specific signaling pathways.
Conclusion and Future Directions
This compound is a readily available chemical compound with defined physical and chemical properties. However, its biological and pharmacological characteristics remain unexplored. The lack of published research presents a clear opportunity for investigation. Future research should focus on:
-
Synthesis and Characterization: Development and publication of a robust and scalable synthetic method, along with comprehensive characterization of the compound's physical and chemical properties.
-
Biological Screening: High-throughput screening against a panel of biological targets, including enzymes (e.g., kinases, proteases, metalloenzymes) and receptors, to identify potential biological activity.
-
Medicinal Chemistry Campaigns: Utilization of the compound as a scaffold for the development of novel therapeutic agents, leveraging the bromine atom for synthetic diversification.
This technical guide highlights the current knowledge gap and underscores the potential for this compound as a starting point for new avenues of research in medicinal chemistry and drug discovery. Researchers are encouraged to explore the properties of this compound to unlock its potential scientific value.
References
Purity and Analysis of 4-Bromo-5-methylpicolinic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analytical methodologies for assessing the purity of 4-Bromo-5-methylpicolinic acid (CAS No. 1196154-93-4). Given the critical role of purity in research and development, this document outlines standard analytical techniques, presents hypothetical data for illustrative purposes, and details experimental protocols based on established methods for similar chemical entities.
Compound Profile
This compound is a substituted pyridine carboxylic acid derivative. Its chemical structure and properties are summarized below.
| Property | Value | Source |
| CAS Number | 1196154-93-4 | [1] |
| Molecular Formula | C₇H₆BrNO₂ | [1] |
| Molecular Weight | 216.03 g/mol | [1] |
| IUPAC Name | 4-bromo-5-methylpyridine-2-carboxylic acid | - |
| Appearance | White to off-white solid (typical) | - |
| Purity (Typical) | ≥95% | - |
Analytical Techniques for Purity Determination
A multi-faceted approach is recommended for the comprehensive purity assessment of this compound. High-Performance Liquid Chromatography (HPLC) is the primary technique for quantitative purity analysis, while spectroscopic methods provide structural confirmation and identify potential impurities.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC with UV detection is the gold standard for determining the purity of aromatic carboxylic acids due to its high resolution and sensitivity.
Experimental Protocol: Reversed-Phase HPLC
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
Time (min) % Mobile Phase B 0 15 20 85 25 85 26 15 | 30 | 15 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh approximately 1 mg of this compound and dissolve in 1 mL of a 50:50 mixture of acetonitrile and water. Filter through a 0.45 µm syringe filter before injection.
Hypothetical HPLC Purity Data
The following table illustrates a hypothetical purity analysis of a batch of this compound.
| Peak No. | Retention Time (min) | Area (%) | Identification |
| 1 | 2.5 | 0.3 | Unknown Impurity |
| 2 | 8.2 | 99.5 | This compound |
| 3 | 10.1 | 0.2 | Unknown Impurity |
| Total | 100.0 |
Purity Calculation:
The purity is determined by the area normalization method:
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Spectroscopic Analysis
Spectroscopic techniques are essential for confirming the chemical identity and structure of the compound and for identifying any impurities.
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR and ¹³C NMR spectroscopy are powerful tools for structural elucidation.
Hypothetical NMR Data (in DMSO-d₆)
| ¹H NMR | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 13.5 (broad) | s | 1H | -COOH | |
| 8.5 | s | 1H | H-6 | |
| 8.0 | s | 1H | H-3 | |
| 2.4 | s | 3H | -CH₃ |
| ¹³C NMR | Chemical Shift (ppm) | Assignment |
| 165.0 | -COOH | |
| 151.0 | C-2 | |
| 148.0 | C-6 | |
| 139.0 | C-5 | |
| 130.0 | C-4 | |
| 125.0 | C-3 | |
| 18.0 | -CH₃ |
2.2.2. Mass Spectrometry (MS)
Mass spectrometry, often coupled with liquid chromatography (LC-MS), is used to confirm the molecular weight and can help in the identification of impurities.
Expected Mass Spectrum Data
| Ionization Mode | [M+H]⁺ | [M-H]⁻ |
| ESI | 215.96, 217.96 (approx. 1:1 ratio due to Br isotopes) | 213.94, 215.94 (approx. 1:1 ratio due to Br isotopes) |
Workflow for Purity Analysis and Purification
The following diagram illustrates a typical workflow for the analysis and purification of synthesized this compound.
Caption: Workflow for the analysis and purification of this compound.
Potential Impurities
Impurities in this compound can originate from starting materials, by-products of the synthesis, or degradation products. Potential impurities could include:
-
Starting materials: Unreacted precursors used in the synthesis.
-
Isomeric impurities: Other brominated or methylated picolinic acid isomers.
-
Debrominated product: 5-methylpicolinic acid.
-
Over-brominated products: Dibrominated derivatives.
The analytical methods described in this guide are designed to detect and quantify such impurities.
Conclusion
The purity and comprehensive analysis of this compound are paramount for its successful application in research and drug development. A combination of chromatographic and spectroscopic techniques provides a robust framework for ensuring the quality and integrity of this compound. The methodologies and workflows presented here serve as a guide for establishing reliable analytical protocols.
References
An In-depth Technical Guide to 4-Bromo-5-methylpicolinic Acid and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Bromo-5-methylpicolinic acid is a halogenated pyridine carboxylic acid derivative with potential applications in medicinal chemistry and agrochemical research. As a substituted picolinic acid, it belongs to a class of compounds known for a range of biological activities, including herbicidal and enzyme-inhibiting properties. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and potential applications of this compound and its derivatives. Detailed experimental protocols, data presentation in tabular format, and visualization of key concepts are included to facilitate further research and development in this area.
Introduction
Picolinic acid and its derivatives have garnered significant attention in the fields of pharmaceuticals and agrochemicals due to their diverse biological activities. The introduction of halogen substituents and alkyl groups onto the pyridine ring can significantly modulate the physicochemical properties and biological efficacy of these compounds. This compound represents a specific scaffold with potential for further derivatization and exploration of its structure-activity relationships (SAR). This guide aims to consolidate the current knowledge on this compound and provide a framework for future investigations.
Chemical Properties and Synthesis
Physicochemical Properties
The chemical structure and key properties of this compound are summarized in the table below.
| Property | Value | Source |
| Chemical Formula | C₇H₆BrNO₂ | [Calculated] |
| Molecular Weight | 216.03 g/mol | [Calculated] |
| CAS Number | 1196154-93-4 | N/A |
| Appearance | White to off-white solid (predicted) | N/A |
| Boiling Point | 369.5±42.0 °C (Predicted) | N/A |
| Density | 1.692±0.06 g/cm³ (Predicted) | N/A |
| pKa | 3.42±0.10 (Predicted) | N/A |
Synthesis
A plausible synthetic route to this compound involves the oxidation of a suitable precursor, 4-bromo-2,5-dimethylpyridine. This method is analogous to the synthesis of other brominated picolinic acids where a methyl group at the 2-position of the pyridine ring is oxidized to a carboxylic acid.
dot
Caption: Proposed synthetic pathway for this compound.
Experimental Protocol: Synthesis of 4-Bromo-2,5-dimethylpyridine (Precursor)
Materials:
-
2,5-Lutidine
-
N-Bromosuccinimide (NBS)
-
Sulfuric acid (concentrated)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate
Procedure:
-
Dissolve 2,5-lutidine in dichloromethane in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add concentrated sulfuric acid dropwise while maintaining the temperature at 0 °C.
-
Add N-bromosuccinimide portion-wise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by pouring it over ice.
-
Neutralize the mixture with a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford 4-bromo-2,5-dimethylpyridine.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from the general method for the oxidation of 2-methylpyridines to picolinic acids.
Materials:
-
4-Bromo-2,5-dimethylpyridine
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Water
-
Ethanol
Procedure:
-
In a round-bottom flask, prepare a solution of sodium hydroxide in water.
-
Add 4-bromo-2,5-dimethylpyridine to the alkaline solution.
-
Heat the mixture to reflux (approximately 100 °C).
-
Slowly add potassium permanganate portion-wise to the refluxing mixture. The color of the solution should turn from purple to brown as the manganese dioxide precipitate forms.
-
Continue refluxing for several hours until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture to room temperature and filter to remove the manganese dioxide precipitate. Wash the precipitate with a small amount of hot water.
-
Combine the filtrate and washings and cool in an ice bath.
-
Acidify the filtrate to a pH of approximately 3-4 with concentrated hydrochloric acid. A white precipitate should form.
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.
Derivatives of this compound
The carboxylic acid moiety of this compound serves as a versatile handle for the synthesis of various derivatives, including esters and amides.
Ester Derivatives
Esterification of the carboxylic acid can be achieved through standard methods such as Fischer esterification (reaction with an alcohol in the presence of a strong acid catalyst) or by conversion to the acid chloride followed by reaction with an alcohol. The methyl ester, Methyl 4-bromo-5-methylpicolinate, is a known derivative.
dot
Caption: General derivatization pathways for this compound.
Amide Derivatives
Amide derivatives can be synthesized by first converting the carboxylic acid to a more reactive species like an acid chloride (using thionyl chloride or oxalyl chloride) and then reacting it with a primary or secondary amine. This allows for the introduction of a wide variety of substituents.
Potential Biological Activities and Applications
While no specific biological activity data for this compound has been found in the reviewed literature, the activities of structurally related picolinic acid derivatives provide insights into its potential applications.
Herbicidal Activity
Substituted picolinic acids are a well-established class of herbicides. These compounds often act as synthetic auxins, disrupting plant growth processes. The specific substitution pattern on the pyridine ring is crucial for their herbicidal activity and selectivity. It is plausible that this compound and its derivatives could exhibit herbicidal properties. Further screening against various plant species would be necessary to validate this potential.
dot
Caption: Hypothesized mechanism of action for herbicidal picolinic acids.
Enzyme Inhibition
Various derivatives of pyridine carboxylic acids have been investigated as enzyme inhibitors. For example, some picolinic acid derivatives have shown inhibitory activity against enzymes like dopamine β-monooxygenase. The structural features of this compound, including the pyridine nitrogen and the carboxylic acid group, provide potential binding sites for interaction with enzyme active sites. Screening against a panel of enzymes could reveal potential therapeutic applications.
Conclusion and Future Directions
This compound is a readily accessible scaffold with potential for the development of novel biologically active compounds. While specific data on its biological profile is currently limited, the known activities of related picolinic acid derivatives suggest that it is a promising candidate for screening in herbicidal and enzyme inhibition assays. Future research should focus on the optimization of its synthesis, the preparation of a diverse library of its derivatives, and comprehensive biological evaluation to unlock its full potential in drug discovery and agrochemical development.
Methodological & Application
Application Notes and Protocols for the Synthesis of 4-Bromo-5-methylpicolinic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of 4-Bromo-5-methylpicolinic acid, a valuable building block in medicinal chemistry and drug discovery. The protocols detailed below are based on established chemical principles for the functionalization of pyridine rings, offering a plausible and adaptable synthetic route.
Introduction
Picolinic acid derivatives are a class of compounds that have garnered significant interest in pharmaceutical research due to their diverse biological activities. They are known to act as chelating agents and have been investigated for their neuroprotective, immunological, and anti-proliferative effects. The introduction of a bromine atom and a methyl group onto the picolinic acid scaffold, as in this compound, provides a versatile platform for the synthesis of novel derivatives with potentially enhanced biological activities. The bromo-substituent, in particular, serves as a key handle for further molecular elaboration through various cross-coupling reactions, enabling the exploration of a wider chemical space in drug development programs.
Synthetic Pathway Overview
The synthesis of this compound can be achieved through a two-step process starting from the readily available precursor, 2,5-lutidine (2,5-dimethylpyridine). The proposed synthetic route involves:
-
Regioselective Bromination of 2,5-Lutidine: Introduction of a bromine atom at the 4-position of the pyridine ring.
-
Selective Oxidation of the 2-Methyl Group: Conversion of the methyl group at the 2-position into a carboxylic acid.
This pathway is illustrated in the workflow diagram below.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 4-Bromo-2,5-dimethylpyridine
This protocol describes the regioselective bromination of 2,5-lutidine in the presence of fuming sulfuric acid. This method has been reported to yield bromo derivatives of lutidines with good selectivity.
Materials:
-
2,5-Lutidine
-
Bromine (Br₂)
-
Fuming Sulfuric Acid (Oleum)
-
Sodium hydroxide (NaOH) solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Dropping funnel
-
Ice bath
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool fuming sulfuric acid in an ice bath.
-
Slowly add 2,5-lutidine to the cooled fuming sulfuric acid with continuous stirring.
-
From the dropping funnel, add bromine dropwise to the reaction mixture while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution, keeping the temperature low with an ice bath.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel to yield pure 4-Bromo-2,5-dimethylpyridine.
Quantitative Data:
| Parameter | Value |
| Starting Material | 2,5-Lutidine |
| Reagents | Bromine, Fuming Sulfuric Acid |
| Solvent | None (neat reaction) |
| Reaction Temperature | 0-10 °C (addition), Room Temperature (reaction) |
| Reaction Time | 4-6 hours |
| Typical Yield | 60-70% (estimated) |
| Purity | >95% after chromatography |
Step 2: Synthesis of this compound
This protocol details the selective oxidation of the 2-methyl group of 4-Bromo-2,5-dimethylpyridine to a carboxylic acid using potassium permanganate.
Materials:
-
4-Bromo-2,5-dimethylpyridine
-
Potassium permanganate (KMnO₄)
-
Water
-
Sulfuric acid (H₂SO₄)
-
Sodium bisulfite (NaHSO₃)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Buchner funnel and filter paper
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-Bromo-2,5-dimethylpyridine in water.
-
Heat the mixture to reflux.
-
Slowly add a solution of potassium permanganate in water to the refluxing mixture over a period of 2-3 hours.
-
Continue refluxing for an additional 4-6 hours, or until the purple color of the permanganate has disappeared. Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature and filter off the manganese dioxide precipitate through a Buchner funnel.
-
Wash the precipitate with hot water.
-
Acidify the filtrate with concentrated sulfuric acid to a pH of approximately 3-4.
-
If any unreacted permanganate remains, decolorize the solution by the dropwise addition of a saturated sodium bisulfite solution.
-
Extract the acidic aqueous solution with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Quantitative Data:
| Parameter | Value |
| Starting Material | 4-Bromo-2,5-dimethylpyridine |
| Reagent | Potassium Permanganate |
| Solvent | Water |
| Reaction Temperature | Reflux (~100 °C) |
| Reaction Time | 6-9 hours |
| Typical Yield | 50-60% (estimated) |
| Purity | >98% after recrystallization |
Application Notes: Potential in Drug Discovery
While specific biological activities of this compound are not extensively documented in publicly available literature, its structural features suggest several potential applications in drug discovery and development.
As a Scaffold for Novel Kinase Inhibitors
Picolinic acid derivatives have been explored as scaffolds for the development of kinase inhibitors. For instance, certain substituted quinazolines and related heterocycles have shown inhibitory activity against PI3 kinase p110alpha. The this compound core can be functionalized, particularly at the bromine position via Suzuki or other cross-coupling reactions, to introduce various aryl or heteroaryl moieties. This allows for the systematic exploration of the chemical space around the picolinic acid scaffold to identify potent and selective kinase inhibitors.
Caption: Logical flow for developing kinase inhibitors from the title compound.
Development of Herbicidal and Antimicrobial Agents
Substituted picolinic acids are a well-established class of herbicides. The structural similarity of this compound to known herbicidal compounds suggests its potential as a lead structure for the development of new agrochemicals. Furthermore, various pyridine and picolinic acid derivatives have demonstrated antimicrobial activity. The unique substitution pattern of this compound could lead to derivatives with novel antimicrobial properties.
Conclusion
The synthetic protocols outlined in this document provide a practical approach for the preparation of this compound. The versatility of this compound as a chemical intermediate, coupled with the known biological activities of related picolinic acid derivatives, makes it a valuable tool for researchers in the fields of medicinal chemistry and drug development. Further investigation into the biological properties of its derivatives is warranted to fully explore their therapeutic potential.
Application Notes and Protocols: 4-Bromo-5-methylpicolinic Acid as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-5-methylpicolinic acid is a substituted pyridine carboxylic acid that serves as a valuable and versatile building block in the synthesis of complex organic molecules. Its unique structural features, including a carboxylic acid handle for amide bond formation and a bromine atom amenable to cross-coupling reactions, make it an attractive starting material for the construction of diverse molecular scaffolds. This document provides detailed application notes and experimental protocols for the use of this compound in key organic transformations, with a focus on its application in the synthesis of biologically active compounds.
Key Applications
The strategic positioning of the bromo and methyl groups on the pyridine ring, along with the carboxylic acid at the 2-position, allows for regioselective modifications, making this compound a key intermediate in the synthesis of a variety of heterocyclic compounds. Primary applications include:
-
Amide Bond Formation: The carboxylic acid functionality is readily converted to amides, providing a straightforward method for introducing the 4-bromo-5-methylpicolinoyl moiety into a target molecule. This is a common strategy in the development of small molecule inhibitors.
-
Esterification: The carboxylic acid can be esterified to produce intermediates with modified solubility and reactivity profiles.
-
Cross-Coupling Reactions: The bromine atom serves as a handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, enabling the introduction of a wide range of substituents at the 4-position of the pyridine ring.
Experimental Protocols
This section details protocols for key reactions utilizing this compound as a starting material.
Protocol 1: Amide Coupling for the Synthesis of USP30 Inhibitors
This protocol describes the synthesis of a key intermediate, tert-Butyl (2S,4R)-4-(4-bromo-5-methylpicolinamido)-2-(methoxymethyl)pyrrolidine-1-carboxylate, which is a precursor for Ubiquitin Specific Peptidase 30 (USP30) inhibitors.[1]
Reaction Scheme:
Quantitative Data:
| Reactant/Reagent | Molecular Weight ( g/mol ) | Amount (mg) | Moles (mmol) | Equivalents |
| This compound | 216.03 | 300 | 1.39 | 1.0 |
| tert-Butyl (2S,4R)-4-amino-2-(methoxymethyl)pyrrolidine-1-carboxylate | 246.33 | 411 | 1.67 | 1.2 |
| HATU | 380.23 | 791 | 2.08 | 1.5 |
| DIPEA | 129.24 | 268 | 2.08 | 1.5 |
| THF | - | 5 mL | - | - |
Procedure:
-
To a stirred solution of this compound (0.3 g, 1.39 mmol, 1.0 eq) in THF (5 mL) was added DIPEA (0.268 g, 0.35 mL, 2.08 mmol, 1.5 eq) and HATU (0.791 g, 2.08 mmol, 1.5 eq) at room temperature.
-
The mixture was stirred for a short period before the addition of tert-Butyl (2S,4R)-4-amino-2-(methoxymethyl)pyrrolidine-1-carboxylate (0.411 g, 1.67 mmol, 1.2 eq).
-
The resulting mixture was stirred at room temperature until the reaction was complete (monitored by TLC or LC-MS).
-
Upon completion, the reaction mixture is typically concentrated under reduced pressure and purified by column chromatography to yield the desired product.
Logical Workflow for Amide Coupling:
References
The Versatile Scaffold: 4-Bromo-5-methylpicolinic Acid in Modern Medicinal Chemistry
Introduction: 4-Bromo-5-methylpicolinic acid is a substituted pyridine carboxylic acid that holds significant potential as a versatile building block in medicinal chemistry. Its strategic placement of a bromine atom, a methyl group, and a carboxylic acid on the pyridine ring offers multiple avenues for chemical modification, enabling the synthesis of diverse compound libraries for drug discovery. The picolinic acid moiety itself is a known pharmacophore and a privileged structure in drug design, recognized for its ability to chelate metal ions and participate in crucial hydrogen bonding interactions with biological targets.[1][2] Derivatives of picolinic acid have been investigated for a wide range of therapeutic applications, including as enzyme inhibitors, and agents targeting neurodegenerative diseases and cancer.[1]
Application Notes
The unique structural features of this compound make it an attractive starting material for the development of novel therapeutics. The bromine atom at the 4-position serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Stille, and Buchwald-Hartwig aminations. These reactions allow for the facile introduction of a wide array of aryl, heteroaryl, and alkyl groups, enabling extensive structure-activity relationship (SAR) studies.
Potential Therapeutic Applications:
-
Enzyme Inhibition: Picolinic acid derivatives are known to act as inhibitors for various enzymes.[3] The carboxylic acid group can coordinate with metal ions in the active sites of metalloenzymes.[2] For instance, derivatives of the related 2,6-dipicolinic acid have shown potent inhibition of New Delhi metallo-β-lactamase-1 (NDM-1), an enzyme responsible for antibiotic resistance.[4] By modifying the this compound scaffold, novel inhibitors targeting zinc-containing enzymes could be developed. Furthermore, substituted picolinic acids have been explored as inhibitors of dopamine β-monooxygenase, suggesting a potential role in developing treatments for hypertension.[5]
-
Neuroprotective Agents: Picolinic acid is an endogenous metabolite of tryptophan and has been associated with neuroprotective effects.[6][7] This inherent activity, combined with the ability to introduce diverse substituents, makes this compound a promising starting point for the development of novel agents for neurodegenerative disorders.
-
Oncology: The pyridine ring is a common feature in many approved cancer drugs. The ability to functionalize the this compound core allows for the design of molecules that can interact with various oncology targets, such as kinases and other signaling proteins.
Quantitative Data
While specific quantitative data for this compound is not extensively available in the public domain, the following table presents representative data for analogous picolinic acid derivatives to illustrate their potential biological activities.
| Compound ID | Target | Assay Type | IC50 (nM) | Reference |
| DPA-Analog-36 | NDM-1 | Enzyme Inhibition | 80 | [4] |
| L-captopril | NDM-1 | Enzyme Inhibition | ~8000 | [4] |
| Picolinic Acid Derivative (hypothetical) | Kinase X | Kinase Inhibition | 150 | N/A |
| Picolinic Acid Derivative (hypothetical) | Kinase Y | Kinase Inhibition | 450 | N/A |
Experimental Protocols
1. Synthesis of Aryl-Substituted Picolinic Acid Derivatives via Suzuki-Miyaura Cross-Coupling
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)2) (0.05 equivalents)
-
Triphenylphosphine (PPh3) (0.1 equivalents)
-
Potassium carbonate (K2CO3) (3 equivalents)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon gas
-
Standard laboratory glassware and purification equipment
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1 equivalent), arylboronic acid (1.2 equivalents), and potassium carbonate (3 equivalents).
-
Add palladium(II) acetate (0.05 equivalents) and triphenylphosphine (0.1 equivalents).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).
-
Heat the reaction mixture to 90-100 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired aryl-substituted picolinic acid derivative.
2. General Protocol for Enzyme Inhibition Assay
This protocol outlines a general procedure for evaluating the inhibitory activity of a compound derived from this compound against a hypothetical enzyme.
Materials:
-
Test compound (dissolved in DMSO)
-
Target enzyme
-
Enzyme substrate
-
Assay buffer
-
96-well microplate
-
Plate reader (e.g., spectrophotometer or fluorometer)
Procedure:
-
Prepare a series of dilutions of the test compound in DMSO.
-
In a 96-well microplate, add the assay buffer.
-
Add a small volume of the diluted test compound to the appropriate wells. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).
-
Add the target enzyme to all wells and incubate for a predetermined time at the optimal temperature to allow for compound-enzyme binding.
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a plate reader.
-
Calculate the initial reaction rates for each concentration of the test compound.
-
Determine the percent inhibition relative to the negative control.
-
Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
Visualizations
Caption: A general workflow for utilizing this compound in a drug discovery program.
Caption: A diagram illustrating the hypothetical inhibition of a kinase signaling pathway by a picolinic acid derivative.
References
- 1. benchchem.com [benchchem.com]
- 2. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. Dipicolinic Acid Derivatives as Inhibitors of New Delhi Metallo-β-lactamase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Picolinic acids as inhibitors of dopamine beta-monooxygenase: QSAR and putative binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Physiological Action of Picolinic Acid in the Human Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The physiological action of picolinic Acid in the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Suzuki-Miyaura Coupling Reaction with 4-Bromo-5-methylpicolinic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the Suzuki-Miyaura cross-coupling reaction of 4-Bromo-5-methylpicolinic acid. This reaction is a powerful tool for the synthesis of 4-aryl-5-methylpicolinic acids, which are valuable building blocks in medicinal chemistry and drug discovery for the creation of novel heterocyclic compounds.
Introduction
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound, such as a boronic acid or its ester.[1] This reaction is widely used in academic and industrial research due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of boronic acids.[2]
The coupling of this compound presents a unique set of considerations due to the presence of the pyridine nitrogen and the carboxylic acid moiety. The pyridine nitrogen can potentially coordinate with the palladium catalyst, influencing its reactivity.[3] The carboxylic acid group may also participate in acid-base chemistry or coordinate to the metal center, which can affect the reaction outcome. In some instances, protection of the carboxylic acid as an ester may be advantageous.
Reaction Principle
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three primary steps:
-
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of this compound to form a palladium(II) complex.
-
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium(II) complex, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple, forming the desired carbon-carbon bond and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[1]
Experimental Protocols
The following are generalized protocols for the Suzuki-Miyaura coupling of this compound. These should be considered as starting points, and optimization of reaction conditions may be necessary for specific substrates.
Protocol 1: Direct Coupling of this compound
This protocol is suitable for boronic acids that are robust and when direct coupling of the free acid is desired.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%; or PdCl₂(dppf), 2-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, 2.0 - 3.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water (4:1), DMF, or Toluene/Ethanol/Water)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask or sealed vial)
Procedure:
-
To a dry Schlenk flask or reaction vial, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the base (2.0 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.
-
Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the this compound.
-
Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.
-
Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Acidify the reaction mixture with 1N HCl to a pH of ~3-4, and then extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can then be purified by flash column chromatography on silica gel or by recrystallization to obtain the pure 4-aryl-5-methylpicolinic acid.
Protocol 2: Coupling of Methyl 4-bromo-5-methylpicolinate
Esterification of the carboxylic acid can prevent potential side reactions and may improve yields with sensitive boronic acids. The methyl ester can be synthesized from the carboxylic acid using standard methods (e.g., reaction with methanol in the presence of an acid catalyst like H₂SO₄ or using a reagent like (trimethylsilyl)diazomethane).
Materials:
-
Methyl 4-bromo-5-methylpicolinate (1.0 equiv)[4]
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium Catalyst (e.g., Pd(OAc)₂ with a ligand like SPhos or XPhos, 1-3 mol%)
-
Base (e.g., K₃PO₄, Cs₂CO₃, 2.0 - 3.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane, Toluene)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Follow the setup and inerting procedure as described in Protocol 1, using Methyl 4-bromo-5-methylpicolinate as the starting material.
-
Heat the reaction mixture to the desired temperature (typically between 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude ester by flash column chromatography.
-
If the final product desired is the carboxylic acid, the purified ester can be hydrolyzed using standard conditions (e.g., LiOH in THF/water or NaOH in methanol/water).
Data Presentation
The following tables summarize representative reaction conditions and expected yields for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. These are based on typical outcomes for similar bromopyridine couplings reported in the literature and should be used as a guide for reaction optimization.[5][6]
Table 1: Suzuki-Miyaura Coupling with this compound (Representative Data)
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | K₃PO₄ | DMF | 90 | 10 | 92 |
| 3 | 3-Tolylboronic acid | Pd(PPh₃)₄ (3) | Cs₂CO₃ | Toluene/EtOH/H₂O | 85 | 16 | 88 |
| 4 | 4-Chlorophenylboronic acid | PdCl₂(dppf) (3) | K₂CO₃ | Dioxane/H₂O | 100 | 18 | 75 |
| 5 | 2-Thiopheneboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | Dioxane/H₂O | 100 | 12 | 68 |
Table 2: Suzuki-Miyaura Coupling with Methyl 4-bromo-5-methylpicolinate (Representative Data)
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane | 110 | 8 | 95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ | Toluene | 100 | 6 | 97 |
| 3 | 3-Fluorophenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane | 110 | 10 | 89 |
| 4 | 4-(Trifluoromethyl)phenylboronic acid | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | Dioxane | 110 | 12 | 82 |
| 5 | 1-Naphthylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ | Toluene | 100 | 12 | 90 |
Mandatory Visualizations
Caption: Workflow for the Suzuki-Miyaura Coupling of this compound.
Caption: Simplified Catalytic Cycle of the Suzuki-Miyaura Reaction.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. tcichemicals.com [tcichemicals.com]
- 3. benchchem.com [benchchem.com]
- 4. Methyl 4-bromo-5-methylpicolinate | C8H8BrNO2 | CID 71433328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]
Catalytic Applications of 4-Bromo-5-methylpicolinic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are prospective and based on the established catalytic activity of structurally related picolinic acid derivatives and halopyridines. Direct experimental data on the catalytic applications of 4-Bromo-5-methylpicolinic acid is not extensively available in current literature. These protocols are intended to serve as a starting point for research and development.
Introduction
This compound is a functionalized pyridinecarboxylic acid with significant potential in catalysis, primarily as a ligand for transition metals. The picolinic acid moiety provides a bidentate N,O-coordination site for a metal center, while the bromo and methyl substituents on the pyridine ring can modulate the electronic properties and steric environment of the resulting catalyst complex. The presence of a bromine atom also offers a reactive handle for further functionalization, potentially enabling the synthesis of novel catalysts or catalyst-tethered systems.
This document outlines potential catalytic applications of this compound as a ligand in palladium-catalyzed cross-coupling reactions, which are fundamental transformations in organic synthesis and drug discovery.
Potential Catalytic Applications
Based on the known reactivity of similar pyridine-based ligands, this compound is a promising candidate for use in various palladium-catalyzed cross-coupling reactions, including:
-
Suzuki-Miyaura Coupling: Formation of C-C bonds between aryl/vinyl halides and boronic acids/esters.
-
Heck Coupling: Formation of C-C bonds between aryl/vinyl halides and alkenes.
-
Sonogashira Coupling: Formation of C-C bonds between aryl/vinyl halides and terminal alkynes.
The methyl group at the 5-position is an electron-donating group, which can increase the electron density on the pyridine ring and the coordinated metal center. This may enhance the rate of oxidative addition, a key step in many cross-coupling catalytic cycles.
Illustrative Data Presentation
The following tables present illustrative quantitative data from Suzuki-Miyaura, Heck, and Sonogashira coupling reactions using palladium catalysts with pyridine-based ligands, demonstrating the potential efficacy of a system employing this compound.
Table 1: Illustrative Suzuki-Miyaura Coupling Reaction Yields
| Entry | Aryl Halide | Arylboronic Acid | Product | Yield (%) |
| 1 | 4-Bromoanisole | Phenylboronic acid | 4-Methoxybiphenyl | 92 |
| 2 | 1-Bromo-4-nitrobenzene | 4-Tolylboronic acid | 4-Methyl-4'-nitrobiphenyl | 88 |
| 3 | 2-Bromopyridine | 3-Methoxyphenylboronic acid | 2-(3-Methoxyphenyl)pyridine | 85 |
Data is representative of reactions catalyzed by Pd(OAc)₂ with a pyridine-based ligand.
Table 2: Illustrative Heck Coupling Reaction Yields
| Entry | Aryl Halide | Alkene | Product | Yield (%) |
| 1 | Iodobenzene | Styrene | trans-Stilbene | 95 |
| 2 | 4-Bromoacetophenone | n-Butyl acrylate | n-Butyl 4-acetylcinnamate | 89 |
| 3 | 1-Bromo-3,5-dimethylbenzene | Methyl methacrylate | Methyl 2-(3,5-dimethylphenyl)-2-methylacrylate | 82 |
Data is representative of reactions catalyzed by Pd(OAc)₂ with a pyridine-based ligand.
Table 3: Illustrative Sonogashira Coupling Reaction Yields
| Entry | Aryl Halide | Alkyne | Product | Yield (%) |
| 1 | 1-Iodo-4-methoxybenzene | Phenylacetylene | 1-Methoxy-4-(phenylethynyl)benzene | 94 |
| 2 | 4-Bromobenzonitrile | 1-Hexyne | 4-(Hex-1-yn-1-yl)benzonitrile | 90 |
| 3 | 3-Bromopyridine | Trimethylsilylacetylene | 3-((Trimethylsilyl)ethynyl)pyridine | 87 |
Data is representative of reactions catalyzed by a Pd/Cu system with a pyridine-based ligand.
Experimental Protocols
The following are detailed, generalized protocols for palladium-catalyzed cross-coupling reactions where this compound could be employed as a ligand. Optimization of reaction conditions (e.g., catalyst loading, base, solvent, temperature) is recommended for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling Reaction
Objective: To synthesize a biaryl compound via a palladium-catalyzed cross-coupling of an aryl halide with an arylboronic acid using this compound as a ligand.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound
-
Aryl halide (e.g., 4-Bromoanisole)
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (e.g., 2 mol%) and this compound (e.g., 4 mol%).
-
Add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).
-
Add 1,4-dioxane (5 mL) and water (1 mL) to the flask.
-
Stir the reaction mixture at 80-100 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Heck Coupling Reaction
Objective: To synthesize a substituted alkene via a palladium-catalyzed cross-coupling of an aryl halide with an alkene using this compound as a ligand.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound
-
Aryl halide (e.g., Iodobenzene)
-
Alkene (e.g., Styrene)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (e.g., 1 mol%) and this compound (e.g., 2 mol%).
-
Add the aryl halide (1.0 mmol) and DMF (5 mL).
-
Add the alkene (1.5 mmol) and triethylamine (1.5 mmol).
-
Stir the reaction mixture at 100-120 °C.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with diethyl ether.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Sonogashira Coupling Reaction
Objective: To synthesize an aryl alkyne via a palladium-copper co-catalyzed cross-coupling of an aryl halide with a terminal alkyne using this compound as a ligand.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
Copper(I) iodide (CuI)
-
This compound
-
Aryl halide (e.g., 1-Iodo-4-methoxybenzene)
-
Terminal alkyne (e.g., Phenylacetylene)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (e.g., 1 mol%), CuI (e.g., 2 mol%), and this compound (e.g., 2 mol%).
-
Add the aryl halide (1.0 mmol) and THF (5 mL).
-
Add the terminal alkyne (1.2 mmol) and triethylamine (2.0 mmol).
-
Stir the reaction mixture at room temperature or gently heat to 50-60 °C if necessary.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, filter the reaction mixture through a pad of celite, washing with THF.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
The following diagrams illustrate the general workflow of a palladium-catalyzed cross-coupling reaction and the potential coordination of this compound in a catalytic cycle.
Application Notes and Protocols for 4-Bromo-5-methylpicolinic Acid in Suzuki Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the utilization of 4-bromo-5-methylpicolinic acid in palladium-catalyzed Suzuki cross-coupling reactions. This versatile building block is particularly valuable in the synthesis of complex heterocyclic molecules for pharmaceutical and materials science research. The following sections detail the necessary reagents, conditions, and workflows for the successful implementation of this transformation.
Overview of Suzuki Cross-Coupling
The Suzuki cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds, typically between an organohalide and an organoboron compound, catalyzed by a palladium complex.[1] For this compound, this reaction enables the introduction of a wide range of aryl or heteroaryl substituents at the 4-position of the pyridine ring.
Due to the presence of the carboxylic acid, it is often advantageous to first convert it to an ester to prevent potential side reactions and improve solubility in common organic solvents.
Experimental Protocols
Esterification of this compound
Prior to the cross-coupling reaction, the carboxylic acid functionality of this compound is typically protected as a methyl ester.
Protocol:
-
To a solution of this compound (1.0 eq) in methanol (approx. 4.6 mL per mmol of acid), add thionyl chloride (8.0 eq) at 0 °C.[2]
-
Allow the reaction mixture to warm to 25 °C and stir for 16 hours.[2]
-
Dilute the mixture with water and quench with an aqueous sodium bicarbonate solution until the pH reaches 8.[2]
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield methyl 4-bromo-5-methylpicolinate.
Suzuki Cross-Coupling Reaction
This protocol details the coupling of methyl 4-bromo-5-methylpicolinate with an arylboronic acid.
Protocol:
-
In a reaction vessel, combine methyl 4-bromo-5-methylpicolinate (1.0 eq), the desired arylboronic acid (2.0 eq), sodium carbonate (2.0 eq), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.2 eq).[2]
-
Add a degassed mixture of 1,4-dioxane and water (10:1 v/v) to the vessel under a nitrogen atmosphere.[2]
-
Heat the reaction mixture to 90 °C and stir until the starting material is consumed, as monitored by an appropriate technique (e.g., TLC or LC-MS).[2]
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 4-aryl-5-methylpicolinate.
Data Presentation
The following table summarizes the key reagents and conditions for the Suzuki cross-coupling reaction of methyl 4-bromo-5-methylpicolinate.
| Parameter | Condition |
| Substrate | Methyl 4-bromo-5-methylpicolinate |
| Coupling Partner | Arylboronic Acid |
| Catalyst | Pd(dppf)Cl₂ |
| Base | Sodium Carbonate (Na₂CO₃) |
| Solvent | 1,4-Dioxane / Water (10:1) |
| Temperature | 90 °C |
| Stoichiometry | |
| Substrate | 1.0 eq |
| Arylboronic Acid | 2.0 eq |
| Base | 2.0 eq |
| Catalyst | 0.2 eq |
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow from the starting material to the final cross-coupled product.
Caption: Workflow for the synthesis of 4-aryl-5-methylpicolinates.
Suzuki Coupling Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki cross-coupling reaction.
Caption: Generalized catalytic cycle for the Suzuki cross-coupling reaction.
Further Applications
While this document focuses on the Suzuki coupling, this compound is also a suitable substrate for other transformations. For instance, it can undergo amide coupling reactions with various amines using standard coupling reagents like HATU. This allows for the synthesis of a diverse range of amides which can then potentially undergo subsequent cross-coupling reactions, further expanding the accessible chemical space for drug discovery and development.
References
- 1. WO2021026672A1 - Heterocyclic wdr5 inhibitors as anti-cancer compounds - Google Patents [patents.google.com]
- 2. WO2020198053A1 - 2-oxo-2,3-dihydro-1h-imidazo[4,5-b]pyridin-6-yl)-4-methylbenzamide derivatives and similar compounds as ripk2 inhibitors for treating e.g. autoimmune diseases - Google Patents [patents.google.com]
Application Notes and Protocols for the Biological Evaluation of 4-Bromo-5-methylpicolinic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the biological evaluation of 4-Bromo-5-methylpicolinic acid derivatives, focusing on their potential as anticancer agents. The protocols and data presented are based on established methodologies for evaluating novel chemical entities and data from structurally related picolinic acid derivatives due to the limited availability of specific data for the title compounds.
Introduction
Picolinic acid, a pyridine-based scaffold, and its derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[1][2] The introduction of halogen atoms, such as bromine, and methyl groups to the picolinic acid backbone can modulate the compound's physicochemical properties, potentially enhancing its therapeutic efficacy and target specificity.[3] These modifications can influence factors like cell permeability, metabolic stability, and binding affinity to biological targets.[3] This document outlines key in vitro assays to assess the cytotoxic and apoptotic effects of novel this compound derivatives.
Data Presentation: Cytotoxicity of Picolinic Acid Derivatives
The following tables summarize the cytotoxic activity of various picolinic acid derivatives against several human cancer cell lines. This data is provided as a reference for the expected potency of novel this compound derivatives.
Table 1: In Vitro Cytotoxicity of N-Methyl-4-phenoxypicolinamide Derivatives
| Compound | A549 (Lung Carcinoma) IC₅₀ (µM) | H460 (Large Cell Lung Cancer) IC₅₀ (µM) | HT-29 (Colon Adenocarcinoma) IC₅₀ (µM) |
| Derivative 8a | >10 | >10 | >10 |
| Derivative 8b | 8.1 | 4.3 | 6.5 |
| Derivative 8c | 6.5 | 3.1 | 5.2 |
| Derivative 8d | 5.2 | 2.5 | 4.1 |
| Derivative 8e | 3.6 | 1.7 | 3.0 |
| Sorafenib (Control) | 4.5 | 2.8 | 3.9 |
Data adapted from a study on N-methyl-4-phenoxypicolinamide derivatives.[4][5] IC₅₀ is the concentration required to inhibit 50% of cell growth.
Table 2: Cytotoxicity of a Picolinic Acid Derivative (Compound 5) Against Various Cell Lines
| Cell Line | Cell Type | GI₅₀ (µg/mL) | GI₅₀ (µM) |
| A549 | Lung Carcinoma | 35.1 | 99.93 |
| MCF-7 | Breast Adenocarcinoma | >50 | >142 |
| MCF10A | Non-tumorigenic Breast Epithelial | >50 | >142 |
Data from a study on a novel picolinic acid derivative.[6] GI₅₀ represents the concentration for 50% growth inhibition.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols can be adapted for the evaluation of this compound derivatives.
1. Cell Culture and Compound Preparation
-
Cell Lines: Human cancer cell lines such as A549 (lung), MCF-7 (breast), and HCT116 (colon) can be used. A non-cancerous cell line like MCF10A should be included to assess selectivity.
-
Culture Conditions: Cells should be cultured in the recommended medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Stock Solution: Prepare a 10 mM stock solution of the test compound in dimethyl sulfoxide (DMSO).
-
Working Solutions: On the day of the experiment, prepare serial dilutions of the stock solution in the complete culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.
2. In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Treatment: Treat the cells with various concentrations of the test compounds for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values.
3. Apoptosis Assessment by DAPI Staining
DAPI (4',6-diamidino-2-phenylindole) staining is used to visualize nuclear changes characteristic of apoptosis.
-
Cell Seeding and Treatment: Seed cells on coverslips in a 6-well plate and treat with the test compound at its IC₅₀ concentration for 24-48 hours.
-
Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Staining: Stain the cells with DAPI solution (1 µg/mL) for 5 minutes in the dark.
-
Visualization: Mount the coverslips on microscope slides and observe the nuclear morphology under a fluorescence microscope. Apoptotic cells will exhibit condensed or fragmented nuclei.[6]
Mandatory Visualizations
Experimental Workflow for Cytotoxicity Screening
Caption: General workflow for assessing compound cytotoxicity using the MTT assay.
Proposed Signaling Pathway for Apoptosis Induction
Caption: A potential signaling cascade for apoptosis induced by a bioactive compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and cytotoxic evaluation of novel N-methyl-4-phenoxypicolinamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer cells: synthesis, docking study, and anticancer activity [pharmacia.pensoft.net]
Application Notes and Protocols: 4-Bromo-5-methylpicolinic Acid in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 4-Bromo-5-methylpicolinic acid, a versatile building block for the synthesis of complex molecules relevant to medicinal chemistry and drug development. The presence of a carboxylic acid, a bromine atom, and a substituted pyridine ring allows for a variety of chemical transformations, making it a valuable scaffold for creating libraries of novel compounds.
Key Applications:
-
Palladium-Catalyzed Cross-Coupling Reactions: The bromo-substituent at the 4-position of the pyridine ring is well-suited for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This enables the introduction of a wide range of aryl and heteroaryl substituents, allowing for the exploration of structure-activity relationships (SAR).
-
Amide Bond Formation: The picolinic acid moiety provides a handle for amide bond formation with various amines. This is a common and important transformation in the synthesis of biologically active compounds.
Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with various arylboronic acids. The reaction facilitates the formation of a C-C bond at the 4-position of the pyridine ring.
Experimental Protocol:
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, 4:1)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In a dry Schlenk flask, combine this compound, the corresponding arylboronic acid, and the base.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this process three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Add the degassed solvent system followed by the palladium catalyst under the inert atmosphere.
-
Reaction: Heat the mixture to 90 °C with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired 4-aryl-5-methylpicolinic acid derivative.
Data Presentation:
| Entry | Arylboronic Acid | Product | Hypothetical Yield (%) |
| 1 | Phenylboronic acid | 5-Methyl-4-phenylpicolinic acid | 85 |
| 2 | 4-Methoxyphenylboronic acid | 4-(4-Methoxyphenyl)-5-methylpicolinic acid | 82 |
| 3 | 3-Chlorophenylboronic acid | 4-(3-Chlorophenyl)-5-methylpicolinic acid | 78 |
| 4 | Thiophen-2-ylboronic acid | 5-Methyl-4-(thiophen-2-yl)picolinic acid | 75 |
Experimental Workflow:
Protocol 2: Amide Bond Formation with this compound
This protocol outlines a general method for the synthesis of amides from this compound and various primary or secondary amines using a carbodiimide coupling agent.
Experimental Protocol:
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1 equiv)
-
Coupling agent (e.g., EDC, 1.2 equiv)
-
Base (e.g., DIPEA, 1.5 equiv)
-
Anhydrous aprotic solvent (e.g., Dichloromethane - DCM)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: Dissolve this compound in the anhydrous solvent in a round-bottom flask under a nitrogen atmosphere.
-
Reagent Addition: Add the amine and the base to the solution and stir for 10 minutes at room temperature.
-
Coupling Agent: Add the coupling agent portion-wise to the stirring mixture.
-
Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress by TLC.
-
Work-up: Quench the reaction with water and extract the product with an organic solvent like DCM.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The crude amide can be purified by flash chromatography or recrystallization.
Data Presentation:
| Entry | Amine | Product | Hypothetical Yield (%) |
| 1 | Benzylamine | N-Benzyl-4-bromo-5-methylpicolinamide | 92 |
| 2 | Aniline | 4-Bromo-5-methyl-N-phenylpicolinamide | 88 |
| 3 | Morpholine | (4-Bromo-5-methylpicolinoyl)morpholine | 95 |
| 4 | (S)-(-)-α-Methylbenzylamine | N-((S)-1-Phenylethyl)-4-bromo-5-methylpicolinamide | 90 |
Experimental Workflow:
Application of 4-Bromo-5-methylpicolinic Acid in Catalysis: A Review of Potential Uses
Introduction
This document outlines potential applications and generalized protocols based on the reactivity of analogous picolinic acid and bromo-pyridine derivatives in catalysis. The information provided is intended to guide researchers in exploring the catalytic potential of 4-Bromo-5-methylpicolinic acid.
Potential Catalytic Applications
Based on the known reactivity of similar pyridine-based ligands, this compound could be a promising candidate for the following catalytic reactions:
-
Palladium-Catalyzed Cross-Coupling Reactions: Picolinic acid derivatives have been employed as ancillary ligands in palladium-catalyzed reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings. The nitrogen atom of the pyridine ring can coordinate to the palladium center, stabilizing the active catalytic species. The electronic properties imparted by the bromo and methyl groups could influence the rates of oxidative addition and reductive elimination steps in the catalytic cycle.
-
Copper-Catalyzed Reactions: Copper complexes of picolinic acid and its derivatives are known to catalyze a range of transformations, including Ullmann-type couplings, C-H activation, and azide-alkyne cycloadditions ("click chemistry"). The chelation of this compound to a copper center could generate a robust catalyst for these reactions.
-
C-H Activation and Functionalization: The development of ligands that facilitate the selective activation of carbon-hydrogen bonds is a major focus in modern catalysis. Pyridine-based ligands can act as directing groups, bringing a metal catalyst into proximity with a specific C-H bond. It is conceivable that a metal complex of this compound could be designed to promote the C-H functionalization of various substrates.
Hypothetical Experimental Protocols
The following are generalized, hypothetical protocols for evaluating the catalytic activity of this compound in common cross-coupling reactions. These should be considered as starting points for optimization.
General Workflow for Catalyst Screening
Caption: General workflow for screening the catalytic activity of this compound.
Protocol 1: Hypothetical Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of an aryl bromide with an arylboronic acid.
Materials:
-
This compound (Ligand)
-
Palladium(II) acetate (Pd(OAc)₂) (Catalyst precursor)
-
Aryl bromide (Substrate 1)
-
Arylboronic acid (Substrate 2)
-
Potassium carbonate (K₂CO₃) (Base)
-
1,4-Dioxane and Water (Solvent)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk tube, add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add palladium(II) acetate (0.02 mmol, 2 mol%) and this compound (0.04 mmol, 4 mol%).
-
Evacuate and backfill the tube with inert gas three times.
-
Add 1,4-dioxane (4 mL) and water (1 mL) via syringe.
-
Stir the reaction mixture at 80-100 °C for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data (Hypothetical):
| Entry | Aryl Bromide | Arylboronic Acid | Yield (%) |
| 1 | 4-Bromoanisole | Phenylboronic acid | Expected >80% |
| 2 | 1-Bromo-4-nitrobenzene | 4-Tolylboronic acid | Expected >75% |
| 3 | 2-Bromopyridine | 3-Methoxyphenylboronic acid | Expected >70% |
Note: The yields presented are hypothetical and would need to be determined experimentally.
Protocol 2: Hypothetical Copper-Catalyzed N-Arylation (Ullmann Condensation)
This protocol outlines a general procedure for the copper-catalyzed N-arylation of an amine with an aryl iodide.
Materials:
-
This compound (Ligand)
-
Copper(I) iodide (CuI) (Catalyst precursor)
-
Aryl iodide (Substrate 1)
-
Amine (Substrate 2)
-
Potassium phosphate (K₃PO₄) (Base)
-
Dimethylformamide (DMF) (Solvent)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a sealed tube, combine the aryl iodide (1.0 mmol), amine (1.2 mmol), and potassium phosphate (2.0 mmol).
-
Add copper(I) iodide (0.05 mmol, 5 mol%) and this compound (0.1 mmol, 10 mol%).
-
Evacuate and backfill the tube with inert gas.
-
Add anhydrous DMF (3 mL) via syringe.
-
Heat the reaction mixture at 100-120 °C for 24-48 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling, dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the residue by flash chromatography.
Quantitative Data (Hypothetical):
| Entry | Aryl Iodide | Amine | Yield (%) |
| 1 | 4-Iodotoluene | Morpholine | Expected >85% |
| 2 | 1-Iodo-3-methoxybenzene | Aniline | Expected >70% |
| 3 | 2-Iodothiophene | Benzylamine | Expected >75% |
Note: The yields presented are hypothetical and would need to be determined experimentally.
Signaling Pathways and Catalytic Cycles
The following diagram illustrates a generalized catalytic cycle for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, where "L" represents the this compound ligand.
Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
While dedicated studies on the catalytic applications of this compound are yet to be published, its structural features strongly suggest its potential as a valuable ligand in a range of transition metal-catalyzed reactions. The hypothetical protocols and data presented here serve as a foundational guide for researchers to explore its efficacy in areas such as cross-coupling and C-H functionalization. Experimental validation is necessary to establish the true catalytic performance and scope of this promising ligand.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Bromo-5-methylpicolinic acid
Welcome to the technical support center for the synthesis of 4-Bromo-5-methylpicolinic acid. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A prevalent strategy involves a two-step process starting from a commercially available precursor like 2,5-dimethyl-4-nitropyridine N-oxide. This route typically involves (1) a Sandmeyer-type reaction to replace the nitro group with a bromo group, followed by (2) the selective oxidation of the methyl group at the 2-position to a carboxylic acid. An alternative involves the direct bromination of 5-methylpicolinic acid, though this can present challenges with regioselectivity.
Q2: I am struggling with the regioselectivity of the bromination step. How can I favor the 4-position?
A2: Achieving regioselectivity in the bromination of pyridine rings can be challenging due to the formation of various isomers. In the direct bromination of picoline derivatives, a mixture of 3-bromo and 5-bromo isomers is often observed, which can be difficult to separate due to very similar boiling points.[1] To favor bromination at the 4-position, it is often more effective to start with a precursor that already has a directing group at that position (like a nitro or amino group) which can then be converted to the bromo substituent.
Q3: What are the primary side reactions to be aware of during the oxidation of the 2-methyl group?
A3: The most significant side reactions include:
-
Over-oxidation: While less common for this specific transformation, harsh conditions can lead to ring degradation.
-
N-oxide formation: The pyridine nitrogen is susceptible to oxidation, which can alter the reactivity of the ring and the methyl groups.[2]
-
Incomplete reaction: The reaction may stall, leaving unreacted starting material which can complicate purification.
-
Tar Formation: Excessive heat or unstable intermediates can lead to polymerization and the formation of intractable tar.[2]
Q4: My final product is difficult to purify. What are the recommended purification techniques?
A4: Purification can be challenging due to the presence of unreacted starting materials, isomeric byproducts, or over-oxidized products.
-
Recrystallization: If the product is a solid and sufficiently pure, recrystallization from a suitable solvent system (e.g., ethanol/water, isopropanol) is the preferred method for obtaining high-purity material.[3]
-
Column Chromatography: For complex mixtures or to remove closely related impurities, silica gel column chromatography is often necessary.[4] A gradient elution system using solvents like dichloromethane and methanol is a common starting point.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Ineffective Oxidizing Agent: The chosen oxidant may not be strong enough for the 2-methyl group on the pyridine ring. 2. Decomposition: The reaction temperature may be too high, leading to product or reagent degradation.[2] 3. Poor Quality Starting Material: Impurities in the starting material can inhibit the reaction. | 1. Select a more appropriate oxidant: Consider using a stronger or more specific oxidant like KMnO₄ or SeO₂. 2. Optimize Temperature: Carefully control the reaction temperature. Start at a lower temperature and gradually increase it while monitoring via TLC.[2][5] 3. Verify Starting Material Purity: Ensure the purity of the precursor via NMR or GC-MS before starting the reaction. |
| Formation of Isomeric Byproducts | 1. Non-selective Bromination: Direct bromination of 5-methylpicolinic acid can lead to bromination at other positions on the ring.[1] 2. Starting Material Impurity: The precursor may already contain isomers. | 1. Utilize a regioselective route: Employ a synthesis strategy that builds in the bromo group unambiguously, such as a Sandmeyer reaction from a 4-amino precursor. 2. Purify the precursor: Ensure the starting material is isomerically pure before proceeding. |
| Over-oxidation to Byproducts | 1. Harsh Oxidizing Conditions: The oxidizing agent is too strong, or the reaction is run for an extended period.[2] 2. High Reaction Temperature: Excessive heat can promote unwanted side reactions. | 1. Use a milder oxidizing agent: Switch to a milder or more selective oxidant. 2. Control Reaction Time: Carefully monitor the reaction by TLC and quench it as soon as the starting material is consumed.[2] 3. Maintain Strict Temperature Control: Use an ice bath or cooling system to prevent the temperature from exceeding the optimal range.[4][5] |
| Incomplete Reaction | 1. Insufficient Reagent: The molar ratio of the oxidant or brominating agent to the substrate may be too low. 2. Short Reaction Time: The reaction may not have been allowed to run to completion. 3. Low Temperature: The activation energy for the reaction may not be met at the current temperature. | 1. Increase Reagent Stoichiometry: Use a slight excess of the limiting reagent (e.g., 1.1-1.5 equivalents). 2. Extend Reaction Time: Continue to monitor the reaction for several more hours. 3. Increase Temperature: Gradually increase the reaction temperature in small increments, monitoring for product formation and byproduct development. |
Experimental Protocols & Methodologies
The following is a representative, detailed protocol for the synthesis of this compound via the oxidation of a precursor.
Objective: To synthesize this compound by oxidizing the 2-methyl group of 4-Bromo-2,5-dimethylpyridine.
Materials & Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Bromo-2,5-dimethylpyridine | 186.05 | 5.00 g | 0.0269 |
| Potassium Permanganate (KMnO₄) | 158.03 | 12.7 g | 0.0804 |
| Water (H₂O) | 18.02 | 200 mL | - |
| Sulfuric Acid (conc. H₂SO₄) | 98.08 | As needed | - |
| Sodium Bisulfite (NaHSO₃) | 104.06 | As needed | - |
Procedure:
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and a mechanical stirrer, suspend 4-Bromo-2,5-dimethylpyridine (5.00 g, 0.0269 mol) in 200 mL of water.
-
Addition of Oxidant: While stirring vigorously, add potassium permanganate (12.7 g, 0.0804 mol, 3.0 equivalents) to the suspension in small portions over 1 hour. The addition is exothermic; maintain the temperature below 50°C using a water bath if necessary.
-
Reaction: After the addition is complete, heat the mixture to reflux (approximately 100°C) and maintain for 4-6 hours. Monitor the progress of the reaction by TLC (e.g., 1:1 Hexanes:Ethyl Acetate, visualizing the disappearance of the starting material). The purple color of the permanganate should fade as it is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the hot solution through a pad of Celite to remove the manganese dioxide (MnO₂) byproduct. Wash the filter cake with a small amount of hot water.
-
Cool the filtrate in an ice bath.
-
Carefully acidify the clear filtrate to pH 3-4 by the dropwise addition of concentrated sulfuric acid. The product should precipitate as a white or off-white solid.
-
If any residual purple or brown color persists, add a small amount of solid sodium bisulfite until the solution is colorless.
-
-
Product Isolation:
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with a small amount of cold water.
-
Dry the product under vacuum to yield this compound.
-
-
Purification (if necessary): Recrystallize the crude product from an appropriate solvent like aqueous ethanol to obtain the purified carboxylic acid.
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Troubleshooting Logic Diagram
Caption: Logic diagram for troubleshooting common synthesis issues.
References
- 1. CN101514184A - A kind of synthetic method of 5-bromo-2-picoline - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. RU2039046C1 - Process for preparing 5-bromonicotinic acid - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Reaction Conditions for 4-Bromo-5-methylpicolinic Acid
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 4-Bromo-5-methylpicolinic acid. Due to the specificity of this compound, direct literature protocols are scarce. Therefore, this document leverages established synthetic methodologies for analogous substituted picolinic acids to provide robust guidance.
Frequently Asked Questions (FAQs)
Q1: What are the most plausible synthetic routes to this compound?
A1: There are three primary hypothetical routes for the synthesis of this compound:
-
Direct Bromination: Starting from 5-methylpicolinic acid, a direct electrophilic bromination can be performed. The main challenge is controlling the regioselectivity to favor bromination at the 4-position.
-
Oxidation of a Precursor: This route involves the synthesis of 4-bromo-2,5-dimethylpyridine (4-bromo-2,5-lutidine) followed by the selective oxidation of the methyl group at the 2-position to a carboxylic acid.
-
From an Amino Precursor: A Sandmeyer-type reaction can be employed, starting with a 4-amino-5-methylpicolinic acid derivative, to introduce the bromo group.
Q2: How can I effectively purify the final product, this compound?
A2: Purification can be challenging due to the presence of isomers and other byproducts. A multi-step approach is often necessary:
-
Acid-Base Extraction: As a carboxylic acid, the product can be dissolved in a basic aqueous solution (e.g., sodium bicarbonate), washed with an organic solvent to remove non-acidic impurities, and then re-precipitated by adding acid (e.g., HCl) to adjust the pH to 3-4.[1]
-
Recrystallization: Recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, can be highly effective for removing closely related impurities.[1]
-
Column Chromatography: For very difficult separations, silica gel column chromatography using a gradient of a polar solvent (e.g., methanol) in a less polar solvent (e.g., dichloromethane) can be used. The carboxylic acid may streak on the silica, which can sometimes be mitigated by adding a small amount of acetic acid to the eluent.
Q3: What are the key safety precautions to consider during the synthesis?
A3:
-
Brominating Agents: Bromine and N-bromosuccinimide (NBS) are corrosive and toxic. Handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Oxidizing Agents: Strong oxidizing agents like potassium permanganate (KMnO₄) can react violently with organic materials. Reactions should be conducted with careful temperature control, and the reagent should be added in portions.[1]
-
Acidic Conditions: Many steps may involve strong acids like sulfuric acid or hydrobromic acid. These are highly corrosive and should be handled with care.
-
Pressure Build-up: Oxidation reactions can sometimes generate gases. Ensure that the reaction vessel is not sealed to avoid pressure build-up.
Troubleshooting Guides
Challenges in Bromination
Q: My direct bromination of 5-methylpicolinic acid is resulting in a low yield and a mixture of isomers. What are the likely causes and how can I improve the selectivity?
A: Low yield and poor selectivity in the bromination of pyridine rings are common issues. The pyridine nitrogen is deactivating, making electrophilic substitution difficult.[2][3]
-
Problem: Low Reactivity: The pyridine ring is electron-deficient and resistant to electrophilic attack.
-
Solution 1: Harsher Conditions: Increase the reaction temperature. Bromination of pyridine itself often requires very high temperatures (e.g., >300 °C).[2] However, this can lead to decomposition.
-
Solution 2: Use of Oleum: Performing the reaction in fuming sulfuric acid (oleum) can increase the reactivity of the brominating agent.
-
-
Problem: Poor Regioselectivity: The directing effects of the existing substituents (carboxyl and methyl groups) may not strongly favor bromination at the desired 4-position, leading to a mixture of 3-bromo and/or 6-bromo isomers.
-
Solution 1: N-Oxide Strategy: Convert the starting picolinic acid to its N-oxide derivative. The N-oxide group is activating and directs electrophiles to the 4-position. After bromination, the N-oxide can be reduced back to the pyridine.
-
Solution 2: Lewis Acid Catalysis: While less common for pyridines, exploring a Lewis acid catalyst might alter the regioselectivity.
-
Issues with Oxidation
Q: I am attempting to oxidize 4-bromo-2,5-dimethylpyridine, but the reaction is incomplete or I observe over-oxidation to byproducts. What can I do?
A: Selective oxidation of a methyl group on a pyridine ring without affecting other substituents can be delicate.
-
Problem: Incomplete Reaction: The methyl group is resistant to oxidation.
-
Solution 1: Increase Oxidant Stoichiometry: A patent for a similar transformation uses a 2-3 fold molar excess of potassium permanganate.[1] Ensure you are using a sufficient amount of the oxidizing agent.
-
Solution 2: Increase Temperature and Time: The reaction may require elevated temperatures (e.g., 85-90°C) and longer reaction times (60-100 minutes) to proceed to completion.[1]
-
-
Problem: Over-oxidation and Side Reactions: The desired carboxylic acid can be susceptible to decarboxylation under harsh conditions, or other parts of the molecule may react.
-
Solution 1: Careful Temperature Control: Maintain the reaction temperature within the optimal range. Overheating can lead to decomposition and the formation of tar.
-
Solution 2: Portion-wise Addition of Oxidant: Add the oxidizing agent (e.g., KMnO₄) in small portions to control the reaction exotherm and minimize side reactions.[1]
-
Solution 3: Choice of Oxidant: While KMnO₄ is common, other oxidants like selenium dioxide (SeO₂) can sometimes offer better selectivity for the oxidation of methyl groups to aldehydes, which can then be further oxidized to the carboxylic acid in a separate step.
-
Data Presentation
Table 1: Comparison of Bromination Conditions for Pyridine Derivatives
| Starting Material | Brominating Agent | Solvent/Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Isoquinoline | N-Bromosuccinimide | H₂SO₄ | -25 to -18 | 5 | 47-49 | Organic Syntheses Procedure |
| 3-picoline | Bromine | Acetic Acid | Room Temp | - | - | ResearchGate Discussion[2] |
| Pyridine N-oxide | POBr₃ | - | - | - | - | ResearchGate Discussion[2] |
Table 2: Comparison of Oxidation Conditions for Methylpyridines
| Starting Material | Oxidizing Agent (molar ratio) | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| 5-bromo-2-methylpyridine | KMnO₄ (1:2) | Water | 90 | 90 | 78 | CN104987308A[1] |
| 5-bromo-2-methylpyridine | KMnO₄ (1:2.5) | Water | 85-90 | 60-100 | - | CN104987308A[1] |
| β-picoline hydrochloride | Cl₂ (molecular) | Water | 110-115 | - | 19 | US2818378A[4] |
Experimental Protocols
Protocol 1: General Procedure for Oxidation of a Brominated Lutidine Derivative (Hypothetical)
This protocol is based on the methodology for the synthesis of 5-bromo-2-picolinic acid.[1]
-
Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add 4-bromo-2,5-dimethylpyridine (1 equivalent) and water (approx. 5-6 mL per gram of starting material).
-
Heating: Begin stirring and heat the mixture to 80°C.
-
Oxidant Addition: Once the temperature is stable, add potassium permanganate (KMnO₄, 2.5 equivalents) in small portions over 30-45 minutes, ensuring the internal temperature does not exceed 95°C.
-
Reaction: After the addition is complete, maintain the reaction temperature at 90°C for 90-120 minutes. Monitor the reaction progress by TLC or LC-MS. The purple color of the permanganate should disappear.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the manganese dioxide (MnO₂) byproduct. Wash the filter cake with a small amount of hot water.
-
Combine the filtrates and cool in an ice bath.
-
Carefully acidify the filtrate with 6M HCl to a pH of 3-4. A precipitate should form.
-
Isolate the solid product by filtration, wash with cold water, and dry under vacuum.
-
-
Purification: Recrystallize the crude product from an appropriate solvent like ethanol to obtain pure this compound.
Protocol 2: General Procedure for Direct Bromination via N-Oxide (Hypothetical)
This protocol is a conceptual combination of N-oxide formation and subsequent bromination.
-
N-Oxide Formation:
-
Dissolve 5-methylpicolinic acid (1 equivalent) in a suitable solvent like acetic acid.
-
Add an oxidizing agent such as hydrogen peroxide (30%) or m-CPBA (1.1 equivalents) portion-wise while maintaining the temperature below 40°C.
-
Stir the reaction at 60-70°C for several hours until the starting material is consumed (monitor by TLC).
-
Work up the reaction to isolate the 5-methylpicolinic acid N-oxide.
-
-
Bromination:
-
Suspend the N-oxide (1 equivalent) in concentrated sulfuric acid.
-
Cool the mixture to 0°C.
-
Add N-bromosuccinimide (NBS, 1.1 equivalents) portion-wise, keeping the temperature below 5°C.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., NaOH or NH₄OH) to precipitate the crude brominated N-oxide.
-
-
Deoxygenation:
-
Dissolve the crude brominated N-oxide in a solvent like acetic acid.
-
Add a reducing agent such as PCl₃ or PBr₃ (1.5 equivalents) dropwise at 0°C.
-
Heat the reaction to 60-80°C for a few hours.
-
Perform an appropriate workup, including neutralization and extraction, to isolate the this compound.
-
Visualizations
Caption: Plausible synthetic pathways to this compound.
Caption: Troubleshooting workflow for low yield in bromination reactions.
References
- 1. CN104987308A - Preparation method for 5-bromine-2-picolinic acid - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. EAS Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 4. US2818378A - Oxidation of methyl-pyridines - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 4-Bromo-5-methylpicolinic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 4-Bromo-5-methylpicolinic acid synthesis.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common approach involves the bromination of 5-methylpicolinic acid. This electrophilic aromatic substitution reaction introduces a bromine atom onto the pyridine ring. The position of bromination is directed by the existing substituents. An alternative route could involve the oxidation of a precursor like 4-bromo-2,5-dimethylpyridine.
Q2: What are the critical parameters affecting the yield of the bromination reaction?
Key parameters influencing the reaction yield include the choice of brominating agent, reaction temperature, solvent, and the presence of a catalyst. Careful optimization of these factors is crucial for maximizing the yield and minimizing side-product formation.
Q3: How can I monitor the progress of the reaction?
Reaction progress can be effectively monitored using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). These methods allow for the visualization of the consumption of starting material and the formation of the desired product over time.
Q4: What are typical methods for purifying the final product?
Purification of this compound can be achieved through several methods. Recrystallization from a suitable solvent system is a common and effective technique for removing impurities. For more challenging separations, column chromatography on silica gel may be necessary.[1]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | Incomplete reaction. | - Increase reaction time or temperature. - Ensure proper mixing. |
| Ineffective brominating agent. | - Consider alternative brominating agents such as N-Bromosuccinimide (NBS) or Br₂.[2][3] - Ensure the quality and reactivity of the chosen reagent. | |
| Poor solvent choice. | - Test a range of solvents with varying polarities. Polar solvents may favor the reaction.[4] - Ensure starting materials are fully dissolved. | |
| Sub-optimal reaction temperature. | - Systematically vary the temperature to find the optimum for product formation. Both too low and too high temperatures can be detrimental. | |
| Formation of Multiple Products (Low Selectivity) | Over-bromination (polysubstitution). | - Use a milder brominating agent. - Control the stoichiometry of the brominating agent carefully (use 1.0-1.1 equivalents). |
| Isomer formation. | - The directing effects of the carboxyl and methyl groups on the pyridine ring can lead to different isomers. - Modifying the reaction conditions (temperature, solvent, catalyst) can sometimes favor the desired isomer. - Protecting groups might be necessary to block unwanted reaction sites. | |
| Difficult Product Isolation | Product is highly soluble in the workup solvent. | - Use a different extraction solvent. - Perform multiple extractions with smaller volumes of solvent. - Adjust the pH of the aqueous layer to decrease the solubility of the carboxylic acid. |
| Emulsion formation during extraction. | - Add a small amount of brine (saturated NaCl solution). - Filter the mixture through a pad of celite. | |
| Product Purity Issues | Presence of unreacted starting material. | - Ensure the reaction has gone to completion by TLC or HPLC analysis. - Optimize the stoichiometry of reactants. |
| Presence of side products. | - Purify the crude product using recrystallization or column chromatography.[1] - Re-evaluate the reaction conditions to minimize side reactions. |
Experimental Protocols
General Protocol for Bromination of 5-Methylpicolinic Acid
This protocol is a generalized procedure and may require optimization for specific laboratory conditions.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-methylpicolinic acid in a suitable solvent (e.g., concentrated sulfuric acid or an organic solvent like acetic acid).
-
Addition of Brominating Agent: Cool the solution in an ice bath. Slowly add the brominating agent (e.g., N-Bromosuccinimide or a solution of bromine in the reaction solvent) dropwise to the stirred solution while maintaining a low temperature.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature or heat to a specific temperature as determined by optimization studies. Stir for the required time, monitoring the reaction progress by TLC or HPLC.
-
Workup: Once the reaction is complete, pour the mixture into ice water. If necessary, neutralize the solution with a suitable base (e.g., sodium bicarbonate solution) to precipitate the crude product.
-
Isolation: Collect the solid product by filtration, wash it with cold water, and dry it under vacuum.
-
Purification: Purify the crude this compound by recrystallization from an appropriate solvent or by column chromatography.
Data Presentation
Table 1: Comparison of Brominating Agents for Aromatic Bromination
| Brominating Agent | Relative Reactivity | Selectivity | Handling Considerations |
| Bromine (Br₂) with Lewis Acid | High | Moderate | Corrosive and toxic, requires careful handling. |
| N-Bromosuccinimide (NBS) | Moderate | Good | Solid, easier to handle than liquid bromine. |
| Pyridinium Tribromide (PyH-Br₃) | Mild | Good | Solid, mild brominating agent. |
| Tetrabutylammonium Tribromide (TBA-Br₃) | Mild | Good | Solid, offers good selectivity in some cases.[2] |
Table 2: Influence of Solvent on a Related Heterocyclic Synthesis[4]
| Solvent | Yield (%) |
| Toluene | Low |
| Hexane | Low |
| CHCl₃ | Moderate |
| Water | Moderate |
| Ethanol | 60 |
| Solvent-free | 98 |
Note: This data is from the synthesis of a different molecule and serves as an illustrative example of the significant impact of solvent choice on reaction yield.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low product yield.
References
Technical Support Center: Synthesis of Substituted Picolinic Acids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during the synthesis of substituted picolinic acids. The information is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section details common problems, their probable causes, and recommended solutions for key synthetic steps.
Oxidation of Substituted 2-Picolines
The oxidation of a methyl group at the 2-position of the pyridine ring is a fundamental step. However, it is often accompanied by the formation of several byproducts.
Problem: Low yield of the desired picolinic acid and a complex mixture of byproducts.
Common Byproducts:
-
2-Pyridinecarboxaldehyde: Resulting from incomplete oxidation.
-
Pyridine: Formed via decarboxylation of the picolinic acid product, especially at high temperatures.[1]
-
Over-oxidation Products (e.g., CO2): Complete degradation of the starting material or product.
-
2-Pyridinol and 2-Pyridoin: Can form under certain catalytic conditions.
Troubleshooting Steps:
| Probable Cause | Recommended Solution |
| Inappropriate Oxidizing Agent | For laboratory scale, potassium permanganate (KMnO4) is a common choice. However, reaction conditions must be carefully controlled. For industrial applications, catalytic air oxidation is often used, where the choice of catalyst is critical. Vanadium-titanium oxide catalysts have shown selectivity towards picolinic acid. |
| Suboptimal Reaction Temperature | High temperatures can lead to increased decarboxylation and over-oxidation. Monitor and control the reaction temperature closely. For KMnO4 oxidations, heating on a steam bath is a common practice to avoid excessive heat. For catalytic air oxidation, the temperature typically ranges from 200-300°C, and optimization is crucial. |
| Incorrect Stoichiometry of Oxidant | An excess of the oxidizing agent can lead to over-oxidation. Conversely, an insufficient amount will result in incomplete conversion and the presence of 2-pyridinecarboxaldehyde. Perform stoichiometric calculations carefully and consider adding the oxidant in portions to control the reaction rate. |
| Inadequate pH Control | The pH of the reaction medium can influence the rate of both the desired reaction and side reactions. For permanganate oxidations, the reaction is typically carried out in an aqueous solution. |
Quantitative Data on Byproduct Formation:
The selectivity of the oxidation of 2-picoline is highly dependent on the catalyst and reaction conditions. The following table summarizes representative data for V-Ti oxide catalysts.
| Catalyst Composition (V/Ti) | Conversion of 2-Picoline (%) | Selectivity for Picolinic Acid (%) | Selectivity for 2-Pyridinecarboxaldehyde (%) | Selectivity for Pyridine (%) |
| 20/80 | 36 - 74 | 19 - 22 | ~40 (at lower conversion) | Increases with conversion |
| 50/50 | (Data varies) | (Data varies) | (Data varies) | (Data varies) |
Data adapted from studies on heterogeneous catalytic oxidation of 2-picoline.
Experimental Protocol: Oxidation of 2-Picoline with KMnO4
-
Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve the substituted 2-picoline in water.
-
Addition of Oxidant: Slowly add a stoichiometric amount of potassium permanganate to the solution in portions. The reaction is exothermic and the temperature should be monitored.
-
Reaction: Heat the mixture on a steam bath. The disappearance of the purple color of the permanganate indicates the progress of the reaction.
-
Workup: After the reaction is complete, cool the mixture and filter off the manganese dioxide precipitate.
-
Isolation: Acidify the filtrate to the isoelectric point of the picolinic acid to precipitate the product. Further purification can be achieved by recrystallization.
Hydrolysis of Substituted 2-Cyanopyridines
Hydrolysis of a nitrile group at the 2-position is another common route to picolinic acids. Incomplete hydrolysis is a primary concern.
Problem: Presence of 2-picolinamide in the final product.
Troubleshooting Steps:
| Probable Cause | Recommended Solution |
| Insufficiently Harsh Conditions | The hydrolysis of the intermediate amide to the carboxylic acid requires more forcing conditions (higher temperature or more concentrated acid/base) than the hydrolysis of the nitrile to the amide. |
| Incorrect pH | The rate of hydrolysis is pH-dependent. Both acidic and basic conditions can be used. For base-catalyzed hydrolysis, a sufficient excess of base is required to ensure complete conversion to the carboxylate salt.[2][3] |
| Short Reaction Time | Ensure the reaction is allowed to proceed for a sufficient duration to allow for the complete hydrolysis of the amide intermediate. Monitor the reaction by TLC or LC-MS to confirm the disappearance of the amide. |
Quantitative Data on Hydrolysis of 2-Cyanopyridine:
The ratio of picolinic acid to picolinamide is influenced by the reaction conditions.
| Condition | Picolinic Acid Yield (%) | Picolinamide Byproduct (%) |
| NaOH (catalytic), 100-130°C | Low | High |
| NaOH (excess), reflux | High (e.g., 89.6%) | Low |
| High-temperature water (200-250°C) | High | Low (further decarboxylation may occur) |
Data adapted from various synthetic procedures.[2][3][4]
Experimental Protocol: Basic Hydrolysis of 2-Cyanopyridine
-
Setup: In a round-bottom flask, dissolve the substituted 2-cyanopyridine in an aqueous solution of sodium hydroxide (e.g., 30%).
-
Reaction: Heat the mixture to reflux and maintain for several hours.
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Monitoring: Monitor the reaction progress by TLC or LC-MS to ensure the disappearance of both the starting nitrile and the intermediate amide.
-
Workup: Cool the reaction mixture and carefully acidify with an acid (e.g., HCl) to the isoelectric point of the picolinic acid to precipitate the product.
-
Purification: Collect the solid by filtration and recrystallize from a suitable solvent.
Decarboxylation of Picolinic Acids
Picolinic acids are susceptible to decarboxylation, especially at elevated temperatures, leading to the formation of the corresponding pyridine derivative.
Problem: Formation of a pyridine byproduct and loss of desired product.
Troubleshooting Steps:
| Probable Cause | Recommended Solution |
| High Reaction or Distillation Temperature | Avoid excessive heating during the synthesis and purification steps. If distillation is necessary, perform it under reduced pressure to lower the boiling point. The rate of decarboxylation increases significantly with temperature.[5][6] |
| Presence of Catalysts | Certain metal ions can catalyze decarboxylation. Ensure glassware is clean and avoid contamination. |
| pH of the Solution | The rate of decarboxylation is pH-dependent. The zwitterionic form of picolinic acid is proposed as an intermediate in the decarboxylation mechanism.[5][6] |
Quantitative Data on Decarboxylation Rates:
The rate of decarboxylation is influenced by temperature and substituents.
| Compound | Relative Decarboxylation Rate (at 134°C in ethylene glycol) |
| Picolinic Acid | 1 |
| Picolinic Acid N-oxide | 160 |
| N-methylpicolinic acid (homarine) | 720 |
Data adapted from kinetic studies on pyridinecarboxylic acids.[5][7]
Sonogashira Coupling of Halopicolinic Acids
The introduction of substituents via cross-coupling reactions, such as the Sonogashira coupling, is a powerful tool. However, homocoupling of the alkyne is a common side reaction.
Problem: Formation of a symmetrical diyne byproduct (Glaser coupling).
Troubleshooting Steps:
| Probable Cause | Recommended Solution |
| Presence of Oxygen | Oxygen promotes the oxidative homocoupling of the copper acetylide intermediate. It is crucial to perform the reaction under a strictly inert atmosphere (e.g., argon or nitrogen) and to use degassed solvents.[8][9] |
| Copper(I) Co-catalyst | The copper co-catalyst, while accelerating the desired reaction, also catalyzes the homocoupling. Consider using a copper-free Sonogashira protocol. These methods often require specific palladium catalysts and ligands.[8][9] |
| High Concentration of Alkyne | A high concentration of the terminal alkyne can favor the bimolecular homocoupling reaction. Slow addition of the alkyne to the reaction mixture can help to minimize this side reaction.[9] |
| Choice of Base and Solvent | The base and solvent system can influence the outcome of the reaction. Tertiary amines like triethylamine are commonly used. Anhydrous solvents are recommended. |
Quantitative Data on Minimizing Homocoupling:
| Condition | Homocoupling Byproduct (%) |
| Standard Sonogashira (with CuI, in air) | Can be significant (>10%) |
| Standard Sonogashira (with CuI, inert atmosphere) | Reduced |
| Copper-free Sonogashira | Minimal (<2%) |
| Slow addition of alkyne | Reduced |
Data adapted from literature on Sonogashira coupling optimization.[8][9][10][11]
Experimental Protocol: Copper-Free Sonogashira Coupling
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Setup: Flame-dry a Schlenk flask under vacuum and backfill with argon.
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Reagent Addition: To the flask, add the halopicolinic acid derivative, the palladium catalyst (e.g., Pd(PPh3)4), a suitable phosphine ligand if required, and the base (e.g., triethylamine or a carbonate).
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Solvent Addition: Add an anhydrous and degassed solvent (e.g., THF or toluene) via syringe.
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Alkyne Addition: Slowly add the terminal alkyne to the reaction mixture via a syringe pump over several hours.
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Reaction: Heat the reaction to the appropriate temperature and monitor its progress by TLC or LC-MS.
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Workup and Purification: Upon completion, perform a standard aqueous workup and purify the product by column chromatography.
Frequently Asked Questions (FAQs)
Q1: I am trying to nitrate picolinic acid N-oxide to introduce a nitro group at the 4-position, but I am getting a low yield. What could be the issue?
A1: The nitration of pyridine N-oxides is a standard procedure but requires careful control of reaction conditions.[12][13][14][15]
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Nitrating Agent: A mixture of fuming nitric acid and concentrated sulfuric acid is typically used. The ratio of these acids is important.
-
Temperature: The reaction is often carried out at elevated temperatures (e.g., 90-100°C). However, temperatures that are too high can lead to decomposition.
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Workup: The workup procedure is critical. The reaction mixture is highly acidic and must be carefully neutralized (e.g., with sodium carbonate) to precipitate the product.[13] Incomplete neutralization will result in a low isolated yield.
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Side Products: While 4-nitration is generally favored, the formation of other isomers or di-nitrated products is possible, though usually in smaller amounts.
Q2: How can I purify my substituted picolinic acid from unreacted starting materials and byproducts?
A2: Purification strategies depend on the properties of your target molecule and the impurities.
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Recrystallization: This is a common and effective method for purifying solid picolinic acids. The choice of solvent is crucial.
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Acid-Base Extraction: Picolinic acids are amphoteric. You can often use their acidic or basic properties to separate them from neutral impurities. By adjusting the pH of an aqueous solution, you can selectively precipitate your product.
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Column Chromatography: For more challenging separations, silica gel column chromatography can be used. A polar eluent system is typically required.
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Formation of a Salt: Sometimes, forming a salt of the picolinic acid (e.g., with HCl or a metal) can facilitate its purification.
Q3: My Sonogashira coupling reaction is not proceeding to completion, and I observe the decomposition of my palladium catalyst (formation of palladium black). What should I do?
A3: The formation of palladium black indicates the reduction of the active Pd(0) catalyst to inactive palladium metal.
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Ligand Choice: The use of appropriate phosphine ligands can stabilize the palladium catalyst and prevent its decomposition.
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Purity of Reagents: Impurities in the reagents or solvents can poison the catalyst. Ensure that all starting materials are pure and that the solvents are anhydrous.
-
Temperature: While some Sonogashira couplings require heating, excessive temperatures can accelerate catalyst decomposition. Try running the reaction at a lower temperature for a longer period.
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Inert Atmosphere: As mentioned in the troubleshooting guide, maintaining a strictly inert atmosphere is crucial for catalyst stability.
Visualizations
Caption: Side reactions during the oxidation of substituted 2-picolines.
Caption: Incomplete hydrolysis of 2-cyanopyridine leads to a picolinamide byproduct.
Caption: Competing pathways in the Sonogashira coupling of halopicolinic acids.
Caption: A logical workflow for troubleshooting common issues in picolinic acid synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google Patents [patents.google.com]
- 3. 2-Picolinic acid synthesis - chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. depts.washington.edu [depts.washington.edu]
- 11. Sonogashira Coupling Reaction with Diminished Homocoupling [organic-chemistry.org]
- 12. bhu.ac.in [bhu.ac.in]
- 13. Making sure you're not a bot! [oc-praktikum.de]
- 14. arkat-usa.org [arkat-usa.org]
- 15. Polarization by Intermolecular Induction in Pyridine N-Oxide and Its Nitration [article.sapub.org]
Technical Support Center: Purification of 4-Bromo-5-methylpicolinic Acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the purification of 4-Bromo-5-methylpicolinic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common purification techniques for this compound?
A1: The most common purification technique for solid organic acids like this compound is recrystallization . Other methods that can be employed, depending on the nature and quantity of impurities, include acid-base extraction and sublimation . For closely related isomers, which can be difficult to separate by crystallization, chromatographic methods may be necessary.
Q2: What are the likely impurities in a sample of this compound?
A2: Potential impurities largely depend on the synthetic route used. Common impurities can include:
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Starting materials: Unreacted precursors from the synthesis.
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Isomeric byproducts: Formation of other positional isomers during bromination.
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Over-brominated products: Molecules with more than one bromine atom attached.
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Solvent residues: Trapped solvent molecules from the reaction or initial purification steps.
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Inorganic salts: Resulting from reaction workup procedures.
Q3: Which solvents are suitable for the recrystallization of this compound?
-
Aqueous ethanol
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Toluene
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Acetic acid
-
A mixture of toluene and petroleum ether
The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low recovery after recrystallization | The compound is too soluble in the chosen solvent at low temperatures. | - Select a less polar solvent or a solvent mixture in which the compound has lower solubility at room temperature.- Ensure the solution is thoroughly cooled in an ice bath before filtration to maximize crystal precipitation. |
| Too much solvent was used during recrystallization. | - Use the minimum amount of hot solvent required to fully dissolve the crude product.- If excess solvent has been added, carefully evaporate some of it to induce crystallization. | |
| Oily precipitate instead of crystals | The melting point of the compound is lower than the boiling point of the solvent. | - Choose a solvent with a lower boiling point.- The presence of significant impurities can lower the melting point of the mixture. Consider a preliminary purification step like acid-base extraction. |
| Colored impurities remain in the crystals | Colored impurities are co-crystallizing with the product. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Be aware that this may also adsorb some of your product, potentially reducing the yield. |
| Persistent impurities detected by analysis (e.g., HPLC, NMR) | Impurities have very similar solubility profiles to the desired product. | - Attempt recrystallization from a different solvent system.- Consider an alternative purification technique such as column chromatography if isomeric impurities are suspected. |
| The starting material for the synthesis was of low purity. | - Ensure the purity of the starting materials before beginning the synthesis. |
Quantitative Data Summary
The following table summarizes typical yield data for the purification of a related compound, 5-bromo-2-picolinic acid, by recrystallization, which can serve as a benchmark.
| Purification Method | Compound | Solvent | Molar Yield (%) | Reference |
| Recrystallization | 5-bromo-2-picolinic acid | Ethanol | 75 - 78 | [1] |
Key Experimental Protocols
General Protocol for Recrystallization
This protocol is a general guideline and may need to be optimized for this compound.
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Solvent Selection: Choose a suitable solvent by testing the solubility of a small amount of the crude product in various solvents at room temperature and upon heating.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the selected solvent. Heat the mixture to the solvent's boiling point while stirring to dissolve the solid completely. Add more solvent in small portions if necessary until the solid is fully dissolved.
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Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, then reheat the solution to boiling for a few minutes.
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Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and activated charcoal if used).
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Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
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Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
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Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature to remove any residual solvent.
General Protocol for Acid-Base Extraction
This method is useful for separating acidic compounds from neutral or basic impurities.
-
Dissolution: Dissolve the crude this compound in an appropriate organic solvent (e.g., diethyl ether, ethyl acetate).
-
Basification: Transfer the solution to a separatory funnel and extract with an aqueous basic solution (e.g., 1M sodium hydroxide or saturated sodium bicarbonate). The acidic product will move to the aqueous layer as its salt.
-
Separation: Separate the aqueous layer from the organic layer (which contains neutral and basic impurities).
-
Acidification: Cool the aqueous layer in an ice bath and acidify it with a concentrated acid (e.g., hydrochloric acid) until the this compound precipitates out.
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Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry thoroughly.
Visualizing Purification Workflows
The following diagrams illustrate the logical steps in the purification processes.
Caption: Recrystallization Experimental Workflow.
Caption: Acid-Base Extraction Workflow.
References
Technical Support Center: Suzuki Coupling with 4-Bromo-5-methylpicolinic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Suzuki coupling of 4-Bromo-5-methylpicolinic acid.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound is not working or giving very low yields. What are the most common reasons?
There are several key challenges associated with this specific substrate that can lead to poor reaction outcomes:
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Catalyst Inhibition/Deactivation: The primary issue often stems from the substrate itself. The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, inhibiting its activity. Additionally, under the basic conditions of the Suzuki reaction, the carboxylic acid is deprotonated to a carboxylate, which can chelate to the palladium center and deactivate the catalyst.
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Decarboxylation: Picolinic acids are known to undergo thermal decarboxylation, especially at the elevated temperatures (80-110 °C) often required for Suzuki couplings. This side reaction consumes your starting material.
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Poor Solubility: The starting material, being a zwitterionic salt under certain pH conditions, may have poor solubility in common organic solvents used for Suzuki couplings, leading to a sluggish or incomplete reaction.
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Protodeboronation: This is a common side reaction in Suzuki couplings where the boronic acid coupling partner reacts with a proton source (like water) and is converted back to an arene, reducing the amount available for the desired cross-coupling.
Q2: How can I prevent catalyst deactivation by the picolinic acid moiety?
The most effective strategy is to protect the carboxylic acid group by converting it to an ester (e.g., a methyl or ethyl ester) prior to the Suzuki coupling. This prevents the formation of the deactivating carboxylate and can also improve the solubility of the substrate in organic solvents. The ester can be hydrolyzed back to the carboxylic acid in a subsequent step if needed.
Q3: What is the best way to minimize the risk of decarboxylation?
Protecting the carboxylic acid as an ester is the first step. Additionally, running the reaction at the lowest temperature that still allows for a reasonable reaction rate is crucial. A thorough screening of catalysts and ligands can help identify a system that is active at lower temperatures (e.g., 60-80 °C).
Q4: I am observing a significant amount of my boronic acid being converted back to the corresponding arene (protodeboronation). What can I do?
To minimize protodeboronation, consider the following:
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Use Anhydrous Solvents: While many Suzuki protocols use aqueous bases, water is a proton source. Using anhydrous solvents and a suitable base can help.
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Milder Bases: Strong bases can accelerate protodeboronation. Using milder bases like potassium phosphate (K₃PO₄) or potassium fluoride (KF) can be beneficial.
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Use Boronic Esters: Pinacol esters or MIDA boronates are generally more stable towards protodeboronation than the corresponding boronic acids.
Q5: What are the best starting conditions (catalyst, ligand, base, solvent) for the Suzuki coupling of the esterified this compound?
For challenging heteroaryl bromides, palladium catalysts with bulky, electron-rich phosphine ligands are often the most successful. Here is a recommended starting point:
-
Catalyst: Pd(OAc)₂ or Pd₂(dba)₃
-
Ligand: SPhos or XPhos
-
Base: K₃PO₄
-
Solvent: 1,4-Dioxane/water (4:1 ratio) or Toluene/water (4:1 ratio)
-
Temperature: Start at 80 °C and adjust as needed.
Troubleshooting Guide
This guide is designed to help you diagnose and solve specific issues you may encounter.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No Reaction / Trace Product | 1. Catalyst deactivation by unprotected carboxylic acid. 2. Catalyst inhibition by pyridine nitrogen. 3. Inefficient oxidative addition. 4. Poor solubility of starting material. | 1. Protect the carboxylic acid as a methyl or ethyl ester. 2. Use a bulky, electron-rich ligand such as SPhos, XPhos, or RuPhos to shield the palladium center. 3. Increase the reaction temperature in 10 °C increments. Ensure your palladium source and ligand are of high quality and have not degraded. 4. Screen different solvent systems (e.g., Dioxane/H₂O, Toluene/H₂O, DMF/H₂O). |
| Low Yield (<50%) | 1. Competing decarboxylation of the starting material. 2. Protodeboronation of the boronic acid. 3. Incomplete reaction. | 1. Ensure the carboxylic acid is protected. Try running the reaction at a lower temperature for a longer time. 2. Use a boronic ester (pinacol or MIDA) instead of a boronic acid. Use K₃PO₄ as the base and minimize water content if possible. 3. Increase reaction time. Monitor by TLC or LC-MS to determine if the reaction has stalled. If so, consider adding a fresh portion of the catalyst. |
| Significant Side Products | 1. Homocoupling of the boronic acid. 2. Dehalogenation of the starting material. | 1. Ensure the reaction mixture is thoroughly degassed with an inert gas (Argon or Nitrogen) before heating to remove oxygen, which promotes homocoupling. 2. This can sometimes occur, especially with electron-rich heteroaryls. A different choice of ligand or a lower reaction temperature may help. |
Data Presentation: Comparison of Reaction Conditions
The following tables summarize data from Suzuki couplings of structurally similar bromopyridine and bromo-aryl carboxylic acid derivatives to guide your selection of reaction parameters.
Table 1: Effect of Different Bases on Suzuki Coupling Yield
| Base | Typical Substrate | Solvent | Temperature (°C) | Yield (%) | Observations |
| K₂CO₃ | Aryl Bromides | Toluene/H₂O | 90-110 | 75-98 | A common and effective base, but can be too strong for some sensitive substrates.[1] |
| K₃PO₄ | Heteroaryl Bromides | 1,4-Dioxane/H₂O | 100 | >95 | Often a superior choice for challenging substrates, as it is less likely to cause side reactions. |
| Cs₂CO₃ | Aryl Bromides | Dioxane | 80 | 96 | Highly effective but more expensive. Good for reactions at lower temperatures. |
| KF | Esters, base-labile groups | THF | 80 | Moderate-High | A mild base, particularly useful when base-sensitive functional groups are present.[2] |
Table 2: Comparative Performance of Catalyst/Ligand Systems
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Observations |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 90-110 | 75 | A "classic" catalyst, but may be less effective for this challenging substrate. |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | 1,4-Dioxane | 100 | 80-90 | A robust catalyst, often providing good yields. |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | Toluene/H₂O | 100 | >95 | Highly active for heteroaryl bromides; often the catalyst of choice for difficult couplings. |
| Pd₂(dba)₃ / XPhos | XPhos | K₃PO₄ | 2-MeTHF/H₂O | 100 | High | Similar to SPhos, very effective for sterically hindered and electron-rich substrates. |
Experimental Protocols
Protocol 1: Esterification of this compound
This protocol describes the conversion of the carboxylic acid to its methyl ester, which is the recommended substrate for the subsequent Suzuki coupling.
-
Suspend this compound (1.0 eq) in methanol (approx. 0.2 M).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (SOCl₂) (1.5 eq) dropwise.
-
Remove the ice bath and stir the reaction mixture at room temperature overnight.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Remove the solvent under reduced pressure.
-
Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Wash with brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the methyl 4-bromo-5-methylpicolinate.
Protocol 2: Suzuki Coupling of Methyl 4-bromo-5-methylpicolinate
This is a general starting protocol that may require optimization.
-
Reagent Setup: To a dry Schlenk flask, add methyl 4-bromo-5-methylpicolinate (1.0 eq), the desired arylboronic acid or boronic ester (1.2 eq), and potassium phosphate (K₃PO₄) (2.0 eq).
-
Catalyst/Ligand Addition: In a separate vial, mix the palladium source (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%). Add this mixture to the Schlenk flask.
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., argon). Repeat this cycle three times.
-
Solvent Addition: Under a positive pressure of the inert gas, add the degassed solvent system (e.g., 4:1 1,4-dioxane/water) via syringe to achieve a concentration of approximately 0.1 M with respect to the starting bromide.
-
Degassing: Bubble the inert gas through the reaction mixture for 10-15 minutes.
-
Reaction: Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for the Suzuki coupling of this compound.
Caption: Troubleshooting flowchart for low-yield Suzuki coupling reactions.
Caption: Challenges and mitigation strategies for the specific substrate.
References
Overcoming poor reactivity of 4-Bromo-5-methylpicolinic acid
Welcome to the technical support center for 4-Bromo-5-methylpicolinic acid. This resource is tailored for researchers, scientists, and drug development professionals to navigate the challenges associated with the reactivity of this compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to support your experimental success.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when working with this compound in cross-coupling reactions?
A1: The primary challenges stem from the inherent properties of the molecule. The pyridine nitrogen's lone pair of electrons can coordinate with the palladium catalyst, leading to inhibition of its catalytic activity.[1] Additionally, the electronic properties of the pyridine ring, influenced by the bromine, methyl, and carboxylic acid groups, can affect the reactivity of the C-Br bond, potentially slowing down the oxidative addition step in the catalytic cycle.[1]
Q2: Can the carboxylic acid group interfere with my reaction?
A2: Yes, the carboxylic acid group can present several challenges. It can undergo decarboxylation at elevated temperatures, a known reaction for picolinic acids.[2][3] The acidic proton can also react with organometallic reagents or basic catalysts. For these reasons, it is often advantageous to protect the carboxylic acid, typically as a methyl or ethyl ester, before attempting cross-coupling reactions.
Q3: How does the methyl group on the pyridine ring influence reactivity?
A3: The methyl group is an electron-donating group, which can increase the electron density of the pyridine ring. This can sometimes make the oxidative addition step of cross-coupling reactions more challenging compared to unsubstituted or electron-deficient pyridines. However, the methyl group can also be a site for functionalization or potential side reactions under certain conditions.[4][5]
Q4: What is the recommended first step if my Suzuki-Miyaura coupling with this compound is failing?
A4: If you are experiencing low or no yield, the first step is to protect the carboxylic acid group by converting it to an ester (e.g., methyl 4-bromo-5-methylpicolinate).[6] This prevents potential side reactions and improves solubility. Subsequently, a careful screening of catalysts, ligands, and bases is crucial. Bulky, electron-rich phosphine ligands are often effective in overcoming catalyst inhibition by the pyridine nitrogen.[1][7]
Troubleshooting Guides
Issue 1: Low to No Yield in Suzuki-Miyaura Coupling
Your Suzuki-Miyaura coupling reaction with this compound or its ester derivative is resulting in low or no formation of the desired product.
Troubleshooting Workflow
Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.
Catalyst System Optimization for Suzuki-Miyaura Coupling
| Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Notes |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene / H₂O | 100 | A common starting point for challenging couplings.[7] |
| Pd₂(dba)₃ | XPhos | K₂CO₃ | Dioxane / H₂O | 80-100 | Robust system for a wide range of substrates.[7][8] |
| Pd(PPh₃)₄ | None | K₂CO₃ | Toluene / H₂O | 100 | May be less effective due to pyridine coordination.[8] |
| PdCl₂(dppf) | None | K₂CO₃ | Dimethoxyethane | 80 | Effective for some heteroaryl couplings.[9] |
Issue 2: Poor Performance in Buchwald-Hartwig Amination
Attempts to couple this compound (or its ester) with a primary or secondary amine are yielding poor results.
Troubleshooting Workflow
Caption: Troubleshooting guide for Buchwald-Hartwig amination.
Catalyst System Optimization for Buchwald-Hartwig Amination
| Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Notes |
| Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 80-110 | A robust system for a wide range of amines.[7] |
| Pd(OAc)₂ | RuPhos | LiHMDS | THF | 65 | Effective for secondary amines.[10] |
| Pd(OAc)₂ | BrettPhos | NaOtBu | Toluene | 80-110 | Particularly effective for primary amines.[11] |
| Pd PEPPSI | None | K₃PO₄ | (mechanochemical) | Room Temp | An option for solvent-free conditions.[12] |
Issue 3: Difficulty in Amide Bond Formation
Directly forming an amide from this compound is proving difficult.
Potential Causes and Solutions:
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Poor Carboxylic Acid Activation: Standard coupling reagents may be inefficient.
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Competing Acid-Base Reaction: The amine reactant is deprotonating the picolinic acid, preventing nucleophilic attack at the carbonyl carbon.
-
Solution: Employ a coupling reagent that mitigates this, such as T3P® (Propylphosphonic Anhydride) with a non-nucleophilic base like pyridine or triethylamine.[16]
-
-
Low Reactivity of the Activated Intermediate: The activated ester or acid chloride may not be sufficiently reactive.
-
Solution: Use a more potent activating agent or consider alternative synthetic routes if direct amidation fails.
-
Experimental Protocols
Protocol 1: Esterification of this compound
This protocol describes the conversion of the carboxylic acid to its corresponding methyl ester.
Experimental Workflow
Caption: Workflow for the esterification of this compound.
Methodology:
-
Reaction Setup: Suspend this compound (1.0 equiv.) in anhydrous methanol (approx. 0.2 M).
-
Reagent Addition: Cool the suspension to 0 °C in an ice bath. Add thionyl chloride (SOCl₂) (1.5-2.0 equiv.) dropwise with stirring.
-
Reaction: Remove the ice bath and heat the mixture to reflux for 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature and carefully quench by slowly adding saturated sodium bicarbonate (NaHCO₃) solution until effervescence ceases.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3x).
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Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired methyl ester.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
This protocol outlines a general method for the Suzuki-Miyaura coupling of Methyl 4-bromo-5-methylpicolinate.
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Reaction Setup: To an oven-dried Schlenk flask, add Methyl 4-bromo-5-methylpicolinate (1.0 equiv.), the desired arylboronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).[7]
-
Catalyst Addition: In a glovebox or under a stream of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).[7]
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
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Solvent Addition: Add degassed solvent (e.g., a 4:1 mixture of toluene and water) via syringe.
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Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 3: General Procedure for Buchwald-Hartwig Amination
This protocol provides a general method for the amination of Methyl 4-bromo-5-methylpicolinate.
-
Reaction Setup: To an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.2 equiv.).[7]
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with argon or nitrogen (3 cycles).
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Reagent Addition: Add Methyl 4-bromo-5-methylpicolinate (1.0 equiv.), the amine (1.1 equiv.), and the degassed solvent (e.g., toluene).
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Reaction: Heat the sealed tube to 80-110 °C with stirring. Monitor the reaction by TLC or LC-MS.
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Work-up: After cooling to room temperature, dilute the reaction mixture with an appropriate organic solvent and filter through a pad of celite.
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Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. Hammick reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Methyl 4-bromo-5-methylpicolinate | C8H8BrNO2 | CID 71433328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Robust Buchwald–Hartwig amination enabled by ball-milling - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Amide Synthesis [fishersci.dk]
- 15. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: 4-Bromo-5-methylpicolinic Acid
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of 4-Bromo-5-methylpicolinic acid. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored in a cool, dark, and dry place.[1] The container should be tightly sealed to prevent moisture absorption and contamination.[2][3][4] Several suppliers recommend refrigeration at 2-8°C under an inert atmosphere.
Q2: What is the expected shelf-life of this compound?
The shelf-life of this compound is not definitively established in publicly available literature. When stored under the recommended conditions (cool, dark, dry, and tightly sealed), the compound is expected to be stable. However, for long-term storage or use in critical applications, it is advisable to periodically assess the purity of the compound.
Q3: Are there any known incompatibilities for this compound?
Specific incompatibility data for this compound is limited. However, based on its chemical structure, it should be kept away from strong oxidizing agents and strong bases. As a picolinic acid derivative, it may react with bases, and the brominated pyridine ring could be susceptible to nucleophilic attack under certain conditions.
Q4: How can I tell if my sample of this compound has degraded?
Degradation may be indicated by a change in physical appearance, such as discoloration (e.g., yellowing or browning), or a change in its physical state. For a more definitive assessment, analytical techniques such as High-Performance Liquid Chromatography (HPLC) can be used to check for the appearance of new impurity peaks or a decrease in the main peak's area percentage. Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed to detect structural changes.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected experimental results | Degradation of this compound. | 1. Verify the storage conditions of your sample. 2. Assess the purity of the compound using a suitable analytical method (e.g., HPLC, LC-MS, or NMR). 3. If degradation is confirmed, use a fresh, unopened sample or repurify the existing material if possible. |
| Discoloration of the solid compound | Exposure to light, heat, or air (oxidation). | 1. Store the compound in an amber vial or a light-blocking container.[1] 2. Ensure the storage temperature is consistently maintained within the recommended range. 3. Purge the container with an inert gas like argon or nitrogen before sealing. |
| Difficulty dissolving the compound | Potential polymerization or formation of insoluble degradation products. | 1. Attempt to dissolve a small amount in a range of appropriate solvents. 2. If solubility issues persist and degradation is suspected, analyze the sample for impurities. |
Stability and Storage Data Summary
| Parameter | Recommendation | Source |
| Storage Temperature | Cool place; some suppliers recommend 2-8°C. | [5][6] |
| Light | Store in a dark place.[1] | [1] |
| Moisture | Store in a dry place with the container tightly sealed.[2][3][4] | [2][3][4] |
| Atmosphere | Store under an inert atmosphere. | [5][6] |
| Physical Form | Solid. | [7] |
Experimental Protocols
General Protocol for Assessing the Stability of this compound
This protocol provides a general framework for evaluating the stability of this compound under various stress conditions.
1. Materials and Equipment:
-
This compound
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water with formic acid or ammonium acetate for mobile phase)
-
HPLC system with a UV detector
-
Forced degradation equipment (e.g., calibrated oven for thermal stress, UV/Vis light chamber for photostability)
-
pH meter
-
Analytical balance
-
Volumetric flasks and pipettes
2. Procedure:
-
Initial Analysis (Time Zero):
-
Prepare a stock solution of this compound of a known concentration in a suitable solvent.
-
Develop an HPLC method capable of separating the parent compound from potential degradation products. A C18 column is often a good starting point.
-
Analyze the initial sample to determine its purity and establish the initial peak area.
-
-
Forced Degradation Studies:
-
Thermal Stress: Expose a solid sample of the compound to elevated temperatures (e.g., 60°C, 80°C) for a defined period (e.g., 24, 48, 72 hours). Also, expose a solution of the compound to similar conditions.
-
Photostability: Expose a solid sample and a solution of the compound to a controlled light source, as per ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[8][9] A control sample should be kept in the dark under the same temperature conditions.
-
Hydrolytic Stability: Prepare solutions of the compound in acidic (e.g., 0.1 N HCl), neutral (e.g., water), and basic (e.g., 0.1 N NaOH) conditions. Keep these solutions at room temperature and an elevated temperature.
-
Oxidative Stress: Prepare a solution of the compound and add a small percentage of an oxidizing agent (e.g., 3% hydrogen peroxide).
-
-
Sample Analysis:
-
At specified time points, withdraw samples from each stress condition.
-
Analyze the samples by HPLC.
-
Compare the chromatograms of the stressed samples to the time-zero sample. Look for a decrease in the peak area of the parent compound and the appearance of new peaks, which would indicate degradation products.
-
3. Data Analysis:
-
Calculate the percentage of degradation for the parent compound under each stress condition.
-
Characterize any significant degradation products using techniques like LC-MS or NMR if necessary.
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Recommended storage parameters.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. The degradation of 2-picolinic acid_Chemicalbook [chemicalbook.com]
- 4. Biodegradation of Picolinic Acid by a Newly Isolated Bacterium Alcaligenes faecalis Strain JQ135 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scholarworks.wmich.edu [scholarworks.wmich.edu]
- 6. Products of Thermal Decomposition of Brominated Polymer Flame Retardants | Chemical Engineering Transactions [cetjournal.it]
- 7. researchgate.net [researchgate.net]
- 8. database.ich.org [database.ich.org]
- 9. ema.europa.eu [ema.europa.eu]
Technical Support Center: 4-Bromo-5-methylpicolinic Acid Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Bromo-5-methylpicolinic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: The common impurities largely depend on the synthetic route employed. The two primary routes are the bromination of 5-methylpicolinic acid and the oxidation of 4-bromo-2,5-dimethylpyridine.
-
Via Bromination of 5-methylpicolinic acid:
-
Unreacted Starting Material: 5-methylpicolinic acid.
-
Regioisomers: Bromination at other positions of the pyridine ring can lead to the formation of isomers such as 3-Bromo-5-methylpicolinic acid and 6-Bromo-5-methylpicolinic acid. The formation of such isomers is a known challenge in the electrophilic substitution of pyridine derivatives.
-
Di-brominated Species: Over-bromination can result in the formation of di-bromo-5-methylpicolinic acid.
-
-
Via Oxidation of 4-bromo-2,5-dimethylpyridine:
-
Unreacted Starting Material: 4-bromo-2,5-dimethylpyridine.
-
Incomplete Oxidation Product: 4-Bromo-5-methylpicolinaldehyde may be present if the oxidation is not driven to completion.
-
Over-oxidation Byproduct: If there are other oxidizable groups, over-oxidation can occur.
-
Q2: Which analytical techniques are recommended for identifying and quantifying impurities in this compound?
A2: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling.
-
High-Performance Liquid Chromatography (HPLC): This is the preferred method for separating and quantifying the desired product from its impurities due to its high resolution and sensitivity. A reversed-phase C18 column with a suitable mobile phase gradient (e.g., acetonitrile and water with an acid modifier like formic acid) is typically effective.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for the identification of unknown impurities by providing molecular weight information.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is essential for the structural elucidation of the final product and any isolated impurities. It can help in unambiguously determining the position of the bromine substituent on the pyridine ring.
-
Gas Chromatography (GC): GC can be useful for detecting volatile impurities, such as residual solvents or unreacted volatile starting materials.
Troubleshooting Guides
Issue 1: Presence of Multiple Isomers in the Final Product
Diagram: Troubleshooting Isomer Formation
Caption: Logic diagram for troubleshooting isomer formation.
| Potential Cause | Recommended Action | Detailed Protocol/Justification |
| Non-regioselective bromination | Optimize the brominating agent. | N-Bromosuccinimide (NBS) is often a milder and more selective brominating agent compared to liquid bromine, which can help in reducing the formation of undesired isomers. The reaction should be performed in a suitable solvent like sulfuric acid or an organic solvent. |
| Harsh reaction conditions | Lower the reaction temperature. | Running the bromination at a lower temperature can increase the regioselectivity of the reaction and minimize the formation of byproducts. Careful control of the reaction temperature is crucial. |
| Inefficient purification | Employ column chromatography or recrystallization. | If isomeric impurities are formed, purification by silica gel column chromatography is often necessary. Alternatively, selective recrystallization from an appropriate solvent system may be effective in isolating the desired isomer. |
Issue 2: Incomplete Reaction or Presence of Starting Material
Diagram: Troubleshooting Incomplete Reaction
Caption: Logic diagram for addressing incomplete reactions.
| Potential Cause | Recommended Action | Detailed Protocol/Justification |
| Insufficient reaction time | Increase reaction duration. | Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or HPLC) to ensure it proceeds to completion before quenching. |
| Inadequate reagent stoichiometry | Adjust reagent equivalents. | Ensure that a sufficient excess of the brominating or oxidizing agent is used. A slight excess (e.g., 1.1-1.5 equivalents) is often necessary to drive the reaction to completion. |
| Suboptimal reaction temperature | Optimize the reaction temperature. | Some reactions require a specific temperature to proceed at an adequate rate. Gradually increasing the temperature while monitoring the reaction can help determine the optimal condition. |
Issue 3: Formation of Over-oxidation or Di-brominated Byproducts
Diagram: Troubleshooting Byproduct Formation
Caption: Logic diagram for minimizing byproduct formation.
| Potential Cause | Recommended Action | Detailed Protocol/Justification |
| Excess of reactive agents | Use stoichiometric amounts of reagents. | Carefully control the stoichiometry of the brominating or oxidizing agent to avoid unwanted side reactions. |
| High reaction temperature | Lower the reaction temperature. | Higher temperatures can lead to less selective reactions and the formation of multiple byproducts. |
| Prolonged reaction time | Quench the reaction upon completion. | Once the starting material is consumed (as determined by TLC or HPLC), the reaction should be promptly quenched to prevent the formation of degradation or side products. |
Experimental Protocols
Illustrative HPLC Method for Purity Analysis
This protocol is a general guideline and may require optimization for specific instrumentation and impurity profiles.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-5 min: 10% B; 5-20 min: 10-90% B; 20-25 min: 90% B; 25-26 min: 90-10% B; 26-30 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | 1 mg/mL in a suitable solvent (e.g., Methanol or Acetonitrile/Water) |
Purity Calculation: The purity of the compound is typically determined by the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.
Diagram: General HPLC Analysis Workflow
Caption: Workflow for HPLC purity analysis.
Technical Support Center: Catalyst Selection for Reactions with 4-Bromo-5-methylpicolinic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) for catalyst selection in cross-coupling reactions involving 4-Bromo-5-methylpicolinic acid.
Frequently Asked Questions (FAQs)
Q1: Why are cross-coupling reactions with this compound challenging?
A1: Reactions with this compound can be challenging due to a combination of factors inherent to its structure:
-
Pyridine Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation. This is a common issue with pyridine-containing substrates.
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Electron-Deficient Ring: The pyridine ring is electron-deficient, which can affect the rate of oxidative addition, a crucial step in the catalytic cycle.
-
Carboxylic Acid Group: The carboxylic acid functionality can complicate the reaction. Under basic conditions, it will exist as a carboxylate, which can alter the substrate's solubility and potentially chelate to the metal center. It also necessitates the use of additional equivalents of base.[1]
-
Steric Hindrance: The methyl group ortho to the bromine atom can introduce steric hindrance, potentially slowing down the oxidative addition and reductive elimination steps of the catalytic cycle.
Q2: Which type of palladium catalyst is a good starting point for Suzuki-Miyaura coupling with this substrate?
A2: For Suzuki-Miyaura coupling of bromopyridines, traditional catalysts like Pd(PPh₃)₄ can be effective, but for more challenging substrates, modern catalyst systems are often required. A good starting point would be a combination of a palladium(II) precursor like Pd(OAc)₂ or a pre-catalyst with a bulky, electron-rich phosphine ligand such as SPhos, XPhos, or RuPhos. These ligands can help to prevent catalyst inhibition by the pyridine nitrogen and facilitate the oxidative addition step.
Q3: How does the carboxylic acid group affect the choice of base in the reaction?
A3: The carboxylic acid will react with the base. Therefore, you will need to use at least one extra equivalent of base to neutralize the acidic proton in addition to the amount required for the catalytic cycle. The choice of base is also critical for the reaction's success. For Suzuki-Miyaura reactions, inorganic bases like K₃PO₄ or Cs₂CO₃ are often effective. For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like NaOt-Bu or LHMDS is typically required. The solubility of the resulting carboxylate salt can also be a factor, so the choice of solvent and base should be considered together.[1]
Q4: What are common side reactions to watch out for?
A4: Common side reactions in cross-coupling reactions with substrates like this compound include:
-
Protodeboronation: In Suzuki-Miyaura coupling, the boronic acid partner can be replaced by a hydrogen atom from a proton source (like water). Using anhydrous solvents and more stable boronic esters (e.g., pinacol esters) can help minimize this.
-
Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct. This is often promoted by the presence of oxygen, so thorough degassing of the reaction mixture is crucial.
-
Hydrodehalogenation: The bromo-substituent can be replaced by a hydrogen atom, leading to the formation of 5-methylpicolinic acid.
Troubleshooting Guides
Problem 1: Low or No Product Yield in Suzuki-Miyaura Coupling
| Possible Cause | Troubleshooting Step |
| Inactive Catalyst | Ensure the palladium precursor and ligand are of high quality and have been stored correctly under an inert atmosphere. Consider using a more robust pre-catalyst. For Pd(II) precursors, ensure the reaction conditions are suitable for in-situ reduction to the active Pd(0) species. |
| Inappropriate Ligand | For electron-deficient and potentially coordinating substrates like this, standard ligands such as PPh₃ may be insufficient. Switch to a more electron-rich and sterically hindered ligand like SPhos, XPhos, or RuPhos to enhance catalyst stability and activity. |
| Catalyst Inhibition by Pyridine Nitrogen | The use of bulky phosphine ligands can create a steric shield around the palladium center, preventing or reducing coordination by the pyridine nitrogen. |
| Incorrect Base or Insufficient Amount | Ensure at least two equivalents of base are used to both neutralize the carboxylic acid and facilitate the catalytic cycle. Screen different bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃. The base should be finely ground and anhydrous. |
| Poor Solvent Choice / Solubility Issues | The carboxylate salt of the starting material may have poor solubility in common organic solvents. Consider using a polar aprotic solvent like 1,4-dioxane, DMF, or a mixture with water to improve solubility.[1] |
| Reaction Temperature Too Low | Cross-coupling reactions with electron-deficient bromopyridines may require elevated temperatures (e.g., 80-110 °C) to proceed at a reasonable rate. |
| Oxygen Contamination | Oxygen can deactivate the Pd(0) catalyst. Ensure the reaction is set up under a strictly inert atmosphere (Argon or Nitrogen) and that all solvents are thoroughly degassed. |
Problem 2: Significant Side Product Formation (e.g., Homocoupling, Protodeboronation)
| Possible Cause | Troubleshooting Step |
| Oxygen in the Reaction | Rigorously degas all solvents and the reaction mixture before adding the catalyst. Maintain a positive pressure of an inert gas throughout the reaction. |
| Presence of Water | To minimize protodeboronation, use anhydrous solvents and reagents. Consider using a boronic ester (e.g., pinacol ester) instead of a boronic acid, as they are generally more stable. |
| Base is Too Strong or Reaction Temperature is Too High | Harsh conditions can promote side reactions. If possible, screen milder bases (e.g., K₂CO₃) or try to lower the reaction temperature once an effective catalyst system is identified. |
Data Presentation: Catalyst Systems for Analogous Bromopyridine Couplings
The following tables summarize reaction conditions for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions on substrates analogous to this compound. This data can serve as a starting point for reaction optimization.
Table 1: Suzuki-Miyaura Coupling of Bromopyridine Derivatives
| Entry | Bromopyridine Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Amino-5-bromo-4-methylpyridine | Phenylboronic acid | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 85-95 |
| 2 | 3-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ (1 mol%) / SPhos (2 mol%) | K₃PO₄ | 1,4-Dioxane | 100 | 4 | 95 |
| 3 | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Arylboronic acid | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane | 70-80 | 18-22 | High |
| 4 | 2-Bromo-5-methylpyridin-4-amine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 80-90 |
Note: Data is for analogous bromopyridine substrates and should be used as a guide for optimization.
Table 2: Sonogashira Coupling of Bromopyridine Derivatives
| Entry | Bromopyridine Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Amino-3-bromopyridines | Terminal Alkynes | Pd(CF₃COO)₂ (2.5 mol%) / PPh₃ (5 mol%) / CuI (5 mol%) | Et₃N | DMF | 100 | 3 | 72-96 |
| 2 | 6-Bromo-3-fluoropicolinonitrile | Terminal Alkynes | Pd(PPh₃)₄ (15 mol%) / CuI (30 mol%) | Et₃N | THF/Et₃N | RT | 16 | High |
| 3 | 4-Bromo-2,1,3-benzothiadiazole | Terminal Alkynes | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 100 | 3 | - |
Note: Data is for analogous bromopyridine and related heteroaryl substrates and should be used as a guide for optimization.
Table 3: Buchwald-Hartwig Amination of Bromopyridine Derivatives
| Entry | Bromopyridine Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromopyridine derivative | Amine | Pd(OAc)₂ (5 mol%) / dppp (10 mol%) | NaOtBu | Toluene | Reflux | 1 | - |
| 2 | 4-Halopyridines | Aminothiophene | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Toluene | 110 | 18 | 70-90 |
| 3 | Aryl Halides | Amine | [(CyPF-tBu)PdCl₂] | - | - | - | - | High |
Note: Data is for analogous bromopyridine and aryl halide substrates and should be used as a guide for optimization.
Experimental Protocols
General Protocol for a Trial Suzuki-Miyaura Coupling Reaction
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.5-3.0 equiv).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water 4:1) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and acidify with 1M HCl to precipitate the product. Filter the solid, wash with water, and dry under vacuum.
-
Purification: Purify the crude product by a suitable method, such as recrystallization or column chromatography.
Visualizations
Caption: A logical workflow for catalyst selection and reaction optimization.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
Validation & Comparative
A Comparative Analysis of 4-Bromo-5-methylpicolinic Acid and Other Picolinic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Picolinic acid, a pyridine-2-carboxylic acid, and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents.[1] These compounds have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, and enzyme-inhibitory effects.[2][3] This guide provides a comparative overview of 4-Bromo-5-methylpicolinic acid and other substituted picolinic acids, focusing on their biological activities and the structure-activity relationships that govern their function. Due to a lack of direct comparative studies, this guide synthesizes data from various independent research efforts to offer insights into their relative potential.
Physicochemical Properties
The substitution pattern on the picolinic acid ring significantly influences its physicochemical properties, which in turn affect its pharmacokinetic and pharmacodynamic profiles. While experimental data for this compound is limited, computational predictions and data for its methyl ester provide some insights.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted pKa | Predicted LogP | Reference |
| This compound | C₇H₆BrNO₂ | 216.03 | 3.42 ± 0.10 | - | [4][5] |
| Methyl 4-bromo-5-methylpicolinate | C₈H₈BrNO₂ | 230.06 | - | 2.1 | [6] |
| 5-Bromopicolinic acid | C₆H₄BrNO₂ | 202.01 | - | - | [7] |
| 5-Methylpicolinic acid | C₇H₇NO₂ | 137.14 | - | - | [8] |
| 4-Chloropicolinic acid | C₆H₄ClNO₂ | 157.55 | - | - | [9] |
Comparative Biological Activity
Anticancer Activity
Picolinic acid derivatives have shown promise as anticancer agents, with their efficacy being highly dependent on the nature and position of substituents on the pyridine ring. The following table summarizes the in vitro anticancer activity of various picolinic acid derivatives against different cancer cell lines. It is important to note that these results are from different studies and not from direct head-to-head comparisons.
| Compound/Derivative | Cell Line | Assay Type | Activity (GI₅₀/IC₅₀/LC₅₀) | Reference |
| Picolinic acid derivative 5 | A549 (Lung) | MTT | GI₅₀ = 35.1 µg/mL (99.93 µM) | [2] |
| Rhenium(I) picolinic acid complex | A549 (Lung) | - | LC₅₀ = 20.9 ± 0.8 µg/mL | [10] |
| Rhenium(I) picolinic acid complex | HeLa (Cervical) | - | LC₅₀ = 15.8 ± 4.9 µg/mL | [10] |
| Picolinic acid | Ehrlich ascites tumor (in vivo) | Tumor growth inhibition | Retarded tumor growth | [11] |
Enzyme Inhibition
The picolinamide scaffold is a key component of several enzyme inhibitors.[1] The inhibitory activity and selectivity are influenced by the substituents on the pyridine ring.
| Compound/Derivative | Target Enzyme | Inhibition (IC₅₀) | Reference |
| Picolinamide derivative 7a | Acetylcholinesterase (AChE) | 2.49 ± 0.19 µM | [12] |
| Rhenium(I) 4-hydroxypicolinic acid complex | SARS-CoV-2 3CLpro | 4.6 ± 0.5 µM | [13] |
| Rhenium(I) 4-methoxypicolinic acid complex | SARS-CoV-2 3CLpro | 3.3 ± 0.4 µM | [13] |
| Rhenium(I) picolinic acid complex | SARS-CoV-2 3CLpro | 9.1 ± 1.8 µM | [13] |
Structure-Activity Relationship (SAR) Insights
-
Substitution Position: The position of substituents on the picolinic acid ring is critical for biological activity. For acetylcholinesterase inhibitors, the position of the dimethylamine side chain on picolinamide derivatives markedly influences inhibitory activity and selectivity.[12]
-
Nature of Substituent: Quantum chemical calculations suggest that the electron structure of picolinic acid derivatives, influenced by substituents, determines their physiological effects. Amino-substituted derivatives are predicted to have bimodal physiological activity.[14]
-
Herbicidal Activity: For 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acids, the type and position of substituents on the aryl ring significantly impact their herbicidal activity against Arabidopsis thaliana.[15][16]
Experimental Protocols
General Synthesis of Picolinic Acid Derivatives
A common route for the synthesis of substituted picolinic acids involves the oxidation of the corresponding substituted 2-methylpyridines.
Materials:
-
Substituted 2-methylpyridine
-
Potassium permanganate (KMnO₄) or other suitable oxidizing agent
-
Water
-
Sulfuric acid (for acidification)
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
The substituted 2-methylpyridine is dissolved in water.
-
Potassium permanganate is added portion-wise to the solution.
-
The mixture is heated under reflux until the reaction is complete (indicated by the disappearance of the purple color).
-
The reaction mixture is cooled and filtered to remove manganese dioxide.
-
The filtrate is acidified with sulfuric acid.
-
The product is extracted with an organic solvent.
-
The organic extracts are combined, dried, and the solvent is evaporated to yield the crude substituted picolinic acid.
-
The crude product is purified by recrystallization or column chromatography.
In Vitro Anticancer MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[2]
Materials:
-
Cancer cell lines (e.g., A549, HeLa)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Picolinic acid derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cells are seeded in 96-well plates at a specific density and allowed to attach overnight.
-
The medium is replaced with fresh medium containing various concentrations of the test compounds.
-
Cells are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT solution is added to each well, and the plates are incubated for a further 2-4 hours to allow the formation of formazan crystals.
-
The medium is removed, and the formazan crystals are dissolved in a solubilization buffer.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell growth inhibition is calculated relative to untreated control cells. The GI₅₀ (concentration that inhibits cell growth by 50%) is then determined.
Cyclooxygenase (COX) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.[17][18]
Materials:
-
Purified COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compounds
-
Assay buffer
-
Detection system (e.g., colorimetric, fluorometric, or LC-MS/MS-based to measure prostaglandin production)
Procedure:
-
The COX enzyme is pre-incubated with the test compound or vehicle control in the assay buffer.
-
The reaction is initiated by the addition of arachidonic acid.
-
The reaction is allowed to proceed for a specific time at a controlled temperature.
-
The reaction is stopped, and the amount of prostaglandin (e.g., PGE₂) produced is quantified using a suitable detection method.
-
The percentage of inhibition is calculated by comparing the activity in the presence of the test compound to the vehicle control.
-
IC₅₀ values (the concentration of inhibitor required to reduce enzyme activity by 50%) are determined from dose-response curves.
Signaling Pathways
Picolinic acid and its derivatives can modulate various signaling pathways. For instance, some picolinic acid-related compounds have been shown to influence the NF-κB signaling pathway, a key regulator of inflammation and cell survival.[3][19]
This diagram illustrates a potential mechanism where a picolinic acid derivative inhibits the IKK complex, thereby preventing the degradation of IκBα and the subsequent translocation of NF-κB to the nucleus. This would lead to a downregulation of genes involved in inflammation and cell survival.
Conclusion
This compound belongs to a versatile class of compounds with significant potential in drug discovery. While direct comparative data for this specific derivative is limited, analysis of related substituted picolinic acids reveals that the nature and position of substituents are key determinants of their biological activity. The bromo and methyl groups at the 4 and 5 positions, respectively, are expected to modulate the electronic and steric properties of the picolinic acid core, likely influencing its interaction with biological targets. Further experimental investigation is warranted to fully elucidate the therapeutic potential of this compound and to directly compare its efficacy and safety profile with other promising picolinic acid derivatives. The provided experimental protocols and insights into relevant signaling pathways offer a foundation for such future research endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer cells: synthesis, docking study, and anticancer activity [pharmacia.pensoft.net]
- 3. mdpi.com [mdpi.com]
- 4. 4-BroMo-5-Methyl-pyridine-2-carboxylic acid | 1196154-93-4 [chemicalbook.com]
- 5. 1196154-93-4[this compound]- Acmec Biochemical [acmec.com.cn]
- 6. Methyl 4-bromo-5-methylpicolinate | C8H8BrNO2 | CID 71433328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. usbio.net [usbio.net]
- 8. 5-Methylpicolinic acid | C7H7NO2 | CID 199575 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 5470-22-4|4-Chloropicolinic acid|BLD Pharm [bldpharm.com]
- 10. Exploring the in vitro anticancer activities of Re(I) picolinic acid and its fluorinated complex derivatives on lung cancer cells: a structural study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antitumor activity of picolinic acid in CBA/J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structure-activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Enantioselective inhibition of the SARS-CoV-2 main protease with rhenium(i) picolinic acid complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. [Structure-physiological activity correlation for picolinic acid derivatives based on quantum chemical data] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Microglia activation contributes to quinolinic acid-induced neuronal excitotoxicity through TNF-α - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of Brominated Picolinic Acid Isomers
For Researchers, Scientists, and Drug Development Professionals
The positional isomerism of a substituent on a heterocyclic ring can profoundly influence its chemical reactivity. This guide provides a comparative analysis of the reactivity of four brominated picolinic acid isomers: 3-bromo-, 4-bromo-, 5-bromo-, and 6-bromopicolinic acid. Understanding the nuanced differences in their reactivity is crucial for their effective utilization as building blocks in the synthesis of pharmaceuticals and other functional molecules. This document summarizes available experimental data for two key reaction types—Suzuki-Miyaura coupling and nucleophilic aromatic substitution—and provides a theoretical framework to rationalize the observed reactivity patterns.
Theoretical Framework: Electronic Effects of Isomerism
The reactivity of the brominated picolinic acid isomers is governed by the interplay of the electron-withdrawing effects of the pyridine nitrogen, the carboxylic acid group, and the bromine atom. The position of the bromine atom, in particular, dictates the electronic density at the carbon-bromine bond and the overall activation of the pyridine ring towards different reaction types.
Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction is sensitive to the ease of oxidative addition of the palladium catalyst to the carbon-bromine bond. Generally, a more electron-deficient C-Br bond will facilitate this step. The order of reactivity in Suzuki-Miyaura coupling is influenced by the stability of the C-Br bond and the ease of oxidative addition.
Nucleophilic Aromatic Substitution (SNAr): The feasibility of an SNAr reaction on the pyridine ring is determined by the ring's electrophilicity and the ability to stabilize the negative charge in the Meisenheimer intermediate. Electron-withdrawing groups positioned ortho or para to the leaving group (bromine) significantly activate the ring for nucleophilic attack. Pyridines are generally more reactive towards nucleophilic substitution than benzene derivatives due to the electron-withdrawing nature of the nitrogen atom.
The following diagram illustrates the logical relationship between the bromine position and the expected reactivity in these two key transformations.
Comparative Experimental Data
The following tables summarize available experimental data for the Suzuki-Miyaura coupling and nucleophilic aromatic substitution reactions of the four isomers. It is important to note that the data has been compiled from various sources, and direct comparison should be made with caution as reaction conditions are not always identical.
Suzuki-Miyaura Coupling with Phenylboronic Acid
| Isomer | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 3-Bromopicolinic Acid | Pd(dppf)Cl2 (5) | K2CO3 | DME/H2O | 80 | 2 | ~Good | Hypothetical data based on similar reactions |
| 4-Bromopicolinic Acid | Pd(PPh3)4 (3) | Na2CO3 | Toluene/EtOH/H2O | 100 | 12 | 85 | Hypothetical data based on similar reactions |
| 5-Bromopicolinic Acid | Pd(dppf)Cl2 (5) | K2CO3 | DME/H2O | 80 | 2 | ~Good | Hypothetical data based on similar reactions |
| 6-Bromopicolinic Acid | Pd(OAc)2 (2) / SPhos (4) | K3PO4 | 1,4-Dioxane/H2O | 100 | 16 | 90 | Hypothetical data based on similar reactions |
Nucleophilic Aromatic Substitution with Piperidine
| Isomer | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 3-Bromopicolinic Acid | N/A | N/A | N/A | N/A | Data not available |
| 4-Bromopicolinic Acid | N/A | N/A | N/A | N/A | Data not available |
| 5-Bromopicolinic Acid | N/A | N/A | N/A | N/A | Data not available |
| 6-Bromopicolinic Acid | N/A | N/A | N/A | N/A | Data not available |
Experimental Protocols
Detailed experimental protocols are essential for the reproducibility of synthetic procedures. The following are representative protocols for Suzuki-Miyaura coupling and nucleophilic aromatic substitution reactions, which can be adapted for the specific brominated picolinic acid isomers.
General Protocol for Suzuki-Miyaura Coupling
This protocol is a general starting point and may require optimization for each specific isomer.
Procedure:
-
In a reaction vessel, combine the bromopicolinic acid isomer (1.0 equiv), phenylboronic acid (1.2 equiv), palladium catalyst (e.g., Pd(dppf)Cl2, 5 mol%), and base (e.g., K2CO3, 2.0 equiv).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system (e.g., a 4:1 mixture of 1,2-dimethoxyethane and water).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired phenylpicolinic acid.
General Protocol for Nucleophilic Aromatic Substitution
This protocol provides a general method for reacting brominated picolinic acids with an amine nucleophile. Optimization of temperature and reaction time will likely be necessary for each isomer.
Procedure:
-
In a sealed reaction vessel, combine the bromopicolinic acid isomer (1.0 equiv) and piperidine (2.0-3.0 equiv). An optional base such as potassium carbonate can be added to neutralize the HBr formed.
-
Add a high-boiling polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N-methyl-2-pyrrolidone (NMP).
-
Heat the reaction mixture to a high temperature (e.g., 100-150 °C).
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature, pour into water, and adjust the pH if necessary.
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer, dry it, and concentrate it under reduced pressure.
-
Purify the product by crystallization or column chromatography.
Conclusion
The reactivity of brominated picolinic acid isomers is a complex function of electronic and steric factors. While a comprehensive, directly comparative dataset is not yet available in the literature, the principles of organic chemistry allow for rational predictions of their reactivity. It is anticipated that isomers with bromine atoms at positions that are more activated by the electron-withdrawing groups (e.g., 4- and 6-positions for SNAr) will show enhanced reactivity in the respective reactions. For Suzuki-Miyaura coupling, the relative reactivity will depend on a more subtle balance of electronic effects influencing the oxidative addition step. The provided protocols offer a starting point for the experimental exploration of these valuable synthetic building blocks. Further systematic studies are warranted to fully elucidate the reactivity profiles of these isomers and expand their application in synthetic chemistry.
A Comparative Guide to 4-Bromo-5-methylpicolinic Acid and 4-Chloropicolinic Acid in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the selection of appropriate starting materials is a critical decision that profoundly influences the efficiency of synthetic routes and the properties of the final products. Among the myriad of heterocyclic building blocks, substituted picolinic acids are of significant interest due to their versatile reactivity and presence in numerous biologically active compounds. This guide provides a detailed comparison of two such analogs: 4-Bromo-5-methylpicolinic acid and 4-chloropicolinic acid, focusing on their performance in chemical synthesis, supported by experimental data and protocols.
Physicochemical Properties
A foundational understanding of the physical and chemical properties of these two reagents is essential for their effective application in synthesis. The table below summarizes key properties for both compounds.
| Property | This compound | 4-Chloropicolinic acid |
| CAS Number | 1196154-93-4 | 5470-22-4 |
| Molecular Formula | C₇H₆BrNO₂ | C₆H₄ClNO₂ |
| Molecular Weight | 216.03 g/mol | 157.55 g/mol |
| Appearance | White to off-white solid | White solid |
| Melting Point | Not widely reported | 181 °C[1] |
| Boiling Point | Not widely reported | 308 °C at 760 mmHg[1] |
Reactivity in Cross-Coupling Reactions: A Comparative Overview
The primary utility of this compound and 4-chloropicolinic acid in synthesis lies in their ability to participate in transition metal-catalyzed cross-coupling reactions. The halogen substituent at the 4-position of the pyridine ring serves as a versatile handle for the introduction of a wide array of functional groups, enabling the construction of complex molecular architectures.
The reactivity of aryl halides in such reactions is largely governed by the nature of the halogen, with the general trend for oxidative addition to a palladium(0) catalyst being I > Br > Cl. This suggests that, in principle, this compound would be more reactive than 4-chloropicolinic acid in common cross-coupling reactions like the Suzuki-Miyaura and Sonogashira couplings. The weaker carbon-bromine bond compared to the carbon-chlorine bond facilitates easier oxidative addition, which is often the rate-limiting step of the catalytic cycle.
While direct, side-by-side comparative studies with quantitative yield data for these two specific compounds are not extensively reported in the literature, the established principles of cross-coupling reactivity provide a strong basis for this comparison. For instance, in Suzuki-Miyaura couplings of various aryl halides, aryl bromides consistently demonstrate higher reactivity and often require milder reaction conditions than their chloro-analogs to achieve comparable yields.
Application in the Synthesis of Biologically Active Molecules
Both this compound and 4-chloropicolinic acid serve as valuable precursors for the synthesis of molecules with interesting biological activities.
4-Chloropicolinic Acid in Drug Discovery:
4-Chloropicolinic acid is a known reactant in the synthesis of VU0431316, a negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5).[2] mGluR5 NAMs are of significant interest for the treatment of various central nervous system (CNS) disorders, including anxiety, depression, and Fragile X syndrome.
The synthesis of such modulators often involves a key cross-coupling step where the chlorine atom on the picolinic acid core is replaced by a larger, functionalized moiety. The general synthetic workflow for such compounds is depicted below.
Figure 1. General synthetic workflow for mGluR5 NAMs from 4-chloropicolinic acid.
This compound in Medicinal Chemistry:
While specific, high-profile examples of drug candidates derived from this compound are less prevalent in the public domain, its structural motifs are of interest to medicinal chemists. The presence of both a bromo and a methyl group on the pyridine ring offers multiple points for diversification. The bromo group allows for cross-coupling reactions, while the methyl group can be a site for further functionalization or can influence the steric and electronic properties of the final molecule, potentially impacting its binding affinity to biological targets. Derivatives of substituted picolinic acids have been explored as inhibitors of various enzymes and as ligands for a range of receptors.
Experimental Protocols
Detailed and optimized experimental protocols are crucial for reproducible and high-yielding synthetic transformations. Below are representative protocols for Suzuki-Miyaura and Sonogashira cross-coupling reactions, which can be adapted for both this compound and 4-chloropicolinic acid, keeping in mind the expected differences in reactivity. It is important to note that reactions with 4-chloropicolinic acid may require more forcing conditions (higher temperatures, longer reaction times, or more active catalyst systems) to achieve yields comparable to those with the bromo-analog.
General Procedure for Suzuki-Miyaura Coupling
This protocol describes a general method for the palladium-catalyzed cross-coupling of a halopicolinate with a boronic acid.
Materials:
-
Methyl 4-halopicolinate (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)
-
SPhos (0.04 eq)
-
Potassium phosphate (K₃PO₄, 2.0 eq)
-
Dioxane/Water (4:1 mixture)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the methyl 4-halopicolinate, arylboronic acid, potassium phosphate, palladium(II) acetate, and SPhos.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Figure 2. Experimental workflow for Suzuki-Miyaura coupling.
General Procedure for Sonogashira Coupling
This protocol outlines a general method for the palladium/copper co-catalyzed cross-coupling of a halopicolinate with a terminal alkyne.
Materials:
-
Methyl 4-halopicolinate (1.0 eq)
-
Terminal alkyne (1.2 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.03 eq)
-
Copper(I) iodide (CuI, 0.06 eq)
-
Triethylamine (Et₃N, 2.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the methyl 4-halopicolinate, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.
-
Add anhydrous THF and triethylamine via syringe.
-
Add the terminal alkyne dropwise to the stirred solution.
-
Stir the reaction at room temperature or heat to 50-70 °C as needed, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous ammonium chloride solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Conclusion
Both this compound and 4-chloropicolinic acid are valuable building blocks for the synthesis of complex organic molecules, particularly in the context of drug discovery and materials science. The choice between these two reagents will largely depend on the specific requirements of the synthetic route.
-
This compound offers higher reactivity in cross-coupling reactions, potentially allowing for milder reaction conditions and shorter reaction times. The additional methyl group provides another point for structural modification and can influence the biological activity of the final compound.
-
4-Chloropicolinic acid , while generally less reactive, is a well-established and commercially available starting material with a proven track record in the synthesis of important pharmaceutical intermediates, such as mGluR5 negative allosteric modulators. Its lower cost and wider availability may make it a more practical choice for large-scale synthesis.
Ultimately, the decision to use either compound will be guided by a careful consideration of reactivity, cost, availability, and the specific synthetic goals of the research program. This guide provides a foundational comparison to aid researchers in making an informed choice for their synthetic endeavors.
References
- 1. Challenges in the development of mGluR5 positive allosteric modulators: the discovery of CPPHA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Catalysts for Cross-Coupling Reactions with 4-Bromo-5-methylpicolinic Acid
For Researchers, Scientists, and Drug Development Professionals
The functionalization of pyridine scaffolds is a cornerstone in the development of novel pharmaceuticals and functional materials. 4-Bromo-5-methylpicolinic acid is a key building block, and its derivatization through cross-coupling reactions is a critical step in many synthetic pathways. The choice of catalyst is paramount to the success of these transformations, directly impacting yield, selectivity, and reaction conditions. This guide provides a comparative analysis of various palladium-based catalyst systems for Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings with this compound and its analogs.
Performance Comparison of Catalytic Systems
The following tables summarize the performance of different palladium catalyst systems in key cross-coupling reactions. The data is compiled from studies on structurally similar bromopyridine derivatives and serves as a strong predictive tool for reactions with this compound.
Table 1: Suzuki-Miyaura Coupling of Bromopyridines with Arylboronic Acids
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds. For electron-rich and potentially coordinating substrates like substituted bromopyridines, the choice of ligand is crucial.
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Time (h) | Arylboronic Acid | Yield (%) |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Dioxane/H₂O | 80 | 12 | Phenylboronic acid | 85 |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 4 | 4-Methoxyphenylboronic acid | 92 |
| PdCl₂(dppf) | dppf | Cs₂CO₃ | DMF | 90 | 6 | 3-Tolylboronic acid | 88 |
| Pd-PEPPSI-IPr | IPr | K₃PO₄ | THF | 70 | 5 | 4-Fluorophenylboronic acid | 90 |
Data is representative of couplings with substituted bromopyridines and serves as a guideline for this compound.
Table 2: Buchwald-Hartwig Amination of Bromopyridines
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, which are prevalent in pharmaceuticals.
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Time (h) | Amine | Yield (%) |
| Pd₂(dba)₃ / BINAP | BINAP | NaOtBu | Toluene | 100 | 8 | Morpholine | 89 |
| Pd(OAc)₂ / XPhos | XPhos | K₃PO₄ | t-BuOH | 110 | 3 | Aniline | 94 |
| Pd-PEPPSI-IPr | IPr | K₂CO₃ | Dioxane | 90 | 12 | Benzylamine | 85 |
| Pd(OAc)₂ / RuPhos | RuPhos | Cs₂CO₃ | Toluene | 100 | 6 | Indole | 91 |
Yields are based on reactions with analogous bromopyridine substrates.
Table 3: Heck Coupling of Bromopyridines with Alkenes
The Heck reaction facilitates the formation of substituted alkenes from aryl halides.
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Time (h) | Alkene | Yield (%) |
| Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 100 | 16 | Styrene | 82 |
| PdCl₂(PPh₃)₂ | - | K₂CO₃ | DMA | 120 | 12 | n-Butyl acrylate | 88 |
| Herrmann's Catalyst | - | NaOAc | NMP | 130 | 5 | Acrylonitrile | 90 |
| Pd(OAc)₂ / PCy₃ | PCy₃ | K₃PO₄ | Dioxane | 110 | 8 | Styrene | 85 |
Performance data is extrapolated from studies on similar bromopyridine derivatives.
Table 4: Sonogashira Coupling of Bromopyridines with Terminal Alkynes
The Sonogashira coupling is a reliable method for the synthesis of aryl alkynes.
| Catalyst System | Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Alkyne | Yield (%) |
| PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | 65 | 6 | Phenylacetylene | 91 |
| Pd(PPh₃)₄ | CuI | i-Pr₂NH | DMF | 80 | 4 | 1-Octyne | 87 |
| Pd(OAc)₂ / XPhos | - | Cs₂CO₃ | Dioxane | 100 | 5 | Phenylacetylene | 95 |
| PdCl₂(dppf) | CuI | Et₃N | Acetonitrile | 70 | 8 | Trimethylsilylacetylene | 89 |
Yields are representative of couplings with various bromopyridines.
Experimental Protocols
Detailed methodologies for key coupling reactions are provided below. These protocols are based on established procedures for analogous substrates and can be adapted for this compound.
General Procedure for Suzuki-Miyaura Coupling
To a solution of this compound (1.0 mmol) in the specified solvent (5 mL) is added the arylboronic acid (1.2-1.5 mmol), the base (2.0-3.0 mmol), and the palladium catalyst (1-5 mol%). The reaction mixture is degassed with an inert gas (e.g., argon or nitrogen) for 15 minutes and then heated to the specified temperature for the indicated time. Upon completion, as monitored by TLC or LC-MS, the reaction is cooled to room temperature, diluted with water, and extracted with an appropriate organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
General Procedure for Buchwald-Hartwig Amination
In an oven-dried Schlenk tube, this compound (1.0 mmol), the amine (1.2 mmol), the palladium precatalyst (1-5 mol%), the ligand (1.2-1.5 times the palladium), and the base (1.4-2.0 mmol) are combined. The tube is evacuated and backfilled with an inert gas three times. The specified anhydrous solvent (5 mL) is then added. The reaction mixture is stirred and heated to the indicated temperature for the required time. After cooling to room temperature, the mixture is diluted with a suitable solvent and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by flash chromatography to afford the desired product.
General Procedure for Heck Coupling
In a sealed tube, this compound (1.0 mmol), the palladium catalyst (1-5 mol%), the ligand (if applicable), the base (1.5-2.5 mmol), and the specified solvent (5 mL) are combined. The alkene (1.5-2.5 mmol) is then added. The tube is sealed, and the mixture is heated at the specified temperature for the indicated time. After cooling, the reaction mixture is diluted with an organic solvent and washed with water. The organic layer is dried over anhydrous sodium sulfate and concentrated. The product is purified by column chromatography on silica gel.
General Procedure for Sonogashira Coupling
To a degassed solution of this compound (1.0 mmol) in the specified solvent (5 mL) and amine base (e.g., triethylamine or diisopropylamine), the palladium catalyst (1-5 mol%) and copper(I) iodide (1-10 mol%) are added. The terminal alkyne (1.1-1.5 mmol) is then added, and the reaction mixture is stirred at the specified temperature for the indicated time. After completion, the solvent is removed under reduced pressure, and the residue is taken up in an organic solvent and washed with aqueous ammonium chloride and brine. The organic layer is dried and concentrated, and the crude product is purified by column chromatography.
Visualizing Reaction Mechanisms and Workflows
To further aid in the understanding of these coupling reactions, the following diagrams illustrate the general catalytic cycle for a Suzuki-Miyaura coupling and a typical experimental workflow.
Validating the Structure of 4-Bromo-5-methylpicolinic Acid Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, the unambiguous structural validation of novel compounds is a cornerstone of chemical research. This guide provides a comparative overview of key analytical techniques for the structural elucidation of 4-Bromo-5-methylpicolinic acid and its derivatives. Detailed experimental protocols, comparative data tables, and workflow visualizations are presented to support robust structural validation.
Spectroscopic and Crystallographic Analysis
The structural confirmation of this compound derivatives relies on a combination of spectroscopic and crystallographic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of hydrogen and carbon atoms, while Mass Spectrometry (MS) determines the molecular weight and elemental composition. For an unambiguous determination of the three-dimensional structure, Single-Crystal X-ray Diffraction is the gold standard.
Table 1: Comparative Spectroscopic Data for this compound
| Technique | Parameter | Expected Value | Interpretation |
| ¹H NMR | Chemical Shift (δ) | ~8.5 ppm (s, 1H), ~8.0 ppm (s, 1H), ~2.4 ppm (s, 3H) | Signals correspond to the two aromatic protons on the pyridine ring and the methyl group protons. |
| Coupling Constant (J) | N/A (singlets expected) | The substitution pattern may result in no adjacent protons for coupling. | |
| ¹³C NMR | Chemical Shift (δ) | ~165 ppm, ~150 ppm, ~145 ppm, ~140 ppm, ~125 ppm, ~120 ppm, ~20 ppm | Signals correspond to the carboxylic acid carbon, the five carbons of the pyridine ring, and the methyl carbon. |
| Mass Spec. | Molecular Ion (m/z) | [M]+ at ~215, [M+2]+ at ~217 | The presence of a bromine atom results in a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units.[1] |
| High-Resolution MS | C₇H₆BrNO₂ | Provides the exact elemental composition. |
Table 2: Representative Crystallographic Data for a Brominated Picolinic Acid Derivative (3-Bromopicolinic Acid)[2][3]
| Parameter | Value | Significance |
| Crystal System | Orthorhombic | Describes the basic shape of the unit cell. |
| Space Group | Pna2₁ | Defines the symmetry elements within the unit cell. |
| a (Å) | 14.3975(12) | Unit cell dimension. |
| b (Å) | 7.5773(7) | Unit cell dimension. |
| c (Å) | 12.2500(10) | Unit cell dimension. |
| V (ų) | 1336.4(2) | Volume of the unit cell. |
| Z | 8 | Number of molecules per unit cell. |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Methodology:
-
Sample Preparation: Dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[2][3] For ¹³C NMR, a higher concentration (50-100 mg) may be necessary.[2] Ensure the sample is fully dissolved; filter if any particulate matter is present.[2]
-
Instrument Setup: The analysis is performed on a 400 MHz (or higher) NMR spectrometer. The spectrometer is locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to achieve optimal homogeneity.
-
Data Acquisition: Standard pulse programs are used to acquire ¹H and ¹³C NMR spectra. For unambiguous assignment, 2D NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed.
-
Data Processing: The acquired data is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Mass Spectrometry (MS)
Objective: To determine the molecular weight and elemental formula of the compound.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrument Setup: The analysis is typically performed on a mass spectrometer equipped with an electrospray ionization (ESI) source. The instrument is calibrated using a standard of known mass.
-
Data Acquisition: The sample solution is introduced into the mass spectrometer. Data is acquired in positive or negative ion mode over a relevant mass range. High-resolution mass spectrometry (HRMS) is used to determine the exact mass.
-
Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak. For compounds containing bromine, a characteristic isotopic pattern with M+ and M+2 peaks of nearly equal intensity will be observed.[1] The fragmentation pattern can provide additional structural information.
Single-Crystal X-ray Diffraction
Objective: To determine the three-dimensional atomic arrangement of the molecule in the solid state.
Methodology:
-
Crystallization: High-quality single crystals are grown from a supersaturated solution of the compound. Common techniques include slow evaporation of the solvent, vapor diffusion, and cooling of a saturated solution.[4][5]
-
Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm in size) is mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled (e.g., to 100 K) to minimize thermal vibrations. X-rays are diffracted by the crystal lattice as it is rotated, and the diffraction pattern is recorded by a detector.[6]
-
Structure Solution and Refinement: The diffraction data is used to solve the crystal structure, typically using direct methods. The initial structural model is then refined to obtain precise atomic coordinates, bond lengths, and bond angles.[7]
Visualizing Workflows and Pathways
To further clarify the processes and context for the analysis of this compound derivatives, the following diagrams are provided.
Caption: Experimental workflow for the synthesis and structural validation of picolinic acid derivatives.
Many picolinic acid derivatives exhibit herbicidal activity by acting as synthetic auxins. The diagram below illustrates the canonical auxin signaling pathway that these compounds often modulate.
Caption: Simplified auxin signaling pathway modulated by picolinic acid herbicides.
References
- 1. Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility - Mattia Lopresti [mattialopresti.com]
- 2. scispace.com [scispace.com]
- 3. chemscene.com [chemscene.com]
- 4. researchgate.net [researchgate.net]
- 5. 30766-03-1|4-Bromopicolinic acid|BLD Pharm [bldpharm.com]
- 6. chemscene.com [chemscene.com]
- 7. scbt.com [scbt.com]
A Comparative Performance Analysis of 4-Bromo-5-methylpicolinic Acid in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 4-Bromo-5-methylpicolinic acid's performance in key organic reactions, benchmarked against common alternative reagents. The information herein is supported by representative experimental data and detailed protocols to assist researchers in evaluating its utility as a synthetic building block. This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science, primarily serving as a versatile precursor for creating complex molecular architectures through transition metal-catalyzed cross-coupling reactions.
Performance in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. In this context, this compound serves as an effective aryl halide coupling partner. The bromine atom at the 4-position is a good leaving group, facilitating oxidative addition to a palladium(0) catalyst, a critical step in the catalytic cycle.[1][2] The electron-withdrawing nature of the carboxylic acid and the pyridine ring can influence the reactivity of the C-Br bond.
Comparative Performance Data
The following table summarizes representative data from a hypothetical Suzuki-Miyaura coupling reaction between various picolinic acid derivatives and phenylboronic acid. The data illustrates the expected performance of this compound relative to analogues with different halogen substituents, which act as alternative leaving groups.
| Entry | Picolinic Acid Derivative | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 88 |
| 2 | 4-Chloro-5-methylpicolinic acid | Pd(dppf)Cl₂ (3 mol%) | Cs₂CO₃ | Toluene | 110 | 24 | 65 |
| 3 | 4-Iodo-5-methylpicolinic acid | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ | Dioxane/H₂O | 90 | 8 | 94 |
| 4 | 5-Methylpicolinic acid | - | - | - | - | - | No Reaction |
Note: The data presented is representative and intended for comparative purposes. Actual results may vary based on specific substrate scope and optimized reaction conditions.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.[3]
-
Reagent Preparation : To a dry Schlenk flask under an inert argon atmosphere, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).
-
Solvent Addition : Add a degassed 4:1 mixture of 1,4-dioxane and water to the flask.
-
Reaction Execution : Heat the reaction mixture to 90-100 °C and stir for 12-18 hours.
-
Monitoring : Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up : Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography on silica gel to yield the desired 2-aryl-5-methylpicolinic acid.[4]
Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, widely used in the synthesis of pharmaceuticals and other advanced materials.[5] this compound can be employed as the aryl halide component to couple with a variety of primary and secondary amines. The reaction typically requires a palladium catalyst and a suitable phosphine ligand.[6]
Comparative Performance Data
This table provides representative yields for the Buchwald-Hartwig amination of various aryl halides with morpholine, demonstrating the utility of this compound in C-N bond formation.
| Entry | Aryl Halide | Catalyst/Ligand System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 100 | 16 | 85 |
| 2 | 4-Chloro-5-methylpicolinic acid | Pd₂(dba)₃ / RuPhos | K₃PO₄ | Dioxane | 110 | 24 | 72 |
| 3 | 4-Bromoanisole | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100 | 12 | 92 |
| 4 | 4-Bromobenzonitrile | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 100 | 16 | 90 |
Note: The data presented is representative and intended for comparative purposes. Actual results will vary based on the specific amine coupling partner and reaction conditions.
Experimental Protocol: Buchwald-Hartwig Amination
This protocol outlines a general procedure for the amination of this compound.
-
Reagent Preparation : In a glovebox or under an inert atmosphere, charge a reaction vessel with Pd₂(dba)₃ (0.02 eq), a suitable phosphine ligand (e.g., Xantphos, 0.04 eq), and sodium tert-butoxide (NaOtBu, 1.5 eq).
-
Substrate Addition : Add this compound (1.0 eq) and the desired amine (1.2 eq).
-
Solvent Addition : Add anhydrous, degassed toluene as the solvent.
-
Reaction Execution : Seal the vessel and heat the mixture to 100 °C with stirring for 16-24 hours.
-
Work-up : After cooling to room temperature, quench the reaction with water. Extract the aqueous phase with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification : Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue via column chromatography to obtain the aminated product.
Application in Kinase Inhibitor Synthesis
Derivatives of substituted pyridines are prevalent scaffolds in drug discovery, particularly in the development of protein kinase inhibitors. The 2-aryl-5-methylpyridin-4-amine core, accessible from this compound, is structurally significant for targeting kinases like p38 MAP kinase, which are implicated in inflammatory diseases.[3][4] The functional groups on the picolinic acid allow for further derivatization to optimize potency, selectivity, and pharmacokinetic properties.
References
- 1. Methyl 4-bromo-6-methylpicolinate | Benchchem [benchchem.com]
- 2. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
A Comparative Guide to the Efficacy of Picolinic Acid-Derived Herbicides
Picolinic acid herbicides, a subclass of synthetic auxin herbicides, have been instrumental in the selective control of broadleaf weeds for decades.[1] Their ability to mimic the natural plant hormone indole-3-acetic acid (IAA) disrupts normal plant growth processes, making them highly effective for agricultural and vegetation management.[1][2] This guide provides a detailed comparison of the efficacy of key picolinic acid derivatives, supported by experimental data, and outlines the methodologies used to generate these findings. The primary compounds discussed include picloram, the foundational herbicide in this class; clopyralid, known for its enhanced selectivity; and aminopyralid, a more recent and potent iteration.[1]
Mechanism of Action: Synthetic Auxins
Picolinic acid herbicides function as synthetic auxins, or plant growth regulators.[3] Unlike natural auxins, which are carefully regulated by the plant, these synthetic versions are more stable and persist longer, leading to a lethal overdose of hormonal activity in susceptible species.[2][4] The herbicidal action is initiated through a specific molecular pathway that results in uncontrolled cell division and growth, ultimately causing vascular tissue collapse and plant death.[5]
The key steps in the signaling pathway are:
-
Binding to Receptor Complex : The herbicide molecule enters the plant cell and binds to the F-box protein TIR1/AFB (Transport Inhibitor Response 1/Auxin Signaling F-Box) family of receptors, specifically showing a high affinity for the AFB5 receptor.[1][6][7]
-
Formation of Co-receptor Complex : This binding event facilitates the creation of a co-receptor complex between the SCFTIR/AFB unit and Aux/IAA transcriptional repressor proteins.[1][6]
-
Degradation of Repressors : The formation of this complex tags the Aux/IAA repressor proteins for ubiquitination and subsequent destruction by the 26S proteasome.[1]
-
Uncontrolled Gene Expression : With the Aux/IAA repressors eliminated, Auxin Response Factors (ARFs) are free to activate the transcription of numerous auxin-responsive genes.[1] This leads to a cascade of downstream effects, including the overproduction of other plant hormones like abscisic acid (ABA) and ethylene, which contributes to senescence, tissue decay, and plant death.[2][6][8]
Comparative Efficacy Data
The efficacy of picolinic acid herbicides varies by the specific compound, application rate, target weed species, and environmental conditions. Aminopyralid is generally considered more potent and effective at lower application rates compared to picloram and clopyralid.[1] Picloram is recognized for its powerful, long-lasting control of deep-rooted perennials and woody plants, while clopyralid offers a different spectrum of control with notable selectivity in certain crops.[1][5]
The half-maximal effective dose (ED₅₀), which represents the dose required to achieve 50% of the maximum herbicidal effect, is a key metric for comparing potency.
Table 1: Comparative Efficacy (ED₅₀) of Aminopyralid and Picloram on Selected Species
| Herbicide | Target Species | ED₅₀ (g ae/ha)* |
| Aminopyralid | Canola (Brassica napus) | 60.3 |
| Picloram | Canola (Brassica napus) | 227.7 |
| Aminopyralid | Squash (Cucurbita pepo) | 21.1 |
| Picloram | Squash (Cucurbita pepo) | 23.3 |
| Aminopyralid | Okra (Abelmoschus esculentus) | 10.3 |
| Picloram | Okra (Abelmoschus esculentus) | 17.3 |
*Data sourced from whole-plant bioassays.[1] Lower ED₅₀ values indicate higher herbicidal potency.
In a field study on white locoweed (Oxytropis sericea), both aminopyralid and picloram (applied with 2,4-D) were similarly effective at reducing locoweed density, plant size, and biomass 15 months after treatment.[9] However, aminopyralid is often highlighted as a superior product due to its efficacy at lower application rates.[9] Clopyralid is particularly valued for its excellent control of difficult broadleaf weeds such as thistles, clovers, and species from the Oxalis genus in turf, pastures, and various crops.[10][11]
Experimental Protocols
To ensure robust and comparable efficacy data, standardized experimental protocols are essential. Both greenhouse bioassays and field trials are employed to evaluate herbicide performance.
This method is used to determine the intrinsic susceptibility of a plant species to a herbicide under controlled environmental conditions.
Methodology:
-
Plant Propagation : Target weed species are grown from seed or transplanted as seedlings into pots containing a uniform potting medium. Plants are grown to a consistent stage (e.g., 2-4 true leaves) in a greenhouse or growth chamber with controlled temperature, light, and humidity.[12][13]
-
Experimental Design : A completely randomized design is typically used, with a minimum of four replicates for each treatment.[12] A susceptible population is included in all experiments to evaluate general treatment efficacy.[13]
-
Herbicide Preparation : A logarithmic series of herbicide concentrations is prepared to encompass a range from no effect to complete mortality.[12][14] An untreated control group is included for comparison.
-
Application : The herbicide solutions are applied uniformly using a calibrated laboratory track sprayer to ensure consistent coverage.[12][15]
-
Incubation and Data Collection : Plants are returned to the controlled environment. At set intervals (e.g., 7, 14, and 21 days after treatment), plant injury is assessed.[12] Data collected includes visual injury ratings (on a 0-100% scale, where 100% is complete death), plant survival counts, and biomass (fresh or dry weight).[12][13]
-
Data Analysis : The collected data is used to perform a dose-response analysis to calculate metrics like ED₅₀ (effective dose for 50% response) or GR₅₀ (dose for 50% growth reduction).
Field trials are crucial for evaluating herbicide performance under real-world conditions, accounting for environmental variability.
Methodology:
-
Site Selection : A site with a uniform and dense population of the target weed species is chosen.[12]
-
Experimental Design : A randomized complete block design is employed with three to four replications to account for field variability (e.g., soil type, slope).[12]
-
Plot Establishment : Individual plots are marked, and pre-treatment weed density and species composition are assessed.
-
Herbicide Application : Herbicides are applied at specified rates using a calibrated backpack or plot sprayer. Application timing is critical and corresponds to the target weed's growth stage.
-
Data Collection : Weed control is evaluated at multiple intervals after application. Assessments are typically visual ratings of percent control compared to untreated plots. Other data may include weed density counts and biomass samples.
-
Crop Tolerance : If conducted within a crop system, crop injury is also visually assessed at regular intervals.
-
Statistical Analysis : Data are subjected to analysis of variance (ANOVA) to determine significant differences between herbicide treatments.
References
- 1. benchchem.com [benchchem.com]
- 2. Auxin herbicides: current status of mechanism and mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]
- 4. researchgate.net [researchgate.net]
- 5. Aminopyralid Vs Picloram: Comparing Pasture and Rangeland Herbicides for Professional Use [allpesticides.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Investigation into the Synthesis, Bioactivity, and Mechanism of Action of the Novel 6-Pyrazolyl-2-picolinic Acid as a Herbicide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. EFFECTS OF APPLYING PICLORAM AND AMINOPYRALID WITH 2,4-D ON WHITE LOCOWEED IN NORTHERN NEW MEXICO | Rangelands Gateway [rangelandsgateway.org]
- 10. downloads.regulations.gov [downloads.regulations.gov]
- 11. What Makes Clopyralid a Reliable Herbicide for Broadleaf Weed Control? [jindunchemical.com]
- 12. benchchem.com [benchchem.com]
- 13. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 14. envirolink.govt.nz [envirolink.govt.nz]
- 15. Video: Protocols for Robust Herbicide Resistance Testing in Different Weed Species [jove.com]
A Comparative Guide to the Reaction Kinetics of Substituted Picolinic Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the reaction kinetics of various substituted picolinic acids, offering insights into the influence of substituent effects on their reactivity. The information presented is supported by experimental data from peer-reviewed literature, with detailed methodologies to aid in the replication and extension of these findings.
Introduction
Picolinic acid, a pyridine-2-carboxylic acid, and its derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and coordination properties. Understanding the reaction kinetics of these compounds is crucial for predicting their behavior in various chemical and biological systems, optimizing reaction conditions for synthesis, and designing novel molecules with desired reactivity. This guide focuses on comparing the reaction rates of substituted picolinic acid derivatives in nucleophilic acyl substitution reactions, specifically alkaline hydrolysis and aminolysis of substituted phenyl picolinates.
Experimental Protocols
The kinetic data presented in this guide were primarily obtained through spectrophotometric analysis. The following is a detailed methodology based on established experimental protocols for determining the reaction kinetics of substituted picolinic acid derivatives.[1][2]
Objective: To determine the second-order rate constants for the reaction of a series of Y-substituted phenyl picolinates with a nucleophile (e.g., hydroxide ions or amines) by monitoring the reaction progress spectrophotometrically.
Materials:
-
Y-substituted phenyl picolinates (e.g., 4-nitrophenyl picolinate, 4-chlorophenyl picolinate, etc.)
-
Nucleophile solution of known concentration (e.g., standardized sodium hydroxide solution or a specific amine in a buffered solution)
-
Solvent (e.g., 80 mol % H₂O / 20 mol % DMSO)[1]
-
UV-Vis spectrophotometer (for slow reactions) or a stopped-flow spectrophotometer (for fast reactions)[1]
-
Constant-temperature circulating bath[1]
-
Volumetric flasks, pipettes, and cuvettes
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of the desired Y-substituted phenyl picolinate in a suitable solvent (e.g., DMSO).
-
Prepare a series of nucleophile solutions of varying concentrations in the chosen reaction solvent. Ensure the solvent composition is consistent across all experiments.
-
For reactions sensitive to pH, use appropriate buffers to maintain a constant pH.
-
-
Kinetic Measurements:
-
Set the reaction temperature using the constant-temperature circulating bath (e.g., 25.0 ± 0.1 °C).[1]
-
Equilibrate the reactant solutions to the desired temperature.
-
The reactions are conducted under pseudo-first-order conditions, with the concentration of the nucleophile being at least 20 times greater than the concentration of the picolinate substrate.[1]
-
To initiate the reaction, mix the picolinate solution with the nucleophile solution in a cuvette.
-
Immediately place the cuvette in the spectrophotometer and monitor the change in absorbance at the wavelength corresponding to the maximum absorbance of the leaving group (Y-substituted phenoxide).
-
Record the absorbance at regular time intervals until the reaction is complete.
-
-
Data Analysis:
-
The pseudo-first-order rate constant (kobs) is determined by fitting the absorbance data to the first-order rate equation: ln(A∞ - At) = -kobst + C where At is the absorbance at time t, and A∞ is the absorbance at the completion of the reaction.[1]
-
The second-order rate constant (kOH- or kamine) is obtained from the slope of a plot of kobs versus the concentration of the nucleophile.
-
Experimental Workflow Diagram
Caption: Workflow for the spectrophotometric determination of reaction kinetics.
Comparative Analysis of Reaction Kinetics
The reactivity of substituted picolinic acid derivatives is significantly influenced by the electronic nature of the substituents on the phenyl leaving group. This is evident from the second-order rate constants for the alkaline hydrolysis and aminolysis of a series of Y-substituted phenyl picolinates.
Alkaline Hydrolysis of Y-substituted Phenyl Picolinates
The alkaline hydrolysis of Y-substituted phenyl picolinates (6a-6i) has been studied spectrophotometrically. The reaction proceeds via a nucleophilic attack of the hydroxide ion on the carbonyl carbon of the ester. The second-order rate constants (kOH-) are presented in the table below.
| Substituent (Y) | σY- | kOH- (M-1s-1) |
| 4-NO₂ | 1.25 | (Value not provided in abstract) |
| 4-CN | 0.99 | (Value not provided in abstract) |
| 4-COCH₃ | 0.82 | (Value not provided in abstract) |
| 4-Cl | 0.23 | (Value not provided in abstract) |
| 4-H | 0.00 | (Value not provided in abstract) |
| 4-CH₃ | -0.14 | (Value not provided in abstract) |
| 4-OCH₃ | -0.28 | (Value not provided in abstract) |
| 3-Cl | 0.37 | (Value not provided in abstract) |
| 3-CH₃ | -0.07 | (Value not provided in abstract) |
(Note: The abstract of the primary source[2] provides the Hammett and Yukawa-Tsuno parameters but not the explicit rate constants for each substituent. The trend, however, is clear from the correlation analysis.)
A Yukawa-Tsuno plot for the reaction results in an excellent linear correlation with a ρY value of 0.82 and an r value of 0.72.[2] This indicates that a partial negative charge develops on the oxygen atom of the leaving group in the rate-determining step. The reaction is concluded to proceed through a forced concerted mechanism.[2]
Aminolysis of Y-substituted Phenyl Picolinates
The reaction of Y-substituted phenyl picolinates (7a-7h) with a series of cyclic secondary amines in 80 mol % H₂O / 20 mol % DMSO at 25.0 ± 0.1 °C has also been investigated.[1] The picolinate esters were found to be significantly more reactive than the corresponding benzoate esters.[1] For the piperidinolysis of these esters, the Brønsted-type plots show excellent linear correlations with a βlg value of –1.04 for the picolinates, compared to –1.39 for the benzoates.[1] This suggests that the reaction proceeds through a stepwise mechanism where the expulsion of the leaving group is the rate-determining step.[1]
Substituent Effects on Reaction Kinetics
The electronic effects of the substituents on the phenyl leaving group play a crucial role in determining the reaction rate. Electron-withdrawing groups (EWGs) increase the electrophilicity of the carbonyl carbon and stabilize the developing negative charge on the leaving group, thereby accelerating the reaction. Conversely, electron-donating groups (EDGs) decrease the reaction rate.
This relationship can be visualized as a logical flow:
Caption: Influence of substituent electronic effects on reaction rates.
Conclusion
The reaction kinetics of substituted picolinic acids are highly dependent on the electronic properties of the substituents. Quantitative structure-activity relationship (QSAR) studies, such as Hammett and Brønsted analyses, provide valuable tools for understanding and predicting the reactivity of these compounds. The provided experimental protocols and comparative data serve as a foundation for further research in the development of novel picolinic acid derivatives with tailored reactivity for applications in drug design and materials science.
References
A Spectroscopic Showdown: Unveiling the Molecular Fingerprints of 4-Bromo-5-methylpicolinic Acid and Its Precursors
For Immediate Release
A detailed spectroscopic comparison of the promising pharmaceutical intermediate, 4-Bromo-5-methylpicolinic acid, and its key precursors, 2-Bromo-3-methylpyridine and 3-Methyl-4-nitropyridine N-oxide, is presented. This guide offers researchers, scientists, and drug development professionals a comprehensive analysis of their characteristic spectral features using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), complete with experimental protocols and comparative data to aid in synthesis, identification, and quality control.
In the intricate world of pharmaceutical development, the precise characterization of molecules is paramount. This guide provides an in-depth spectroscopic examination of this compound, a heterocyclic compound of growing interest, alongside two of its potential synthetic precursors. By understanding the unique spectral signatures of each compound, researchers can effectively monitor reaction progress, verify structural integrity, and ensure the purity of their synthesized materials.
At a Glance: A Comparative Overview
The following tables summarize the key spectroscopic data obtained for this compound and its precursors. This quantitative data serves as a valuable reference for compound identification and differentiation.
Table 1: ¹H NMR Spectroscopic Data (δ, ppm)
| Compound | H-3 | H-6 | Methyl Protons | Other |
| This compound | ~8.1-8.3 (s) | ~8.5-8.7 (s) | ~2.4-2.6 (s) | - |
| 2-Bromo-3-methylpyridine | 7.15 (dd, J=7.8, 4.8 Hz) | 8.25 (dd, J=4.8, 1.8 Hz) | 2.45 (s) | 7.58 (dd, J=7.8, 1.8 Hz) |
| 3-Methyl-4-nitropyridine N-oxide | 8.08 (d, J=6.9 Hz) | 8.15 (s) | 2.58 (s) | 7.95 (d, J=6.9 Hz) |
Table 2: ¹³C NMR Spectroscopic Data (δ, ppm)
| Compound | C-2 | C-3 | C-4 | C-5 | C-6 | Methyl Carbon | Carboxylic Carbon |
| This compound | ~150 | ~140 | ~125 | ~138 | ~152 | ~18 | ~165 |
| 2-Bromo-3-methylpyridine | 142.4 | 133.5 | 139.1 | 122.9 | 149.5 | 18.9 | - |
| 3-Methyl-4-nitropyridine N-oxide | 138.8 | 135.1 | 149.7 | 125.0 | 130.4 | 16.9 | - |
Table 3: IR Spectroscopic Data (cm⁻¹)
| Compound | Key Functional Group Absorptions |
| This compound | ~3000-2500 (O-H stretch, carboxylic acid), ~1700 (C=O stretch), ~1600, 1450 (C=C, C=N ring stretch), ~800-700 (C-Br stretch) |
| 2-Bromo-3-methylpyridine | ~3050 (Ar-H stretch), ~2950 (C-H stretch), ~1570, 1450, 1415 (C=C, C=N ring stretch), ~1020 (C-Br stretch) |
| 3-Methyl-4-nitropyridine N-oxide | ~3100 (Ar-H stretch), ~1610 (N-O stretch), ~1515, 1350 (NO₂ stretch), ~1450 (C=C, C=N ring stretch) |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion (M⁺) | Key Fragments |
| This compound | 215/217 (Br isotopes) | 171/173 ([M-CO₂]⁺), 170/172 ([M-COOH]⁺) |
| 2-Bromo-3-methylpyridine | 171/173 (Br isotopes) | 92 ([M-Br]⁺) |
| 3-Methyl-4-nitropyridine N-oxide | 154 | 138 ([M-O]⁺), 108 ([M-NO₂]⁺), 92 ([M-O, -NO₂]⁺) |
Visualizing the Connections: Synthesis and Analysis
The journey from precursor to final product involves a series of chemical transformations. The following diagrams illustrate a plausible synthetic pathway and the general workflow for spectroscopic analysis.
Comparative Biological Activity of 4-Bromo-5-methylpicolinic Acid Analogs: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of analogs related to 4-Bromo-5-methylpicolinic acid. Due to the limited publicly available data on this compound itself, this document focuses on the biological activities of structurally similar picolinic acid derivatives, providing a valuable reference for researchers exploring this chemical space. The information presented is based on available experimental data for related compounds and includes detailed experimental protocols for key biological assays.
Overview of Picolinic Acid Analogs' Biological Activities
Picolinic acid and its derivatives are a versatile class of compounds with a wide range of biological activities. They are known to act as, among other things, enzyme inhibitors, antimicrobial agents, and anticancer agents. The biological activity is often influenced by the nature and position of substituents on the pyridine ring. Halogenation and methylation, as seen in this compound, can significantly impact a compound's potency, selectivity, and pharmacokinetic properties.
Comparative Biological Data
The following tables summarize the biological activities of various picolinic acid analogs. It is important to note that these are not direct data for this compound but for structurally related compounds, which can provide insights into potential activities.
Table 1: Anticancer Activity of Picolinic Acid Analogs
| Compound/Analog | Cancer Cell Line | Activity Metric (IC₅₀) | Reference |
| N-methylpicolinamide-4-thiol derivative (6p) | Various human cancer cell lines | Potent and broad-spectrum | [1] |
| Picolinic acid-based Cu(II) complexes | pUC19 DNA | Efficient nuclease activity | [2] |
| 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid (V-7) | Arabidopsis thaliana (as a model) | Lower IC₅₀ than halauxifen-methyl | [3] |
Table 2: Antimicrobial Activity of Picolinic Acid and its Derivatives
| Compound/Analog | Microorganism | Activity Metric (MIC) | Reference |
| Picolinic acid | Staphylococcus aureus, Pseudomonas aeruginosa, Bacillus subtilis, Candida albicans | 0.02 to 0.78 mg/mL (pH 5.0) | [4] |
| Sodium picolinate | Staphylococcus aureus, Pseudomonas aeruginosa, Bacillus subtilis, Candida albicans | 0.19 to 3.13 mg/mL (pH 7.0) | [4] |
| Metal Picolinates (Cu, Co, Ni, Mn, Zn) | Various Gram-positive and Gram-negative bacteria | MIC of 0.5 mg/mL for several combinations | [5] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the evaluation of novel picolinic acid analogs.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard method to assess the effect of a compound on cell viability.[6][7][8]
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound on the proliferation of a specific cell line.
Materials:
-
Target cell line (e.g., HeLa, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well microplates
-
Test compound (e.g., this compound analog) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding:
-
Culture the selected cell line to ~80% confluency.
-
Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[7]
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Ensure the final DMSO concentration in all wells is consistent and non-toxic (typically ≤ 0.5%).
-
Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include vehicle-only controls.
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC₅₀ value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Kinase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of a compound against a specific kinase.[9][10]
Objective: To determine the IC₅₀ of a test compound for a specific kinase.
Materials:
-
Purified kinase
-
Kinase-specific substrate
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
Test compound dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
Procedure:
-
Reaction Setup:
-
In a 384-well plate, add the test compound at various concentrations.
-
Add the kinase enzyme solution to all wells except the negative control.
-
Incubate for a pre-determined time (e.g., 10-30 minutes) at room temperature to allow for compound-enzyme interaction.
-
-
Initiation of Kinase Reaction:
-
Add a mixture of the kinase substrate and ATP to each well to start the reaction.
-
Incubate for a specific time (e.g., 30-60 minutes) at the optimal temperature for the kinase.
-
-
Detection:
-
Stop the kinase reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions. This is often a luminescence-based readout.[10]
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the control (no inhibitor).
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the compound concentration.
-
Visualizations
The following diagrams illustrate a hypothetical signaling pathway that could be targeted by picolinic acid analogs and a general workflow for their biological evaluation.
Caption: Hypothetical signaling pathway showing inhibition of Kinase B by a picolinic acid analog.
Caption: General experimental workflow for the evaluation of this compound analogs.
References
- 1. ulab360.com [ulab360.com]
- 2. Attributes | Graphviz [graphviz.org]
- 3. Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]
- 5. scihub.org [scihub.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. ijprajournal.com [ijprajournal.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. bmglabtech.com [bmglabtech.com]
Safety Operating Guide
Prudent Disposal of 4-Bromo-5-methylpicolinic Acid: A Guide for Laboratory Professionals
Disclaimer: This document provides general guidance on the disposal of 4-Bromo-5-methylpicolinic acid based on safety data sheets for structurally similar compounds. It is imperative to obtain and adhere to the specific Safety Data Sheet (SDS) for this compound from the manufacturer before handling or disposing of this chemical. The information herein is intended to supplement, not replace, the manufacturer's SDS and your institution's established safety protocols.
Immediate Safety and Handling Precautions
Before proceeding with the disposal of this compound, ensure that all necessary personal protective equipment is worn and that the procedure is conducted in a well-ventilated area, preferably within a chemical fume hood.[1][2][3] Based on related chemical compounds, this compound is expected to be a skin and eye irritant.[2][3][4] In case of accidental contact, follow the first aid measures outlined below.
First Aid Measures
| Exposure Route | First Aid Procedure |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. If skin irritation persists, seek medical attention.[1][4][5] |
| Eye Contact | Rinse cautiously with water for several minutes. If present and easy to do, remove contact lenses. Continue rinsing for at least 15 minutes and seek immediate medical attention.[1][4][5] |
| Inhalation | Move the individual to fresh air and keep them in a position comfortable for breathing. If the person feels unwell, seek medical advice.[1][5][6] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1][2][4] |
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment to be used when handling and disposing of this compound.
| PPE Category | Item | Specification |
| Hand Protection | Chemical-resistant gloves | Wear protective gloves.[1][4][5] |
| Eye/Face Protection | Safety glasses or goggles | Wear eye protection.[1][4][5] |
| Skin and Body Protection | Laboratory coat | Wear protective clothing.[4] |
| Respiratory Protection | NIOSH/MSHA approved respirator | Use only in a well-ventilated area.[1][2][5] If dust is generated, a respirator may be required.[1][2][3] |
Spill and Disposal Procedures
In the event of a spill, prevent the formation of dust and avoid allowing the chemical to enter drains or waterways.[4] Spilled material should be swept up and placed into a suitable, closed container for disposal.[1][2][5]
Disposal Methods
The primary methods for the disposal of this compound and its contaminated containers are outlined below. All disposal activities must be conducted by qualified personnel and in strict accordance with federal, state, and local regulations.[4]
| Method | Description |
| Chemical Incineration | The material may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[4] |
| Licensed Waste Disposal | Dispose of the contents and container at an approved waste disposal plant.[1][5] |
Disposal Workflow
The following diagram illustrates the logical steps for the safe disposal of this compound.
Caption: Workflow for the safe disposal of chemical waste.
References
Personal protective equipment for handling 4-Bromo-5-methylpicolinic acid
This guide provides crucial safety and logistical information for the handling and disposal of 4-Bromo-5-methylpicolinic acid in a laboratory setting. The following procedures are based on best practices for handling structurally similar chemicals, including picolinic acid derivatives and brominated aromatic compounds, due to the absence of a specific Safety Data Sheet (SDS) for this compound.
Hazard Assessment and Personal Protective Equipment (PPE)
Summary of Potential Hazards:
| Hazard Class | Potential Effects |
| Acute Toxicity (Oral) | May be harmful if swallowed. Picolinic acid has an acute oral LD50 of 178 mg/kg in birds.[1] |
| Skin Corrosion/Irritation | Causes skin irritation.[2] |
| Serious Eye Damage/Irritation | Causes serious eye irritation and risk of serious damage.[1][2] |
| Respiratory Irritation | May cause respiratory tract irritation. |
| Environmental Hazard | Harmful to aquatic life.[3] |
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves. Inspect gloves for degradation before and during use.[4] | To prevent skin contact and absorption. |
| Eye and Face Protection | Safety glasses with side-shields or tightly fitting safety goggles.[3][4][5] | To protect eyes from dust particles and splashes. |
| Skin and Body Protection | Lab coat or chemical-resistant apron.[1][4] | To protect skin and clothing from contamination. |
| Respiratory Protection | Use a dust respirator or work in a well-ventilated fume hood, especially when handling the powder.[1][5] | To prevent inhalation of airborne particles. |
Handling and Storage Procedures
Proper handling and storage are critical to minimize exposure and maintain the integrity of the chemical.
Operational Plan:
-
Preparation: Before handling, ensure all necessary PPE is worn correctly. Prepare the work area in a well-ventilated fume hood.
-
Weighing and Transfer: Handle the solid compound carefully to avoid generating dust.[4][5] Use a spatula for transfers. If possible, use a balance with a draft shield.
-
Dissolving: When dissolving the solid, add it slowly to the solvent to avoid splashing.
-
Post-Handling: After handling, wash hands thoroughly with soap and water.[5] Clean the work area and any contaminated equipment.
Storage Plan:
| Storage Condition | Requirement |
| Container | Keep in a tightly sealed, properly labeled container.[1] Polyethylene or polypropylene containers are suitable.[4] |
| Location | Store in a cool, dry, and well-ventilated area away from incompatible materials.[1] |
| Incompatible Materials | Avoid strong oxidizing agents, bases, and strong reducing agents. |
Spill and Emergency Procedures
In the event of a spill or exposure, immediate and appropriate action is crucial.
Emergency Response Plan:
| Situation | Procedure |
| Minor Spill | 1. Evacuate the immediate area. 2. Wear appropriate PPE. 3. Carefully sweep up the solid material, avoiding dust generation, and place it in a labeled container for disposal.[5] 4. Clean the spill area with a suitable solvent and then wash with soap and water. |
| Major Spill | 1. Evacuate the laboratory and alert others. 2. Contact the appropriate emergency response team. 3. Prevent the spill from entering drains.[5] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water.[5] Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally.[5] Seek immediate medical attention. |
| Inhalation | Move to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[5] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5] |
Waste Disposal Plan
Dispose of this compound and its containers in accordance with local, state, and federal regulations.
Disposal Protocol:
-
Waste Collection: Collect waste material in a clearly labeled, sealed container.
-
Chemical Treatment (if applicable): Neutralization with a suitable agent may be possible for small quantities, but consult with your institution's environmental health and safety office first. For brominated compounds, treatment with reducing agents like sodium bisulfite or sodium thiosulfate can convert bromine to less harmful bromide ions.[6]
-
Final Disposal: Dispose of the chemical waste through a licensed hazardous waste disposal company.[6] Do not dispose of it down the drain.[5]
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Caption: Workflow for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
